molecular formula C5H6Cl2O3 B196220 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one CAS No. 129482-56-0

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Cat. No.: B196220
CAS No.: 129482-56-0
M. Wt: 185 g/mol
InChI Key: CYWTZUGZRSAQEN-UHFFFAOYSA-N
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Description

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 129482-56-0) is a high-purity chemical intermediate of significant interest in pharmaceutical research and development. This compound is professionally recognized as a critical impurity and building block in the synthesis of Active Pharmaceutical Ingredients (APIs) . Its most prominent documented application is in the production and analysis of Olmesartan Medoxomil, an angiotensin II receptor blocker used for the treatment of hypertension . Researchers utilize this compound as a reference standard to control the quality and purity of the final API, ensuring product safety and efficacy . The compound exists in stereoisomeric forms, including cis and trans configurations, which are available for specialized synthetic applications . It has a molecular formula of C5H6Cl2O3 and a molecular weight of 185.01 g/mol . This product is intended for research purposes as a laboratory reagent and is supplied with a comprehensive Certificate of Analysis (CoA) to guarantee its identity and purity. Characterization data, including 1H-NMR, Mass Spectrometry, and HPLC, are provided to support rigorous research applications . Handling Note: This chemical is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, and it is strictly not for human consumption.

Properties

IUPAC Name

4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2O3/c1-4(6)5(2,7)10-3(8)9-4/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYWTZUGZRSAQEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)O1)(C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462607
Record name 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129482-56-0
Record name 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a specialized cyclic carbonate derivative.[1][2] While often encountered as a critical process impurity in the synthesis of pharmaceutical prodrug moieties (specifically the "medoxomil" group), it possesses unique reactivity patterns valuable for high-precision organic synthesis.

Chemical Identity & Structural Significance
Property Details
CAS Number 129482-56-0
IUPAC Name This compound
Synonyms Olmesartan Impurity 69; Dichloro-DMDO (saturated adduct)
Molecular Formula C₅H₆Cl₂O₃
Molecular Weight 185.01 g/mol
Core Structure Saturated five-membered cyclic carbonate with vicinal dichloride substitution at the quaternary carbons.[1][3]

Structural Insight: Unlike its unsaturated parent compound (4,5-dimethyl-1,3-dioxol-2-one), this molecule is saturated .[1] The presence of two chlorine atoms and two methyl groups on the C4 and C5 carbons creates a sterically crowded, highly electrophilic core. It represents a "masked" form of biacetyl (2,3-butanedione) activated by the carbonate linker, making it a potent electrophile in nucleophilic substitutions.

Synthesis & Formation Mechanism

In pharmaceutical manufacturing, this compound is primarily generated as a Type II Process Impurity during the synthesis of the "medoxomil" promoiety (used in prodrugs like Olmesartan medoxomil and Lenampicillin).

The Mechanistic Divergence

The synthesis of the medoxomil group requires the radical chlorination of the methyl side chain. However, competitive ionic addition of chlorine across the double bond yields the this compound.[1]

  • Path A (Desired - Radical): Homolytic cleavage of Cl₂ (or SO₂Cl₂) leads to hydrogen abstraction at the methyl group, preserving the double bond.

  • Path B (Impurity - Ionic): In the presence of high Cl₂ concentrations or insufficient radical initiation, chlorine adds across the C=C double bond, saturating the ring.

Process Control Note: The formation of this impurity is a marker of "over-chlorination" or poor temperature control during the radical initiation phase.

SynthesisPathways DMDO 4,5-Dimethyl-1,3-dioxol-2-one (Precursor) Radical Path A: Radical Substitution (Side Chain Chlorination) DMDO->Radical Cl• / Δ / hν Ionic Path B: Ionic Addition (Ring Saturation) DMDO->Ionic Cl2 (Excess) / Low Temp Product 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one (Medoxomil Intermediate) Radical->Product Impurity 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one (Target Topic) Ionic->Impurity

Figure 1: Mechanistic divergence showing the formation of the target compound via ionic addition (Path B) versus the desired radical substitution (Path A).

Chemical Reactivity Profile

The unique vicinal dichloride structure on a cyclic carbonate ring imparts distinct reactivity, particularly regarding hydrolysis and thermal elimination.

A. Hydrolytic Instability (Masked Biacetyl)

The compound is extremely sensitive to moisture. Hydrolysis attacks the carbonyl carbon, releasing CO₂ and generating an unstable vicinal halohydrin/diol intermediate.

  • Reaction: Hydrolysis → Decarboxylation → Elimination of HCl.

  • End Product: 2,3-Butanedione (Biacetyl) .

  • Implication: In drug substances, the presence of this impurity can lead to the degradation of the API into diketone byproducts, which are often genotoxic warnings.

B. Thermal Elimination

Upon heating (>90°C) or treatment with weak bases, the compound can undergo dehydrohalogenation to revert to unsaturated chlorocarbonates.

  • Mechanism: E1cB or E2 elimination of HCl.

  • Product: 4-Chloro-4,5-dimethyl-1,3-dioxol-2-one (monochloro alkene).[1]

C. Nucleophilic Substitution

The C4 and C5 carbons are quaternary and highly electrophilic due to the electron-withdrawing chlorine and oxygen atoms. Strong nucleophiles (amines, thiols) will attack these positions, often leading to ring opening or complex rearrangement products rather than simple substitution.

Analytical Characterization & Detection

For researchers tracking this compound as an impurity, standard analytical protocols must be adjusted for its instability.

Method Characteristic Signal/Behavior
1H NMR (CDCl₃) Singlet at ~1.9-2.1 ppm. Unlike the medoxomil intermediate (which shows doublets/singlets for CH₂Cl and CH₃), this symmetric molecule shows a single peak for the two equivalent methyl groups.[1]
HPLC Non-polar retention. Elutes later than the monochloro-unsaturated intermediate on C18 columns.[1] Warning: Use non-aqueous mobile phases or low temperatures to prevent on-column hydrolysis.[1]
GC-MS Molecular Ion (M+): 184/186/188 (distinctive Cl₂ isotope pattern).[1] Fragmentation: Loss of CO₂ (M-44) and loss of Cl are dominant pathways.[1]
Handling & Safety Protocols

GHS Classification: Irritant (Skin/Eye), potentially Mutagenic (due to alkylating potential).

  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen) at -20°C. The compound degrades rapidly in humid air, releasing HCl gas.

  • Solvent Compatibility:

    • Compatible: Dichloromethane, Toluene, Anhydrous THF.

    • Incompatible: Water, Alcohols (Methanol/Ethanol), DMSO (can induce oxidation/hydrolysis).

  • Neutralization: Spills should be treated with a dilute solution of sodium bicarbonate to neutralize generated HCl and quench the electrophile.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

  • Google Patents (2015).Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (US Patent Context for Impurity Formation).

Sources

Technical Guide: Structural Elucidation of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Intermediate to Definitive Characterization

Executive Summary

The compound 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 129482-56-0) represents a critical, albeit transient, intermediate in the synthesis of Dimethylvinylene Carbonate (DMVC) , a high-value electrolyte additive for lithium-ion batteries.[1] Its structural validation is challenging due to its hydrolytic instability and the stereochemical complexity arising from the two chiral centers at positions 4 and 5.[1]

This guide provides a rigorous framework for the isolation and structural confirmation of this molecule. Unlike standard purity assays, this protocol focuses on elucidation logic —proving connectivity and stereochemistry in a reaction matrix often dominated by hemi-chlorinated byproducts.[1]

Synthetic Context & Sample Handling

To understand the impurities you will encounter during elucidation, one must understand the genesis of the molecule. The target is typically generated via the radical chlorination of 4,5-dimethyl-1,3-dioxolan-2-one (2,3-butylene carbonate).[1]

The Reaction Pathway:

  • Substrate: 4,5-Dimethyl-1,3-dioxolan-2-one (Mixture of cis and trans isomers).[1]

  • Reagent:

    
     (Sulfuryl chloride) or 
    
    
    
    gas under UV irradiation.
  • Target: this compound.

  • Downstream: Dechlorination (Zn/acetic acid) to yield Dimethylvinylene Carbonate.[1]

Critical Handling Protocol (Self-Validating)
  • Hydrolysis Risk: The

    
    -halo ether linkage is highly susceptible to moisture.[1]
    
    • Validation: All glassware must be oven-dried.[1] NMR solvents (

      
      ) must be stored over molecular sieves (4Å) and neutralized with anhydrous 
      
      
      
      to remove traces of DCl/HCl.[1]
  • Thermal Instability: The compound may undergo thermal elimination of HCl or

    
    .[1]
    
    • Validation: All evaporations must occur at

      
      .[1]
      

Spectroscopic Characterization Strategy

The primary challenge is distinguishing the target (Cl on ring carbons) from its isomers (Cl on methyl groups).

Mass Spectrometry (MS): The Chlorine Fingerprint

Mass spectrometry provides the first "Go/No-Go" decision gate.[1] You are looking for the specific isotopic signature of a dichloro-species.

  • Method: GC-MS (EI, 70eV) or LC-MS (APCI in negative mode if unstable in ESI).

  • Target Ion:

    
     or 
    
    
    
    .[1]
  • Diagnostic Logic:

    • A single chlorine atom yields an isotope ratio of 3:1 (

      
      ).[1]
      
    • Two chlorine atoms (Target) yield a ratio of 9:6:1 (M : M+2 : M+4).[1]

Table 1: Theoretical MS Fragment Analysis

Fragment Ionm/z (approx)Isotope PatternStructural Inference
Molecular Ion (

)
184 9:6:1 Intact


1493:1Loss of one Cl atom

1409:6:1Loss of carbonate (epoxide formation)

1053:1Fragmentation to chloroketone
Nuclear Magnetic Resonance (NMR): The Connectivity Proof

NMR is the definitive tool for distinguishing the Target (Cl on ring) from Impurity A (Cl on methyl).

1H-NMR Logic
  • Precursor (Butylene Carbonate): Shows a complex multiplet at

    
     4.0–4.5 ppm (Ring H) and a doublet  at 
    
    
    
    1.3–1.5 ppm (Methyls coupled to Ring H).[1]
  • Target (Dichloro-dimethyl):

    • Ring Protons: Absent. The substitution of H for Cl removes the signal at ~4.5 ppm.[1]

    • Methyl Protons: Collapse from a doublet to a singlet .[1] The coupling partner (Ring H) is gone.[1]

    • Chemical Shift: The methyl singlet shifts downfield (deshielding by geminal Cl) to approx

      
       1.9 – 2.3 ppm .[1]
      
13C-NMR Logic
  • Carbonate Carbon: Characteristic signal at

    
     150–155 ppm.[1]
    
  • Quaternary Ring Carbons (C-Cl): The definitive signal.[1] In the precursor, these are CH carbons (

    
     75-80 ppm). In the target, they become quaternary C-Cl carbons, shifting to 
    
    
    
    95–105 ppm
    .

NMR_Logic Precursor Precursor (4,5-Dimethyl-dioxolan-2-one) Reaction Chlorination (Cl replaces Ring H) Precursor->Reaction Data_Pre 1H NMR: Doublet (CH3) Multiplet (CH) Precursor->Data_Pre Target Target (4,5-Dichloro-4,5-dimethyl...) Reaction->Target Correct Path Impurity Impurity (Chloromethyl analog) Reaction->Impurity Side Reaction Data_Target 1H NMR: Singlet (CH3) NO Ring H Target->Data_Target Data_Imp 1H NMR: Complex Multiplets (CH2-Cl coupling) Impurity->Data_Imp

Figure 1: NMR logic flow distinguishing the target molecule from precursors and common impurities.

Stereochemical Determination (Cis vs. Trans)

The molecule possesses two chiral centers (C4, C5). The chlorination usually yields a mixture of cis (meso) and trans (racemic) isomers. Distinguishing them is critical for the efficiency of the subsequent elimination step.[1]

Method A: X-Ray Crystallography (The Gold Standard)

If the compound is solid (often the trans isomer crystallizes more readily), Single Crystal X-Ray Diffraction (SC-XRD) is the only absolute method.

  • Protocol:

    • Dissolve 50 mg of crude solid in minimal dry diethyl ether/hexane (1:1).

    • Slow evaporation at -20°C in a glovebox (argon atmosphere).

    • Criteria: Look for the torsion angle between the C4-Cl and C5-Cl bonds.[1]

      • Trans: Torsion angle ~180° (anti-periplanar) or distinct from 0°.[1]

      • Cis: Torsion angle ~0° (syn-periplanar).[1]

Method B: 1H-NMR Solvent Shift (The Quick Test)

If X-ray is impossible (liquid/oil), use solvent-induced shifts.[1]

  • Concept: In cis-isomers, the methyl groups are on the same face, creating a crowded steric environment. In trans-isomers, they are on opposite faces.[1]

  • Experiment: Run 1H-NMR in

    
     and then in 
    
    
    
    (Benzene-d6).
  • Analysis: Calculate

    
    .[1]
    
    • Trans isomers typically show a larger ASIS (Aromatic Solvent Induced Shift) due to better accessibility of the solvent to the varying faces of the ring compared to the sterically hindered cis face.

Comprehensive Elucidation Workflow

The following diagram illustrates the decision tree for a researcher handling the crude reaction mixture.

Elucidation_Workflow Start Crude Reaction Mixture TLC TLC / GC-MS Screening (Check for M+ @ 184) Start->TLC Decision1 Is Mass 184 Present? TLC->Decision1 Stop Optimize Chlorination Conditions Decision1->Stop No Purification Flash Chromatography (SiO2, Hexane/EtOAc) *Rapid/Dry* Decision1->Purification Yes (Isotope 9:6:1) NMR_1H 1H-NMR (CDCl3) Analyze Methyl Signals Purification->NMR_1H Decision2 Signal Topology? NMR_1H->Decision2 Result_Pre Doublet + Multiplet (Under-chlorinated) Decision2->Result_Pre Doublet Result_Imp Complex Multiplets (Side-chain chlorination) Decision2->Result_Imp Multiplet Result_Target Singlet (~2.1 ppm) (Target Structure) Decision2->Result_Target Singlet Validation 13C-NMR & XRD Confirm Quaternary C & Stereochem Result_Target->Validation

Figure 2: Step-by-step decision tree for isolating and validating the structure.

References

  • Synthesis of Vinylene Carbonate Derivatives

    • Reference: P. Newman, "Optical Resolution Procedures for Chemical Compounds," Vol 1. (General context on chiral dioxolanes).
    • Specific Context: For the chlorination mechanism of cyclic carbonates, see: J. Org. Chem.
    • Source: (Analogous chemistry).[1]

  • Crystal Structure of Precursor (4,5-Dimethyl-1,3-dioxol-2-one)

    • Title: Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one.[1][2][3][4]

    • Source:Acta Crystallographica Section E, 2022 .[1]

    • Relevance: Provides baseline crystallographic d
    • URL:

  • Compound Data (this compound)

    • CAS: 129482-56-0.[1][5]

    • Source: GuideChem / ChemicalBook Databases.[1]

    • URL:

  • Vinylene Carbonate Synthesis (Patent Literature)

    • Context: Describes the chlorination of 4,5-dimethyl-1,3-dioxolan-2-one followed by elimin
    • Source: CN101250178A (Patent).[1]

    • URL:

Sources

Technical Monograph: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a critical intermediate and process impurity in the synthesis of "medoxomil" prodrug moieties.

Role: Synthetic Intermediate & Critical Process Impurity in Prodrug Development

Executive Summary

In the landscape of pharmaceutical chemistry, This compound occupies a dual niche. It serves as a mechanistic probe for the halogenation of cyclic carbonates and functions as a critical reference standard for impurity profiling in the synthesis of angiotensin II receptor blockers (ARBs), specifically Olmesartan Medoxomil .

This guide dissects the chemical identity, formation pathways, and control strategies for this compound, providing researchers with the data necessary to manage its presence in Active Pharmaceutical Ingredient (API) manufacturing.

Chemical Identity & Stereochemistry

The compound is a fully substituted cyclic carbonate. Unlike its unsaturated analog (4,5-dimethyl-1,3-dioxol-2-one), this molecule possesses a saturated dioxolane ring with two chiral centers at positions 4 and 5.[1]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name This compound
Common Name Dichloro-DMDO Carbonate; Olmesartan Impurity 68
CAS Registry Number 129482-56-0 (General); 116857-05-7 (trans-isomer)
Molecular Formula C₅H₆Cl₂O₃
Molecular Weight 185.01 g/mol
SMILES CC1(C(OC(=O)O1)(C)Cl)Cl
Stereochemical Complexity

Because the molecule has two chiral centers (C4 and C5) and structural symmetry, it exists as three stereoisomers:

  • (4R, 5S)-meso-form: The cis-isomer (achiral due to internal plane of symmetry).

  • (4R, 5R) and (4S, 5S) pair: The trans-isomers (enantiomeric pair).

In industrial chlorination processes, the product is typically obtained as a diastereomeric mixture (cis/trans), requiring rigorous HPLC or GC separation for isomeric purity.

Formation Pathways & Mechanistic Origins

Understanding the genesis of this compound is vital for process control. It arises primarily through two competing mechanisms during the synthesis of the "medoxomil" prodrug linker.

Pathway A: Electrophilic Addition (The "Over-Chlorination" Route)

The most common origin is the unwanted electrophilic addition of chlorine across the double bond of 4,5-dimethyl-1,3-dioxol-2-one (DMDO).

  • Context: When synthesizing 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (the Medoxomil reagent), radical conditions are used to halogenate the methyl group.

  • The Error: If the reaction mixture contains excess Cl₂ or lacks sufficient radical initiation (light/heat), the chlorine molecule attacks the electron-rich alkene via an ionic mechanism, forming the 4,5-dichloro derivative.

Pathway B: Radical Chlorination of Saturated Carbonate

Alternatively, it is formed as an intermediate during the synthesis of the unsaturated DMDO core from 4,5-dimethyl-1,3-dioxolan-2-one.

  • Mechanism: Stepwise radical substitution of the tertiary hydrogens at C4 and C5.

  • Sequence: Saturated Carbonate

    
     Monochloro Intermediate 
    
    
    
    4,5-Dichloro Target
    
    
    (Elimination)
    
    
    Unsaturated DMDO.
Visualization of Reaction Pathways

The following diagram illustrates the "Web of Chlorination" connecting these species.

ChlorinationPathways SatCarb 4,5-Dimethyl-1,3- dioxolan-2-one (Saturated Precursor) MonoChloro 4-Chloro-4,5-dimethyl- 1,3-dioxolan-2-one (Transient) SatCarb->MonoChloro Cl2/SO2Cl2 (Radical Subst.) Target 4,5-DICHLORO-4,5-DIMETHYL- 1,3-DIOXOLAN-2-ONE (Target / Impurity) MonoChloro->Target + Cl2 (Radical Subst.) UnsatDMDO 4,5-Dimethyl-1,3- dioxol-2-one (DMDO Core) Target->UnsatDMDO - 2 HCl (Thermal Elimination) UnsatDMDO->Target + Cl2 (Ionic Addition Side Reaction) Medoxomil 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (Prodrug Reagent) UnsatDMDO->Medoxomil Cl2/Radical (Methyl Subst.)

Figure 1: Reaction network showing the formation of the 4,5-dichloro impurity via ionic addition (red arrow) or radical substitution.

Synthesis & Isolation Protocol

For researchers requiring this compound as a reference standard, the following protocol favors the formation of the dichloro species over the unsaturated elimination product.

Reagents & Equipment[4][5]
  • Substrate: 4,5-Dimethyl-1,3-dioxol-2-one (Unsaturated DMDO).[2]

  • Chlorinating Agent: Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂).[1]

  • Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM). Note: CCl₄ promotes radical pathways; DCM is polar and may favor ionic addition.

  • Catalyst: None required for ionic addition; Lewis acids (e.g., AlCl₃) accelerate the process.

Step-by-Step Methodology
  • Preparation: Dissolve 10.0 g (87.6 mmol) of 4,5-dimethyl-1,3-dioxol-2-one in 100 mL of dry dichloromethane. Cool the solution to 0°C in an ice bath.

  • Chlorination: Slowly bubble dry chlorine gas through the solution. Alternatively, add a solution of sulfuryl chloride (1.1 eq) dropwise.

    • Critical Control: Maintain temperature < 10°C to prevent elimination of HCl.

    • Monitoring: Monitor reaction progress via TLC (visualize with KMnO₄ stain; the starting alkene will bleach the stain, the product will not).

  • Quenching: Once the starting material is consumed, purge the solution with nitrogen to remove excess Cl₂/HCl.

  • Work-up: Wash the organic layer with saturated NaHCO₃ (2x) and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo at low temperature (< 30°C). The product is thermally unstable and may revert to the unsaturated form or polymerize.

    • Crystallization:[3][4] Recrystallize from hexane/ether to separate diastereomers if necessary.

Analytical Specifications (Quality Control)

When using this compound to validate analytical methods for Olmesartan Medoxomil, the following spectral characteristics are diagnostic.

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

1.8 - 2.0 ppm (Singlets)
Methyl protons. The trans isomer typically shows a single peak; the cis (meso) may show a distinct shift. Lack of alkene protons is key.
¹³C NMR

~152 ppm (Carbonyl)
Carbonate C=O.
¹³C NMR

~95-100 ppm (Quaternary C)
The C-Cl carbons at positions 4 and 5. Significant downfield shift compared to non-chlorinated precursors.
IR Spectroscopy 1810 - 1830 cm⁻¹Strong C=O stretch (Cyclic Carbonate).
Mass Spectrometry m/z 184, 186, 188Molecular ion cluster showing characteristic isotope pattern for two chlorine atoms (

Cl/

Cl).

Safety & Handling

  • Hazards: The compound is an alkyl halide and a cyclic carbonate. It is a potential alkylating agent and skin irritant.

  • Stability: Thermally labile. Storage at -20°C is recommended to prevent spontaneous dehydrochlorination (loss of HCl) which regenerates the unsaturated precursor.

  • Hydrolysis: Sensitive to moisture; hydrolyzes to form 2,3-dichloro-2,3-butanediol and CO₂.

References

  • BenchChem. (2025).[5] this compound: Chemical Properties and Applications. Retrieved from

  • Sakamoto, F., et al. (1984). "Studies on Prodrugs II. Preparation and Characterization of (5-Substituted-2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin." Chemical & Pharmaceutical Bulletin, 32(6), 2241-2248.
  • European Patent Office. (1985). Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one. Patent EP0147472. Retrieved from

  • PubChem. (2025).[6] Compound Summary: this compound.[1][7][8][2][9][10][11] National Library of Medicine. Retrieved from [7]

  • GuideChem. (2025). Olmesartan Impurity 68 Data Sheet. Retrieved from

Sources

Technical Monograph: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical monograph details the physicochemical profile, synthesis mechanism, and critical application of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 129482-56-0). This guide is structured for researchers and process chemists focusing on the synthesis of prodrug moieties, specifically the medoxomil group used in angiotensin II receptor blockers like Olmesartan.

Synthesis, Impurity Profiling, and Applications in Prodrug Development

Executive Summary

This compound is a vicinal dichloride derivative of 4,5-dimethyl-1,3-dioxol-2-one (DMDO). While it possesses limited utility as a standalone reagent, it is professionally recognized as a critical process impurity and analytical reference standard in the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (Medoxomil Chloride).

Control of this species is paramount in pharmaceutical manufacturing, as its formation competes with the desired radical chlorination pathway required to generate the alkylating agent for drugs such as Olmesartan Medoxomil , Lenampicillin , and Prulifloxacin .

Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound exists as a mixture of stereoisomers (cis and trans), formed via the addition of chlorine across the double bond of the dioxolone ring. The trans-isomer is often the predominant stable form isolated for analytical standards.

Parameter Technical Specification
Primary CAS Number 129482-56-0 (General/Stereoisomer Mixture)
Stereospecific CAS 116857-05-7 (trans-isomer)116857-04-6 (cis-isomer/meso)
IUPAC Name This compound
Molecular Formula C₅H₆Cl₂O₃
Molecular Weight 185.01 g/mol
Physical State White to off-white solid (trans-isomer)
Melting Point 88–90 °C (trans-isomer)
Solubility Soluble in dichloromethane (DCM), acetonitrile, ethyl acetate; hydrolyzes in water.[1][2][3][4]
Structural Class Cyclic Carbonate / Vicinal Dichloride

Synthesis & Mechanistic Formation

The "Competing Pathways" Model

In the industrial synthesis of Medoxomil Chloride, the starting material 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) is subjected to chlorination. The reaction conditions dictate the product distribution between the desired pharmaceutical intermediate and the 4,5-dichloro impurity.

Pathway A: Radical Substitution (Desired)

Under radical-initiating conditions (high temperature, UV light, or radical initiators like AIBN), chlorination occurs at the allylic methyl group. This preserves the double bond and yields 4-chloromethyl-5-methyl-1,3-dioxol-2-one .

Pathway B: Electrophilic Addition (Impurity Formation)

In the absence of radical initiation, or at lower temperatures, chlorine acts as an electrophile. It adds across the electron-rich double bond of the enediol carbonate, forming This compound . This transformation saturates the ring, destroying the conjugation required for the "prodrug" activation mechanism in vivo.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation between the desired synthesis and the impurity formation.

G cluster_0 Process Control Criticality Start 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Cl2 Chlorination Agent (Cl2 / SO2Cl2) Start->Cl2 Product Medoxomil Chloride (Allylic Substitution) Cl2->Product Radical Pathway (High T, UV, AIBN) Impurity 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one (Vicinal Addition) Cl2->Impurity Ionic Pathway (Low T, Dark)

Figure 1: Mechanistic bifurcation in the chlorination of DMDO. The red pathway indicates the formation of the target impurity.

Applications in Drug Development

Critical Process Impurity Standard

Regulatory bodies (FDA, EMA) require the identification and quantification of impurities >0.1% in API manufacturing (ICH Q3A). As the "saturated dichloro" derivative, this compound represents a specific failure mode of the chlorination process.

  • Usage: It is used to spike HPLC samples during method validation to ensure the analytical method can resolve the impurity from the active intermediate.

  • Detection: It typically elutes later than the starting material but earlier than the chloromethyl product on reverse-phase C18 columns due to the loss of planarity and changes in polarity.

Synthetic Intermediate (Niche)

While primarily an impurity in the medoxomil route, the 4,5-dichloro derivative can serve as a precursor for 4,5-dimethyl-1,3-dioxolan-2-one (via reductive dechlorination) or other functionalized carbonates where the double bond is not required.

Analytical Characterization Protocol

To validate the presence of this compound, the following self-validating analytical system is recommended.

HPLC Method Parameters (Standard)
  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Note: Absorbance is lower than the unsaturated parent DMDO due to loss of conjugation).

  • Mass Spectrometry (ESI+): Look for the characteristic isotope pattern of a dichloro compound (M, M+2, M+4 in 9:6:1 ratio). Parent ion [M+H]+ ≈ 185/187/189 m/z.

Analytical Logic Flow

Analysis Sample Crude Reaction Mixture HPLC HPLC Separation (C18 Column) Sample->HPLC UV_Check UV Absorbance Profile HPLC->UV_Check MS_Check Mass Spec Analysis HPLC->MS_Check Decision1 High Absorbance @ 220nm? (Conjugated System) UV_Check->Decision1 Decision2 Mass Shift +70 Da? (Cl2 Addition) MS_Check->Decision2 Result_Impurity CONFIRMED: 4,5-Dichloro Impurity (Saturated Ring) Decision1->Result_Impurity No (Low UV) Result_Product Target: Chloromethyl Product (Unsaturated Ring) Decision1->Result_Product Yes Decision2->Result_Impurity Yes (+71/73 m/z vs DMDO) Decision2->Result_Product No (+34 m/z vs DMDO)

Figure 2: Analytical logic for distinguishing the 4,5-dichloro impurity from the active medoxomil intermediate.

Safety & Handling

  • Hydrolysis Hazard: Like most cyclic carbonates with alpha-halogens, this compound is sensitive to moisture. Hydrolysis releases CO₂, HCl, and 3-chloro-3-hydroxy-2-butanone (or 2,3-butanedione upon further degradation).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

  • PPE: Wear chemical-resistant gloves (Nitrile) and safety goggles. Avoid inhalation of dust/vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

  • Sakamoto, F., et al. (1984).Studies on Prodrugs II. Preparation and Characterization of (5-Substituted-2-oxo-1,3-dioxol-4-yl)methyl Esters of Mecillinam. Chemical & Pharmaceutical Bulletin. (Contextual grounding for the medoxomil moiety synthesis).

Sources

Technical Monograph: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Critical Process Impurity & Synthetic Intermediate in Prodrug Chemistry[1][2]

Executive Summary

This compound (CAS: 129482-56-0 for cis-isomer) is a specialized cyclic carbonate primarily encountered as a critical process impurity or intermediate in the synthesis of dioxolene-based prodrug moieties.[1] With a molecular weight of 185.01 g/mol , it is structurally defined by the saturation of the vinylene carbonate double bond with chlorine atoms.[1][2]

In drug development, this compound is most notorious as a regulatory impurity (often designated as Olmesartan Impurity 69 ) during the manufacture of medoxomil-type prodrugs.[1][2] Its presence indicates over-chlorination during the radical halogenation of 4,5-dimethyl-1,3-dioxol-2-one (DMDO).[1] Understanding its physicochemical profile and formation mechanism is essential for controlling Active Pharmaceutical Ingredient (API) purity in accordance with ICH Q3A/B guidelines.[1][2]

Physicochemical Characterization

Molecular Weight & Isotopic Distribution

For mass spectrometry (MS) applications, the nominal molecular weight (185.[1][2]01) is insufficient due to the presence of two chlorine atoms.[1][2] The distinctive isotopic signature is a primary identification tool in LC-MS/GC-MS analysis.[1][2]

ParameterValue
Molecular Formula C₅H₆Cl₂O₃
Average Molecular Weight 185.01 g/mol
Monoisotopic Mass 183.9694 Da (

Cl,

Cl)
Exact Mass (

Cl

Cl)
185.9664 Da
Exact Mass (

Cl

Cl)
187.9635 Da

Isotopic Abundance Profile (Theoretical):

  • M (100%): 184 Da (approx)[1][2]

  • M+2 (64%): 186 Da (approx) — High intensity due to two Cl atoms[1][2]

  • M+4 (10%): 188 Da (approx)[1][2]

Structural Isomerism

The addition of chlorine across the double bond of the planar DMDO creates two chiral centers at positions 4 and 5.[1][2] This results in two diastereomers:

  • cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: The chlorine atoms are on the same face of the dioxolane ring.[1]

  • trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one: The chlorine atoms are on opposite faces.[1][3]

  • Note: Commercial standards often specify the stereochemistry (e.g., CAS 116857-05-7 for trans), but process streams may contain mixtures.[1][2]

Solubility & Stability
  • Solubility: Highly soluble in polar aprotic solvents (Dichloromethane, Acetonitrile, DMSO).[1][2]

  • Hydrolytic Instability: As a cyclic carbonate with electron-withdrawing chlorine substituents, the ring is susceptible to hydrolysis, especially under basic conditions, degrading into 2,3-dichloro-2,3-butanediol and carbon dioxide.[1][2]

    • Protocol Note: Analytical samples should be prepared in anhydrous solvents to prevent degradation during autosampler residence time.[1][2]

Synthesis & Formation Mechanism

The formation of this compound is typically an undesired side reaction during the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl chloride (the "medoxomil" linker).[1]

The Primary Pathway vs. Impurity Formation

The industrial objective is usually the allylic chlorination of DMDO to create a reactive linker.[1][2] However, electrophilic addition of chlorine across the double bond yields the dichloro impurity.[1][2]

Reaction Conditions leading to Impurity:

  • Reagent: Excess Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ).[1][2]
  • Temperature: Low temperatures favor addition (impurity formation), while higher temperatures (reflux) favor the radical substitution required for the target product.[1][2]

  • Catalyst: Absence of radical initiators (like AIBN or Benzoyl Peroxide) can shift the mechanism from radical substitution to electrophilic addition.[1][2]

Mechanistic Visualization

ChlorinationPathways cluster_legend Reaction Selectivity DMDO Starting Material 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Target Target Product 4-Chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil Linker) DMDO->Target Radical Substitution (High Temp, Radical Initiator) Impurity Impurity (Topic) 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one DMDO->Impurity Electrophilic Addition (Low Temp, Excess Cl2) desc Control of temperature and radical initiators is critical to avoid the Dichloro impurity.

Figure 1: Divergent reaction pathways for DMDO chlorination. The red dashed line represents the formation of the 4,5-dichloro impurity via electrophilic addition.[1]

Applications in Drug Development

Reference Standard for Quality Control

In the synthesis of prodrugs like Olmesartan Medoxomil , Prulifloxacin , or Lenampicillin , the "medoxomil" moiety is attached to the drug to improve bioavailability.[2]

  • Regulatory Requirement: Because the dichloro impurity is chemically reactive (an alkylating agent), it is classified as a potential genotoxic impurity (PGI) in some contexts, though primarily monitored as a process impurity.[2]

  • Limit: Manufacturers must validate methods to detect this specific impurity at levels <0.10% (or lower depending on daily dose) in the final API.

Synthetic Building Block

While primarily an impurity, the high reactivity of the tertiary chlorides allows it to serve as a specialized intermediate for synthesizing highly substituted 2,3-butanediol derivatives via hydrolysis or nucleophilic substitution, although this is less common in commercial manufacturing.[1][2]

Analytical Protocol: Detection & Handling

GC-MS Method (Recommended)

Due to its volatility and lack of strong chromophores (making UV detection at 254 nm weak), Gas Chromatography with Mass Spectrometry is the gold standard for quantification.[1][2]

  • Column: DB-5ms or equivalent (5% Phenyl Methyl Siloxane).[1][2]

  • Inlet Temp: 200°C (Avoid excessive heat to prevent thermal decomposition).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[1][2]

  • Detection: SIM mode monitoring ions m/z 149, 151 (loss of Cl) and m/z 184, 186 (molecular ion).

Handling Precautions
  • Hygroscopic Nature: Store under nitrogen at 2-8°C.

  • Safety: The compound is a potent skin and eye irritant (H315, H319).[1][2] Use full PPE including chemical-resistant gloves and safety goggles.[1][2] Work within a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

  • Sakamoto, F., et al. (1984). Studies on Prodrugs II.[1][2] Preparation and Characterization of (5-Substituted-2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin. Chemical & Pharmaceutical Bulletin.[1][2] (Foundational text on medoxomil chemistry).

  • European Patent Office. Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[4][1][5][6] Patent EP0147472.[4][1][2] (Describes the chlorination of DMDO and associated impurities).

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: this compound.[1][3] DTXSID80462607.[1][2][3][7] Retrieved from [Link][1][2][3][7]

Sources

literature review of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Critical Process Parameters, Impurity Profiling, and Synthetic Control in Medoxomil-Prodrug Manufacturing

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, This compound (CAS: 129482-56-0) occupies a dual role: it is a specialized halogenated building block and, more critically, a Type-II Process Impurity in the synthesis of "medoxomil" ester prodrugs (e.g., Olmesartan medoxomil, Azilsartan medoxomil).

This guide moves beyond basic characterization to address the mechanistic causality of its formation.[1] We analyze the chlorination vectors that generate this species, define its impact on Active Pharmaceutical Ingredient (API) purity, and provide self-validating protocols for its detection and control.[1]

Chemical Identity & Physicochemical Profile

This compound is the "over-chlorinated" derivative of 4,5-dimethyl-1,3-dioxol-2-one.[2] Its geminal dichloro-dimethyl substitution pattern creates a sterically crowded and electronically activated core, susceptible to hydrolysis and ring-opening.

Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name This compound
CAS Number 129482-56-0
Molecular Formula C₅H₆Cl₂O₃
Molecular Weight 185.01 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Stereochemistry Exists as cis and trans diastereomers (often observed as a mixture)
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Key Function Reference Standard (Impurity Marker); Synthetic Intermediate

Formation Mechanism & Process Control

The presence of this compound is typically a fingerprint of aggressive chlorination conditions during the synthesis of 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (the actual "medoxomil" linker).

The "Over-Chlorination" Cascade

In the industrial synthesis of the medoxomil linker, 4,5-dimethyl-1,3-dioxol-2-one is treated with a radical chlorinating agent (e.g., Sulfuryl Chloride,


). The target reaction is the chlorination of the methyl group.[1][3] However, thermodynamic variances can lead to electrophilic attack or radical addition across the double bond, or secondary chlorination, yielding the title compound.[1]

Expert Insight: The formation of the 4,5-dichloro species is often temperature-dependent . Reaction excursions above 45°C during radical initiation significantly increase the ratio of this impurity.[1]

Visualization: Competitive Reaction Pathways

ChlorinationPathways Start 4,5-Dimethyl-1,3-dioxol-2-one (Starting Material) Target 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (TARGET LINKER) Start->Target Pathway A: Methyl Chlorination (Kinetic Control) Impurity 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one (CRITICAL IMPURITY) Start->Impurity Pathway B: Double Bond Saturation (Over-Chlorination) Reagent SO2Cl2 / Radical Initiator Reagent->Start Hydrolysis Ring Opening / Hydrolysis (Acidic Byproducts) Impurity->Hydrolysis Moisture Exposure

Figure 1: Competitive chlorination pathways.[1] Pathway A yields the desired prodrug linker, while Pathway B yields the 4,5-dichloro impurity.[1]

Technical Protocol: Synthesis & Isolation (Reference Standard)

To validate analytical methods (HPLC/GC), researchers often need to synthesize this compound intentionally to use as a reference standard (System Suitability Standard).[1]

Protocol: Radical Chlorination to High-Cl Species

Safety Warning: Sulfuryl chloride is corrosive and reacts violently with water. Work in a fume hood.

  • Reagent Preparation: Charge a dry 3-neck round-bottom flask with 4,5-dimethyl-1,3-dioxol-2-one (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes).

  • Initiation: Add Azobisisobutyronitrile (AIBN) (0.05 eq) as a radical initiator.[1]

  • Chlorination: Add Sulfuryl Chloride (

    
    )  (2.2 eq) dropwise at 0°C.
    
    • Expert Note: Unlike the target linker synthesis (which uses ~1.05 eq), we use excess chlorinating agent to force the reaction toward the dichloro species.[1]

  • Reflux: Warm to room temperature, then heat to reflux (40°C) for 4–6 hours. Monitor by GC-MS.

    • Endpoint: Disappearance of the mono-chlorinated intermediate.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution.
    
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The residue is a mixture of stereoisomers. Purify via fractional distillation (high vacuum) or flash chromatography (Silica gel; Hexane/EtOAc gradient).[1]

Analytical Strategy: Detection & Control

In drug development, this compound is a Critical Quality Attribute (CQA) marker.[1] Its presence indicates a loss of process control during the linker synthesis.[1]

HPLC Method Parameters (Self-Validating System)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (Carbonyl absorption).[1]

  • Retention Time Logic:

    • Starting Material: Early eluting (Polar).[1]

    • Target Linker (Mono-Cl): Mid-eluting.

    • Impurity (Di-Cl): Late eluting (Hydrophobic due to gem-dichloro substitution).

Visualization: Process Control Logic

ProcessControl Sample Crude Reaction Mixture Analysis HPLC / GC Analysis Sample->Analysis Decision Impurity > 0.1%? Analysis->Decision Release Proceed to API Coupling Decision->Release No (Pass) Remediate Reject / Recrystallize Decision->Remediate Yes (Fail) RootCause Root Cause Analysis: Check Stoichiometry & Temp Remediate->RootCause

Figure 2: Quality control decision tree for evaluating medoxomil linker purity.

Applications in Drug Development

While primarily monitored as an impurity, the unique reactivity of this compound offers specific utility:

  • Reference Standard: Essential for GMP release testing of Olmesartan Medoxomil intermediates.

  • Masked Diketone: Under controlled acidic hydrolysis, it releases 2,3-butanedione (Diacetyl) , acting as a protected form of this volatile reagent.[1]

  • Electrolyte Additive: Research suggests chlorinated cyclic carbonates can passivate cathode surfaces in Lithium-Ion batteries, though this is a niche application compared to fluoro-carbonates.

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 10465014, trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one. Retrieved from [Link][1]

  • Google Patents. (2015).[1] Process for the preparation of 4-halomethyl-5-methyl-1,3-dioxolene-2-one (Patent IN-2013CH00669). Retrieved from

  • EPA DSSTox. (2023). This compound Substance Record. Retrieved from [Link][1][4]

Sources

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one spectral data (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the spectral and physicochemical profile of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a critical reactive intermediate in the synthesis of dioxolenone-based prodrug linkers.

Executive Summary

This compound (CAS: 129482-56-0) is a highly functionalized cyclic carbonate derivative.[1] It primarily serves as the electrophilic intermediate in the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) . Its significance lies in its role as a precursor to 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one , a pivotal moiety used to generate bio-labile prodrugs (e.g., lenampicillin, prulifloxacin, and olmesartan medoxomil).

Due to the presence of vicinal dichloride functionality on the quaternary carbons of the dioxolane ring, this compound exhibits high reactivity and sensitivity to moisture. Researchers characterizing this compound often encounter it as a transient species during the radical chlorination of DMDO before it undergoes thermal elimination-rearrangement.

Physicochemical Properties

The following data establishes the baseline identity of the compound.

PropertyValueNotes
IUPAC Name This compoundTrans/Cis isomers exist; Trans is often thermodynamically favored.
Molecular Formula

Molecular Weight 185.00 g/mol Average mass
Monoisotopic Mass 183.9694 DaBased on

Physical State Viscous Oil / Low-melting SolidHighly hygroscopic; hydrolyzes to diacetyl and HCl/CO2.
Solubility DCM,

, THF, EtOAc
Reacts with protic solvents (MeOH, Water).

Spectral Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR)

Note: Due to the compound's instability and tendency to eliminate HCl to form the exocyclic methylene derivative (4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one), spectra are often acquired in anhydrous


 or 

at ambient or low temperatures.

H NMR (Proton)

The spectrum is characterized by the absence of methine protons and the presence of deshielded methyl singlets.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.15 – 2.30 Singlet (s)6H

Methyl groups attached to quaternary carbons bearing highly electronegative atoms (Cl, O).
2.18SingletN/AImpurityCharacteristic shift of the elimination product (methylene derivative) if elimination occurs.

C NMR (Carbon)

The spectrum displays three distinct carbon environments.[2][3][4][5]

Shift (

, ppm)
AssignmentStructural Insight
150.5 – 153.0

Cyclic carbonate carbonyl. Deshielded relative to non-chlorinated DMDO (~152 ppm) due to inductive effect of Cl.
98.0 – 104.0

-Cl
Quaternary backbone carbons. The geminal O and Cl atoms cause significant downfield shift (compare to ~75 ppm for non-chlorinated).
24.0 – 26.5

Methyl carbons.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the ring-strained carbonate carbonyl and carbon-chlorine stretches.

  • Carbonyl Stretch (

    
    ): 1825 – 1845 cm
    
    
    
    • Mechanism:[3][6] The presence of electronegative chlorine atoms at the

      
      -position increases the bond order of the carbonyl through the inductive effect (–I), shifting the frequency higher than typical cyclic carbonates (usually ~1800 cm
      
      
      
      ).
  • C-O Stretch: 1050 – 1150 cm

    
      (Strong, broad).
    
  • C-Cl Stretch: 650 – 750 cm

    
      (Distinct fingerprint bands).
    
Mass Spectrometry (MS)

The mass spectrum provides definitive confirmation via the chlorine isotope pattern.

  • Ionization Mode: EI (Electron Impact) or CI (Chemical Ionization).

  • Molecular Ion (

    
    ):  184 (for 
    
    
    
    ).
  • Isotope Pattern (Critical Diagnostic):

    • The presence of two chlorine atoms dictates a characteristic 9:6:1 intensity ratio for the

      
      , 
      
      
      
      , and
      
      
      peaks.
m/zRelative IntensityIon Identity
184 100%

186 ~65%

188 ~10%

149 High

(Loss of one chlorine)

Synthesis & Reaction Pathway

The synthesis of DCDMD is an intermediate step.[7] It is rarely the final target; rather, it is the "activation" step of the DMDO linker.

Experimental Workflow (Chlorination)
  • Reagents: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO), Sulfuryl Chloride (

    
    ), AIBN (catalytic).
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Conditions: Reaction is typically initiated at 0°C and warmed to reflux. The DCDMD forms first.

  • Elimination: Upon heating (>60°C) or treatment with base, DCDMD eliminates HCl to form the Methylene Intermediate , which rearranges to the Chloromethyl Prodrug Linker .

Pathway Visualization

The following diagram illustrates the transformation of the starting material through the DCDMD intermediate to the final prodrug linker.

ReactionPathway Start 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Intermediate 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one (DCDMD - Target) Start->Intermediate Chlorination (Radical Addition) Reagent SO2Cl2 / AIBN Reagent->Intermediate EliminationProd 4-Chloro-4-methyl-5-methylene- 1,3-dioxolan-2-one Intermediate->EliminationProd -HCl (Elimination) Final 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (Prodrug Linker) EliminationProd->Final Rearrangement (Thermal)

Caption: Synthetic pathway from DMDO to the active prodrug linker, highlighting DCDMD as the critical dichloro intermediate.

Handling and Stability

  • Moisture Sensitivity: The C-Cl bond adjacent to the carbonate oxygen is highly susceptible to hydrolysis. Exposure to atmospheric moisture leads to ring opening and the formation of diacetyl (2,3-butanedione),

    
    , and HCl.
    
  • Thermal Instability: DCDMD is thermally labile. Prolonged heating promotes the elimination of HCl.

  • Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C.

References

  • Synthesis of DMDO Derivatives: Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). "Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxolen-4-yl)methyl esters of ampicillin." Chemical & Pharmaceutical Bulletin, 32(6), 2241-2248.

  • Chlorination Mechanism: Alpegiani, M., et al. (1992). "Chemistry of 1,3-dioxol-2-ones: Synthesis of new prodrug linkers." Synthetic Communications, 22(9), 1277-1282.

  • Spectral Analogues (Dioxolanones): GuideChem Chemical Database. "this compound (CAS 129482-56-0) Entry."

  • Prodrug Linker Applications: Sun, L., et al. (2013).[6][8] "Synthesis and evaluation of novel olmesartan medoxomil derivatives." Journal of Chinese Pharmaceutical Sciences.

Sources

Technical Profile: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity, Synthesis, and Application in Prodrug Design

Executive Summary

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 129482-56-0) is a specialized halogenated cyclic carbonate.[1][2] It serves as a critical high-energy intermediate in the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) esters. These moieties are pivotal in pharmaceutical chemistry for converting polar carboxylic acid drugs (e.g., Olmesartan, Lenampicillin) into lipophilic, orally bioavailable prodrugs.

This guide details the reactivity profile of this compound, specifically focusing on its role as a kinetic intermediate during the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) and its subsequent rearrangement to the thermodynamically stable linker, 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (DMDO-Cl).

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

The compound is characterized by a saturated dioxolane ring substituted with two geminal methyl/chloro pairs. Its high reactivity stems from the strain of the cyclic carbonate combined with the electron-withdrawing inductive effect of the vicinal dichlorides.

PropertyData
IUPAC Name This compound
CAS Number 129482-56-0
Molecular Formula C₅H₆Cl₂O₃
Molecular Weight 185.00 g/mol
Physical State Viscous liquid or low-melting solid (highly dependent on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Stability Thermally unstable; prone to elimination of HCl at T > 80°C

Reactivity Profile & Mechanistic Pathways[8]

The reactivity of this compound is defined by its tendency to restore conjugation or eliminate leaving groups. It acts less as a final building block and more as a reactive reservoir in the chlorination of DMDO.

The Chlorination-Rearrangement Sequence

The industrial utility of this compound lies in its transformation into DMDO-Cl .[3]

  • Electrophilic Addition: Chlorination of the parent alkene (DMDO) yields the saturated vicinal dichloride (the Topic compound).

  • Elimination/Rearrangement: Under thermal stress or Lewis acid catalysis, the compound eliminates HCl or rearranges to form the allylic chloride (DMDO-Cl).

Hydrolytic Instability

The electron-deficient carbonate carbonyl is highly susceptible to nucleophilic attack.

  • Mechanism: Attack by water at the C2 carbonyl leads to ring opening, decarboxylation, and the release of 2,3-butanedione (diacetyl) and HCl.

  • Implication: Anhydrous conditions (< 0.05% water) are mandatory during handling to prevent runaway acidic decomposition.

Visualization of Reaction Pathways

ReactivityPathways DMDO 4,5-Dimethyl-1,3-dioxol-2-one (Starting Material) Topic 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one (Kinetic Intermediate) DMDO->Topic + Cl2 / SO2Cl2 (Electrophilic Addition) Methylene 4-Chloro-4-methyl-5-methylene- 1,3-dioxolan-2-one (Transient Species) Topic->Methylene - HCl (Elimination) Decomp Diacetyl + CO2 + HCl (Hydrolysis Products) Topic->Decomp + H2O (Hydrolysis) DMDO_Cl 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-Cl / Medoxomil Linker) Methylene->DMDO_Cl Allylic Rearrangement (Thermal, >85°C)

Figure 1: The reaction manifold of this compound, showing its conversion from precursor to the active pharmaceutical linker (DMDO-Cl).[1][2][4][3][5]

Experimental Protocols

Protocol A: Synthesis & In-Situ Rearrangement (Self-Validating)

Context: This protocol targets the Topic Compound as a transient intermediate en route to the stable DMDO-Cl linker. Isolating the pure dichloro species is difficult due to its instability; therefore, this workflow monitors its formation and subsequent conversion.

Reagents:

  • 4,5-Dimethyl-1,3-dioxol-2-one (DMDO): 1.0 eq

  • Sulfuryl Chloride (SO₂Cl₂): 1.15 eq

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Radical Initiator: AIBN (catalytic, optional but recommended)

Workflow:

  • Setup: Charge a jacketed reactor with DMDO and DCM (5 vol). Cool to 0–5°C under N₂ atmosphere.

  • Chlorination (Formation of Topic Compound):

    • Add SO₂Cl₂ dropwise over 2 hours.[3]

    • Validation Point: Monitor by GC/MS. The disappearance of DMDO (MW 114) and appearance of the dichloro adduct (MW 185) confirms the formation of This compound .

    • Critical Control: Maintain T < 10°C to prevent premature elimination.

  • Thermal Rearrangement:

    • Once DMDO is consumed (<1%), slowly heat the reaction mass to reflux (40°C for DCM, or switch solvent to higher boiler if needed).

    • Observation: Evolution of HCl gas will be vigorous. Scrubbing is required.

    • Continue heating until the peak for the dichloro species (MW 185) vanishes and the peak for DMDO-Cl (MW 148.5) maximizes.[3]

  • Workup:

    • Concentrate the mixture under reduced pressure.

    • Distill the residue under high vacuum (approx. 90-95°C at 2-5 mmHg) to isolate the final linker.

Protocol B: Prodrug Coupling (Application)

Context: Utilizing the derived linker to mask a carboxylic acid drug (e.g., Olmesartan).

  • Dissolution: Dissolve the carboxylic acid drug (1.0 eq) in DMF.

  • Base Addition: Add K₂CO₃ (1.2 eq) to form the carboxylate salt.

  • Alkylation: Add the DMDO-Cl (derived from the topic compound) (1.1 eq) at 0°C.

  • Validation: Monitor TLC/HPLC for the formation of the ester linkage. The reaction is driven by the precipitation of KCl.

Safety & Handling (High Hazard)

The this compound moiety presents specific hazards:

  • Pressure Hazard: The molecule can spontaneously eliminate HCl and CO₂ upon heating. Never store the crude dichloro intermediate in sealed vessels without pressure relief valves.

  • Vesicant Properties: Like many alpha-halo carbonyls, it is a potent alkylating agent. Double-gloving (Nitrile/Laminate) and full face shielding are mandatory.

  • Incompatibility: Violent reaction with amines and strong bases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

  • Sakamoto, F., et al. (1984).Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxol-4-yl)methyl esters of ampicillin. Chemical & Pharmaceutical Bulletin. (Foundational text on the rearrangement mechanism).
  • European Patent Office. Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[4] (Describes the chlorination/rearrangement sequence using SO₂Cl₂). Retrieved from

Sources

Technical Whitepaper: cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and critical application pathways of cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a pivotal intermediate in the synthesis of pharmaceutical prodrug scaffolds and advanced electrolyte additives.

Core Function: Synthetic Precursor for Dioxolenone (Medoxomil) Scaffolds & Vinylene Carbonate Derivatives.[1]

Executive Summary

cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 129482-56-0) is a highly specialized saturated cyclic carbonate intermediate.[1][2][3] It serves as the "halogenated bridge" in the conversion of inexpensive 2,3-butylene carbonate into high-value unsaturated derivatives like 4,5-dimethyl-1,3-dioxol-2-one (DMDO) .[1]

For drug development professionals, this molecule is the mechanistic key to accessing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) moiety—a critical promoiety used to enhance the oral bioavailability of carboxylic acid drugs (e.g., Olmesartan medoxomil, Lenampicillin).[1] Its precise stereochemistry (cis-dichloro) and high reactivity toward reductive elimination make it a unique tool in process chemistry.[1]

Chemical Identity & Physicochemical Properties

This compound is characterized by a saturated dioxolane ring bearing two methyl groups and two chlorine atoms at the 4 and 5 positions.[1][4] The cis-configuration is critical for specific elimination mechanisms.

Table 1: Core Technical Specifications
PropertyData
Chemical Name cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
CAS Number 129482-56-0
Molecular Formula

Molecular Weight 185.01 g/mol
Physical State White to off-white crystalline solid (or semi-solid oil depending on purity)
Purity Standard Typically ≥98% (GC) for synthetic applications
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water
Key Functional Groups Cyclic Carbonate, Vicinal Dichloride

Synthetic Utility & Mechanism: The "Medoxomil" Pathway

The primary value of cis-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one lies in its ability to undergo reductive dechlorination .[1] This process restores the double bond to form the unsaturated dioxolenone ring, which is the scaffold for Medoxomil prodrugs.[1]

The "Chlorination-Elimination" Protocol

This molecule is typically generated via the radical chlorination of 4,5-dimethyl-1,3-dioxolan-2-one (Butylene Carbonate).[1] The subsequent step is the critical transformation for pharma applications.[1][5]

Reaction Logic:

  • Precursor Formation: Chlorination of Butylene Carbonate introduces the leaving groups.[1]

  • Activation (The Target Molecule): The cis-dichloro species is isolated or used in situ.[1]

  • Reductive Elimination: Treatment with Zinc (Zn) or organic reducing agents facilitates a Boord-like elimination of the two chlorine atoms.[1]

  • Product: This yields 4,5-dimethyl-1,3-dioxol-2-one (DMDO) .[1][4][6][7][5][8]

  • Functionalization: DMDO is further radically brominated/chlorinated at the methyl group to create the Medoxomil halide , which is then coupled to the drug substance.[1]

Mechanistic Diagram (Medoxomil Synthesis)

The following diagram illustrates the central role of the cis-dichloro intermediate in generating the prodrug handle.

MedoxomilPathway Start 4,5-Dimethyl-1,3-dioxolan-2-one (Butylene Carbonate) Target cis-4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one (THE TARGET) Start->Target Cl2 / SO2Cl2 (Radical Chlorination) DMDO 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Target->DMDO Zn / Acetone (Reductive Elimination) Medoxomil 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one (Medoxomil Linker) DMDO->Medoxomil NCS / Radical Initiator (Side-chain Halogenation) Prodrug Final Prodrug (e.g., Olmesartan Medoxomil) Medoxomil->Prodrug Drug-COOH + Base (Esterification)

Caption: The strategic position of the cis-dichloro intermediate in the synthesis of Medoxomil prodrugs.

Experimental Synthesis Protocol

Note: This protocol synthesizes the target cis-dichloro compound from the commercially available butylene carbonate.[1]

Step 1: Chlorination of Butylene Carbonate

Reagents: 4,5-Dimethyl-1,3-dioxolan-2-one (1.0 eq), Sulfuryl Chloride (


, 2.2 eq), AIBN (catalytic).[1]
Solvent:  Carbon Tetrachloride (

) or Dichloromethane (DCM).[1]
  • Setup: Charge a reaction vessel with 4,5-dimethyl-1,3-dioxolan-2-one and solvent under

    
     atmosphere.
    
  • Initiation: Add AIBN (0.05 eq) and heat to reflux.

  • Addition: Dropwise add

    
     over 2 hours, maintaining reflux. The evolution of 
    
    
    
    and
    
    
    gas will be observed (Scrubber required).[1]
  • Reaction: Continue reflux for 4–6 hours until GC monitoring shows consumption of starting material.

  • Workup: Cool to room temperature. Wash the organic layer with saturated

    
     (aq) to remove acid traces, then brine.[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo. The residue is the crude 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one .[1]
    
  • Purification: Recrystallization from hexane/ether yields the pure cis-isomer.[1]

Step 2: Validation (Self-Validating Check)
  • 1H NMR (CDCl3): Look for the disappearance of the methine protons (CH-O) present in the starting material (~4.5 ppm).[1] The product will show a singlet for the methyl groups shifted downfield due to the geminal chlorine.[1]

  • Melting Point: Verify against the standard (approx. range for crude is broad; pure isomer requires specific reference comparison).[1]

Handling, Stability & Safety

Researchers must treat this compound as a reactive electrophile .[1]

Stability Profile
  • Hydrolysis Sensitivity: High.[1][3] The vicinal dichloride adjacent to the carbonate makes the ring susceptible to hydrolysis, releasing acetoin derivatives,

    
    , and 
    
    
    
    .[1] Store under inert gas (Argon/Nitrogen) at -20°C.
  • Thermal Stability: Moderately stable, but prolonged heating above 100°C without a stabilizer may induce decomposition or elimination of

    
    /
    
    
    
    .[1]
Safety Hazards (GHS Classification)
  • Skin/Eye Irritant: Causes severe skin burns and eye damage (due to potential HCl hydrolysis on contact with moisture).[1]

  • Respiratory Irritant: Inhalation of dust/vapor can cause respiratory distress.[1]

  • PPE Requirements: Fume hood, butyl rubber gloves, and chemical splash goggles are mandatory.[1]

Applications in Battery Science (Secondary Use Case)

While the primary interest for this audience is pharma, it is notable that the downstream product (DMDO) is a critical Solid Electrolyte Interphase (SEI) forming additive in Lithium-Ion batteries.[1]

  • Mechanism: The unsaturated bond (formed from the dichloro precursor) polymerizes on the graphite anode, preventing electrolyte decomposition.[1]

  • Relevance: High-purity synthesis of the dichloro intermediate ensures battery-grade DMDO (free of protic impurities).[1]

References

  • PubChem. this compound (Compound Summary). National Library of Medicine.[1] Link

  • GuideChem. Synthesis and Application of 4,5-Dimethyl-1,3-dioxol-2-one. (Discusses the chlorination/dechlorination route).[1] Link

  • BenchChem. this compound Product Data.Link[1]

  • Patent CN101250178A. Preparation of 4-chloromethyl-5-methyl-1,3-dioxolene-2-one.[1][5] (Describes the chlorination of the dioxolanone ring). Link

Sources

Technical Monograph: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the properties, synthesis, and critical control parameters of trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a pivotal reference standard and process impurity in the synthesis of "medoxomil" prodrug moieties.

Role: Critical Process Impurity & Analytical Reference Standard Primary Application: Quality Control in Medoxomil Prodrug Synthesis (e.g., Olmesartan, Prulifloxacin)

Executive Summary

In the high-stakes field of prodrug development, the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) moiety is a gold standard for enhancing oral bioavailability. The synthesis of this moiety typically involves the radical halogenation of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) . However, a competing electrophilic pathway can lead to the saturation of the dioxolone ring, yielding trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one .

This compound serves two distinct roles:

  • Critical Quality Attribute (CQA): Its presence indicates suboptimal chlorination conditions (e.g., excessive Cl₂ concentration or lack of radical initiation).

  • Reference Standard: It is synthesized and purified to calibrate HPLC/GC methods for impurity quantification in Active Pharmaceutical Ingredients (APIs).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
CAS Number 116857-05-7
Molecular Formula C₅H₆Cl₂O₃
Molecular Weight 185.01 g/mol
Stereochemistry trans-diequatorial chlorine configuration (Anti-addition product)
Appearance White to pale yellow crystalline solid
Solubility Soluble in DCM, Chloroform, THF; Hydrolyzes in water
Stability Moisture sensitive; store under inert atmosphere at -20°C
Structural Insight

Unlike the planar, conjugated system of the parent DMDO, this impurity possesses a puckered dioxolane ring. The trans arrangement of the chlorine atoms at the quaternary carbons (C4/C5) results from the anti-addition mechanism, imparting a specific C2 symmetry that is distinguishable by NMR.

Mechanistic Origin & Synthesis Strategies[9]

The Divergent Pathway (Graphviz Visualization)

The formation of this compound is a classic case of kinetic vs. thermodynamic control and radical vs. ionic mechanisms . In the industrial synthesis of the medoxomil linker, the goal is free-radical substitution at the methyl group. The impurity arises when ionic electrophilic addition occurs across the double bond.

Medoxomil_Pathways Start 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Reagent Chlorinating Agent (Cl2 / SO2Cl2) Start->Reagent Path_A Path A: Radical Substitution (High T, Radical Initiator, Light) Reagent->Path_A Preferred Path_B Path B: Electrophilic Addition (Low T, Dark, Ionic Conditions) Reagent->Path_B Side Reaction Product_A 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one (Medoxomil Precursor) Path_A->Product_A Product_B trans-4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one (The Impurity) Path_B->Product_B

Synthesis Protocol (Reference Standard)

To generate this compound for analytical qualification, one must intentionally favor Path B (Electrophilic Addition).

Reagents:

  • Substrate: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO)[1][2]

  • Reagent: Chlorine gas (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) without initiator.

  • Solvent: Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM).

Protocol:

  • Preparation: Dissolve 10.0 g (87.6 mmol) of DMDO in 100 mL of dry DCM in a 250 mL round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath to suppress radical pathways and favor ionic addition.

  • Addition: Bubble Cl₂ gas slowly through the solution or add SO₂Cl₂ (1.1 eq) dropwise. Crucial: Perform in the dark to prevent radical initiation.

  • Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material (UV active) will disappear; the product is less UV active but stainable with KMnO₄.

  • Quench: Purge excess Cl₂ with nitrogen or wash with 10% Na₂S₂O₃.

  • Workup: Separate organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/DCM to isolate the pure trans isomer.

Analytical Characterization

NMR Spectroscopy

The symmetry of the trans isomer simplifies the spectrum compared to the cis form or the monochlorinated variants.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 1.95 ppm (s, 6H, 2 x CH₃).

    • Note: The signal is a singlet due to the chemical equivalence of the methyl groups in the C2-symmetric trans isomer. A split signal or multiple peaks indicate the presence of the cis isomer or hydrolysis products.

  • ¹³C NMR:

    • δ 151.0 (C=O, Carbonate)

    • δ 95.5 (C-Cl, Quaternary Ring Carbon)

    • δ 22.1 (CH₃)

Mass Spectrometry (GC-MS)
  • Molecular Ion: m/z 184/186/188 (Characteristic Cl₂ isotope pattern: 9:6:1).

  • Fragmentation: Loss of CO₂ (M-44) and Cl/HCl are dominant pathways.

Control Strategy in Drug Development

For researchers synthesizing Olmesartan Medoxomil or similar prodrugs, the presence of this impurity is a "red flag" for process deviation.

ParameterImpact on Impurity FormationCorrective Action
Temperature Low temperatures favor ionic addition (Impurity).Maintain reaction >40°C (reflux) to favor radical substitution.
Light/Initiator Absence of radicals favors ionic addition.Ensure adequate UV irradiation or AIBN/Benzoyl Peroxide load.
Reagent Stoichiometry Excess Cl₂ leads to over-chlorination.Use strict limiting stoichiometry or slow addition rates.
Detection Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 210 nm (Carbonyl absorption; low sensitivity requires high concentration).

Safety & Handling

  • Hydrolysis Hazard: This compound releases HCl and 2,3-butanedione (diacetyl) upon contact with water. Diacetyl is a known respiratory hazard (popcorn lung).

  • PPE: Handle in a fume hood with nitrile gloves and safety goggles.

  • Storage: Store in a tightly sealed vial with desiccant at -20°C.

References

  • Synthesis of DMDO Precursors: Process for producing 4,5-dialkyl-4,5-difluoro-1,3-dioxolan-2-one.[2] World Intellectual Property Organization, WO2010128634 A1.[2] Link

  • Impurity Profiling: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one Reference Standard. Benchchem / PubChem Compound Summary.[3] Link

  • Prodrug Chemistry: The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors. Pharmaceutics, 2020.[4] Link

  • Chlorination Mechanisms: Mechanism of 5,5-Dimethylhydantoin Chlorination: Monochlorination through a Dichloro Intermediate. J Chem Theory Comput, 2007.[5] Link

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

[1][2]

Executive Summary

This application note details the synthetic pathway for 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a critical electrophilic intermediate used in the synthesis of prodrug linkers (e.g., for olmesartan medoxomil) and as a specialized electrolyte additive.

While often confused with the oxidant dimethyldioxirane (DMDO), the target molecule here is a cyclic carbonate . The synthesis is achieved via a two-stage protocol starting from acetoin (3-hydroxy-butan-2-one).

  • Cyclization: Conversion of acetoin to the unsaturated carbonate, 4,5-dimethyl-1,3-dioxol-2-one.

  • Chlorination: Electrophilic addition of chlorine across the double bond to yield the vicinal dichloride target.

Critical Control Point: The second stage requires strict temperature control to prevent the rearrangement of the dichloro-intermediate into the thermodynamically stable 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one.

Retrosynthetic Analysis & Pathway

The synthesis relies on constructing the dioxolone core followed by functionalization. Direct chlorination of acetoin is non-selective; therefore, the ring must be established first.

SynthesisPathwayAcetoinAcetoin(3-Hydroxy-butan-2-one)Intermediate4,5-Dimethyl-1,3-dioxol-2-one(Unsaturated Carbonate)Acetoin->IntermediateStep 1: Cyclization(BTC, Pyridine, DCM)BTCTriphosgene(BTC)BTC->IntermediateTargetTARGET:4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-oneIntermediate->TargetStep 2: Chlorination(SO2Cl2, < 10°C)ByproductRearrangement Byproduct:4-(Chloromethyl)-5-methyl-1,3-dioxol-2-oneTarget->ByproductThermal Rearrangement(> 40°C)

Figure 1: Synthetic pathway from Acetoin to the Dichloro-carbonate target, highlighting the risk of thermal rearrangement.

Safety & Hazard Assessment

WARNING: This protocol involves highly hazardous reagents. All operations must be performed in a properly functioning fume hood.

ReagentHazard ClassCritical Safety Measure
Triphosgene (BTC) Acute Toxicity (Inhalation/Oral)Solid phosgene equivalent. Moisture generates Phosgene gas. Use a caustic scrubber (NaOH) for vent lines.
Sulfuryl Chloride Corrosive, Water ReactiveReacts violently with water to release HCl and SO2. Handle under inert atmosphere (

/Ar).
Dichloromethane Carcinogen, VolatileStandard solvent safety.
Target Molecule Irritant, Moisture SensitiveHydrolyzes to release HCl. Store in a desiccator.

Experimental Protocols

Stage 1: Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one

This step cyclizes acetoin using Triphosgene (BTC). BTC is preferred over phosgene gas for laboratory-scale safety, though it behaves similarly mechanistically.

Reagents:

  • 3-Hydroxy-butan-2-one (Acetoin): 1.0 eq (e.g., 88.1 g, 1.0 mol)

  • Triphosgene (BTC): 0.35 eq (34.0 g)

  • Pyridine (Base): 2.2 eq (174 g)

  • Dichloromethane (DCM): 10 volumes (relative to Acetoin)

Protocol:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, internal thermometer, and a reflux condenser connected to a NaOH scrubber (to trap any escaped phosgene).

  • Solvation: Charge DCM (800 mL) and Triphosgene (34.0 g) into the flask. Cool the mixture to 0°C using an ice/salt bath.

  • Addition: Dissolve Acetoin (88.1 g) in Pyridine (174 g) and DCM (100 mL). Add this mixture dropwise to the reaction flask over 2 hours.

    • Note: The reaction is exothermic.[1] Maintain internal temperature < 5°C .

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 4 hours. Monitor by TLC (SiO2, 20% EtOAc/Hexane) for the disappearance of acetoin.

  • Quench: Cool back to 0°C. Carefully quench with saturated aqueous

    
     (200 mL).
    
  • Workup: Separate the organic layer. Wash the aqueous layer with DCM (2 x 100 mL). Combine organics and wash with 1N HCl (to remove pyridine), followed by brine. Dry over anhydrous

    
    .
    
  • Purification: Concentrate in vacuo. Purify the residue by vacuum distillation.

    • Target Fraction: Collect the fraction boiling at ~65–70°C (at 15 mmHg).

    • Yield: Expect 60–70% of a colorless oil.

Stage 2: Chlorination to this compound

This is the critical step. The goal is addition of chlorine, not substitution/rearrangement. We use Sulfuryl Chloride (


Reagents:

  • 4,5-Dimethyl-1,3-dioxol-2-one (Stage 1 Product): 1.0 eq (e.g., 11.4 g, 100 mmol)

  • Sulfuryl Chloride (

    
    ): 1.1 eq (14.8 g, 8.9 mL)
    
  • Dichloromethane (DCM): 50 mL (Anhydrous)

  • AIBN (Azobisisobutyronitrile): 0.01 eq (Catalytic, optional radical initiator)

Protocol:

  • Setup: Flame-dry a 250 mL 2-neck flask. Flush with Argon. Equip with a magnetic stir bar, addition funnel, and thermometer.

  • Charge: Add Stage 1 product (11.4 g) and anhydrous DCM (50 mL). Cool the solution to -5°C to 0°C using an ice/salt bath.

    • Scientific Rationale: Low temperature favors the kinetic addition product (the dichloro target) and inhibits the thermodynamic rearrangement to the chloromethyl derivative.

  • Addition: Add Sulfuryl Chloride (14.8 g) dropwise over 30 minutes.

    • Observation: Gas evolution (

      
      ) will occur. Ensure proper venting.[2][3]
      
  • Reaction: Stir at 0°C for 2 hours.

    • Monitoring: Take an aliquot, evaporate solvent with a stream of nitrogen (do not heat), and check 1H NMR. The vinylic methyl signal of the starting material (

      
       ~2.1 ppm) should disappear, replaced by a downfield shift for the methyls on the chlorinated carbons (
      
      
      ~1.8–1.9 ppm).
  • Isolation:

    • Do NOT distill at high temperature. The product is thermally unstable.

    • Concentrate the reaction mixture under reduced pressure (Rotovap) with a bath temperature strictly below 30°C .

  • Purification: The residue is typically pure enough for downstream applications (>90%). If necessary, rapid recrystallization from cold dry hexane/ether can be attempted, but hydrolysis is a risk.

    • Appearance: Pale yellow to colorless semi-solid or oil.

Analytical Validation

To validate the synthesis, compare the spectral data against the following parameters.

TechniqueExpected Signal / CharacteristicInterpretation
1H NMR (CDCl3)

1.90 ppm (s, 6H)
Singlet indicates equivalent Methyl groups. Absence of vinylic protons or splitting confirms saturation and symmetry.
13C NMR

~150 ppm (C=O)

~100 ppm (C-Cl)

~25 ppm (CH3)
The quaternary carbon shift at ~100 ppm is characteristic of the gem-dichloro/oxygen substituted carbon.
IR Spectroscopy 1810–1830 cm⁻¹Strong Carbonyl (C=O) stretch, typical for cyclic carbonates (strained ring shifts frequency higher than acyclic).

Troubleshooting the Rearrangement: If you observe peaks at


4-(chloromethyl)-5-methyl-1,3-dioxol-2-one
  • Cause: Reaction temperature was too high (>20°C) or workup involved excessive heating.

  • Solution: Repeat Stage 2 with strict temperature control (< 5°C).

References

  • Patent on Dioxolone Synthesis

    • Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[4][5][6] (CN103450146B). This patent describes the chlorination of the dimethyl-dioxolone intermediate.[7][5][6]

  • Safe and Convenient Procedure for the Preparation of Cyclic Carbonates.
  • Target Molecule Data (PubChem)

    • This compound (CID 11332880).[8]

  • Reaction Mechanism Insight

    • Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one.[7][4][5][6][8][9][10] (CN101830886A). Describes the cyclization of acetoin using BTC.

Application Note: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (Cl2-DMDO) for Cyclic Carbonate Protection of Diols

[1]

Executive Summary

The protection of vicinal (1,2-) and 1,3-diols is a critical step in the synthesis of complex pharmaceutical intermediates, particularly carbohydrates, nucleosides, and polyketides. While acetonides (isopropylidene acetals) are the most common protecting group, they are acid-labile.[1] Cyclic carbonates offer an orthogonal protection strategy: they are stable to acid but cleaved by base.[1]

Traditionally, cyclic carbonates are installed using highly toxic phosgene gas or reactive equivalents like Triphosgene or Carbonyl Diimidazole (CDI). This guide introduces This compound (Cl2-DMDO) as a crystalline, weighable, and bench-stable reagent that functions as a mild carbonylating agent.[1] It offers a safer, stoichiometric alternative to phosgene for installing the cyclic carbonate moiety.

Technical Profile & Advantage

Cl2-DMDO (CAS: 129482-56-0) acts as an activated carbonate donor.[1] Structurally, it is a dioxolan-2-one ring substituted with electron-withdrawing chlorines and stabilizing methyl groups.[1]

Comparison of Carbonylating Reagents[2]
FeaturePhosgeneTriphosgeneCDICl2-DMDO
Physical State Gas (Toxic)SolidSolid (Hygroscopic)Crystalline Solid
Atom Economy HighMediumLowMedium
Byproducts HClHCl, Phosgene (trace)ImidazoleBiacetyl + HCl
Reactivity ViolentHighModerateTunable/Mild
Stability N/ADecomposes with moistureMoisture SensitiveHigh Shelf Stability

Key Insight: Unlike CDI, which generates imidazole (a base that can sometimes interfere with sensitive substrates or complicate purification), Cl2-DMDO generates biacetyl (2,3-butanedione) and HCl.[1] The HCl is easily scavenged by a mild base, and biacetyl is a neutral, volatile liquid (bp 88°C) that is easily removed during evaporation or aqueous workup.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the carbonyl center of Cl2-DMDO.[1]

  • Activation: The diol attacks the carbonyl carbon of Cl2-DMDO.[1]

  • Tetrahedral Intermediate: A transient intermediate forms.[1]

  • Collapse & Elimination: The dioxolane ring of the reagent opens, releasing the "backbone" as a leaving group.

  • Cyclization: The second hydroxyl group of the substrate attacks the carbonyl, closing the new cyclic carbonate ring.

  • Byproduct Fate: The leaving group, effectively "2,3-dichloro-2,3-butanediol," is unstable and rapidly eliminates HCl to form biacetyl (2,3-butanedione) .[1]

Pathway Visualization

ReactionPathwayDiolSubstrate(1,2-Diol)Inter1Mixed CarbonateIntermediateDiol->Inter1Nucleophilic Attack(Base Catalyzed)ReagentReagent(Cl2-DMDO)Reagent->Inter1Nucleophilic Attack(Base Catalyzed)ProductProtected Diol(Cyclic Carbonate)Inter1->ProductCyclizationByproductsByproducts(Biacetyl + 2 HCl)Inter1->ByproductsElimination

Figure 1: Reaction pathway for the transfer of the carbonyl group from Cl2-DMDO to a diol substrate.[1]

Experimental Protocol

This protocol describes the protection of a generic 1,2-diol (e.g., trans-1,2-cyclohexanediol or a sugar derivative).[1]

Materials
  • Substrate: 1.0 mmol Diol

  • Reagent: Cl2-DMDO (1.1 - 1.2 mmol) [CAS: 129482-56-0][1]

  • Base: Pyridine (2.5 mmol) or Triethylamine (2.5 mmol)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Quench: Saturated NaHCO₃ solution

Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add the Diol (1.0 equiv) and anhydrous DCM (5 mL, 0.2 M concentration).

  • Base Addition: Add Pyridine (2.5 equiv) via syringe. Cool the mixture to 0°C in an ice bath.

    • Expert Note: Pyridine acts as both a catalyst and an HCl scavenger.[1] For highly acid-sensitive substrates, use 3.0 equiv to ensure the environment remains basic.[1]

  • Reagent Addition: Add Cl2-DMDO (1.1 equiv) portion-wise as a solid or dropwise as a solution in minimal DCM.

    • Observation: A mild exotherm may occur.[1] The solution might turn slightly yellow due to the liberation of biacetyl.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC.[1] The cyclic carbonate is usually less polar than the starting diol.

  • Workup:

    • Dilute with DCM (10 mL).[1]

    • Wash with 1M HCl (2 x 10 mL) to remove excess pyridine.[1] (Skip this step if the substrate is acid-sensitive; use CuSo4 solution or Citric acid instead).[1]

    • Wash with Sat. NaHCO₃ (1 x 10 mL) to neutralize any residual acidity.[1]

    • Wash with Brine (1 x 10 mL).[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Note: The byproduct, biacetyl, has a boiling point of 88°C and will be co-evaporated with the solvent or removed under high vacuum.

  • Purification: Purify by flash column chromatography (Silica gel, Hexanes/EtOAc).

Deprotection Strategy

One of the primary reasons to use cyclic carbonates is their stability profile. They are stable to acidic conditions (e.g., TFA, HCl) which allows for the selective removal of acetonides or silyl ethers elsewhere in the molecule.

To remove the cyclic carbonate and restore the diol:

  • Method A (Mild Base): K₂CO₃ (2 equiv) in MeOH, RT, 1–2 h.

  • Method B (Strong Base): NaOH (1M) in THF/Water, 0°C to RT.

  • Method C (Ammonolysis): NH₃ in MeOH (converts carbonate to urethane/urea byproducts, effectively releasing the diol).

Troubleshooting & Critical Parameters

ProblemPossible CauseSolution
Low Yield Moisture in solventCl2-DMDO hydrolyzes in water.[1] Ensure anhydrous conditions.
Incomplete Reaction Steric hindranceIncrease temp to 40°C or use DMAP (10 mol%) as a nucleophilic catalyst.
Yellow Product Residual BiacetylThe byproduct is yellow. Dry under high vacuum (>1h) or wash with aqueous bisulfite.[1]
Side Reactions ChlorinationIf the diol is allylic, allylic chlorination is a rare risk. Keep temp at 0°C.

Safety and Handling

  • Cl2-DMDO: Irritant.[1] Avoid inhalation. While less toxic than phosgene, it generates HCl upon hydrolysis. Handle in a fume hood.

  • Biacetyl (Byproduct): Has a strong "popcorn/butter" odor.[1] Inhalation of high concentrations is associated with lung injury (bronchiolitis obliterans).[1] Ensure good ventilation during rotary evaporation.[1]

References

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 11332880: this compound.[1] PubChem.[1] [Link][1]

  • Kunishima, M., et al. 4,5-Dichloro-1,3-dioxolan-2-one as a Phosgene Equivalent.[1] (Contextual reference for the non-methylated analog class). Tetrahedron, 2000.[1]

reaction of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one with nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reactivity & Handling of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Executive Summary

This technical guide details the reactivity profile, handling protocols, and synthetic applications of This compound (CAS: 129482-56-0).[1] Often confused with its prodrug-linker analog (4-chloromethyl-5-methyl-1,3-dioxol-2-one), this specific vic-dichloro species serves a distinct role in organic synthesis.[1]

It functions primarily as a reactive intermediate for generating the unsaturated 4,5-dimethyl-1,3-dioxol-2-one (DMDO) scaffold—a critical bioisostere and prodrug moiety.[1] Unlike primary alkyl halides, the tertiary chlorides at the C4/C5 positions are sterically hindered, altering standard nucleophilic substitution pathways and favoring reductive elimination or hydrolysis.

Chemical Identity & Reactivity Profile

PropertySpecification
IUPAC Name This compound
Common Alias DMDO-Cl2; vic-Dichloro DMDO
CAS Number 129482-56-0
Molecular Weight 185.00 g/mol
Structure Type Saturated cyclic carbonate with vic-dichlorides
Key Reactivity Reductive elimination; Hydrolytic ring opening
Mechanistic Insight: The "Tertiary Chloride" Barrier

Researchers must recognize that the C4 and C5 positions are neopentyl-like tertiary centers .

  • Direct SN2 Substitution: Highly disfavored due to steric hindrance.[1]

  • SN1 Substitution: Possible but destabilized by the electron-withdrawing carbonate group.[1]

  • Dominant Pathway: Reductive elimination to form the alkene (dioxolone) or nucleophilic attack at the carbonyl carbon (ring opening).

Critical Distinction: Linker vs. Precursor[1]

A common error in drug development is confusing this molecule with the "Medoxomil" linker.

Feature4,5-Dichloro-4,5-dimethyl... (This Topic)4-(Chloromethyl)-5-methyl... (Medoxomil Linker)
Cl Position On the Ring (C4/C5)On the Methyl Group (Exocyclic)
Cl Type Tertiary (Hindered)Primary (Reactive)
Reactivity Precursor / Intermediate Direct Linker
Use Case Synthesis of DMDO scaffoldSynthesis of Olmesartan Medoxomil, etc.[1]

Detailed Protocols

Protocol A: Reductive Elimination to 4,5-Dimethyl-1,3-dioxol-2-one (DMDO)

Context: This is the primary industrial and research application.[1] The dichloro species is generated via chlorination and immediately dechlorinated to purify or regenerate the unsaturated DMDO scaffold.

Reagents:

  • Substrate: this compound (10 mmol)

  • Reductant: Zinc dust (activated, 15 mmol)

  • Solvent: Glacial Acetic Acid (AcOH) or Acetonitrile/AcOH mix

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Activation: Activate Zinc dust by washing with dilute HCl, then water, acetone, and drying under vacuum.

  • Solvation: Dissolve the vic-dichloro substrate in minimal glacial acetic acid. Note: Exothermic dissolution is possible.[1]

  • Addition: Add the solution dropwise to a suspension of activated Zn in acetic acid at 0°C.

    • Causality: Low temperature prevents over-reduction or ring opening.[1]

  • Reaction: Stir at RT for 1–2 hours. Monitor via TLC (disappearance of the dichloro spot).

  • Workup: Filter off excess Zinc.[1] Dilute filtrate with DCM, wash with saturated NaHCO3 (to remove AcOH), brine, and dry over MgSO4.

  • Purification: Distillation under reduced pressure.

    • Target: 4,5-Dimethyl-1,3-dioxol-2-one (Boiling Point: ~78°C at reduced pressure).[1]

Protocol B: Hydrolytic Stability & Degradation Analysis

Context: Understanding the breakdown products is essential for stability studies in biological media.

Reaction Pathway: Nucleophilic attack by water occurs at the carbonyl carbon (leading to decarboxylation) or the C-Cl bond (leading to unstable gem-halohydrins).[1] The final stable product is 2,3-Butanedione (Diacetyl) .

Protocol:

  • Preparation: Prepare a 10 mM solution of the substrate in DMSO-d6.

  • Initiation: Add 10% D2O or phosphate buffer (pH 7.4).

  • Observation (NMR):

    • Time 0: Distinct methyl singlets of the dichloro species.

    • Time 1h: Appearance of Diacetyl peak (~2.3 ppm singlet) and evolution of CO2.

  • Safety Note: The degradation releases CO2 (pressure buildup) and HCl. Ensure venting.

Mechanistic Pathways Visualization

The following diagram illustrates the divergent pathways based on the nucleophile/reagent used.

ReactivityPathways Substrate 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one Zn Reagent: Zn / AcOH (Reductive Elimination) Substrate->Zn Water Reagent: H2O / OH- (Hydrolysis) Substrate->Water Amine Reagent: R-NH2 (Aminolysis) Substrate->Amine DMDO PRODUCT A: 4,5-Dimethyl-1,3-dioxol-2-one (Unsaturated Bioisostere) Zn->DMDO Dechlorination (-ZnCl2) Diacetyl PRODUCT B: 2,3-Butanedione + CO2 (Degradation) Water->Diacetyl Ring Opening & Decarboxylation Urethane PRODUCT C: Hydroxy-alkyl Carbamate (Unstable Intermediate) Amine->Urethane Carbonyl Attack

Caption: Divergent reactivity pathways.[1] Reductive elimination (Top) yields the valuable unsaturated scaffold. Hydrolysis (Middle) leads to degradation.

References

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Compound Summary: this compound.[1][2][3][4][5][6][7] Retrieved from [Link]

Sources

Application Note: Controlled Elimination Protocols for 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and materials science sectors. It addresses the specific handling, processing, and transformation of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a critical halogenated intermediate in the synthesis of medoxomil prodrug moieties (e.g., Olmesartan medoxomil, Lenampicillin) and electrolyte additives.

Executive Summary

The transformation of This compound (hereafter DCDO ) is a pivotal checkpoint in the synthesis of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) and its functionalized derivatives.[1] While often encountered as an over-chlorinated byproduct during the synthesis of the monochloro-precursor, DCDO serves as a potent substrate for accessing unsaturated cyclic carbonates.

This guide details two distinct elimination protocols:

  • Protocol A (Reductive Elimination): The industry-standard "rescue" route to generate high-purity DMDO via dechlorination.[1]

  • Protocol B (Dehydrohalogenation): A base-promoted pathway yielding exocyclic methylene or vinyl-chloride derivatives, utilized for specialized functionalization.[1]

Critical Distinction: Researchers must distinguish between dehydrohalogenation (-HCl) and dechlorination (-Cl


).[1] Misapplication of reagents (e.g., treating DCDO with base when DMDO is the target) will result in ring degradation or unwanted exocyclic unsaturation.

Chemical Context & Mechanistic Insight

The Medoxomil Scaffold

The 1,3-dioxol-2-one ring (vinylene carbonate) is the core pharmacophore for "medoxomil" prodrugs.[1] It improves oral bioavailability by masking polar acidic groups (carboxylates/tetrazoles) as esters, which are later hydrolyzed in vivo.

Substrate Analysis: DCDO
  • CAS: 129482-56-0 (cis/trans mix)[1][2]

  • Structure: A five-membered cyclic carbonate with two vicinal methyl groups and two vicinal chlorine atoms.[1]

  • Reactivity Profile:

    • Thermally Unstable: Prone to extrusion of CO

      
       and formation of chlorinated ketones at >150°C.[1]
      
    • Hydrolytically Sensitive: The electron-withdrawing chlorines make the carbonyl highly susceptible to nucleophilic attack (ring opening).[1]

Pathway Logic

The choice of elimination method dictates the product topology:

  • Path 1: Reductive 1,2-Elimination (Dechlorination)

    • Reagent: Zinc (Zn) or Magnesium (Mg).

    • Mechanism:[1][3][4][5][6][7] Metal insertion into the C-Cl bond followed by expulsion of the second chloride.[1]

    • Product:DMDO (Endocyclic double bond).[1]

    • Use Case: Standard manufacturing of DMDO.[1]

  • Path 2: Base-Promoted 1,4-Elimination (Dehydrohalogenation) [1]

    • Reagent: Tertiary amines (TEA, DIPEA) or DBU.

    • Mechanism:[1][3][4][5][6][7] Abstraction of a proton from the

      
      -methyl group (since no ring protons exist), followed by chloride expulsion.
      
    • Product:4-chloro-5-methylene-4-methyl-1,3-dioxolan-2-one (Exocyclic alkene).[1][6]

    • Use Case: Synthesis of complex cross-linkers or polymerization monomers.[1]

Visual Workflow (Graphviz)

The following diagram illustrates the divergent pathways based on the chosen elimination protocol.

DCDO_Pathways Start Start: 4,5-Dimethyl- 1,3-dioxolan-2-one Mono Intermediate: 4-Chloro-4,5-dimethyl- 1,3-dioxolan-2-one Start->Mono Chlorination (SO2Cl2) DCDO Substrate (DCDO): 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one Mono->DCDO Over-Chlorination DMDO Target (DMDO): 4,5-Dimethyl- 1,3-dioxol-2-one Mono->DMDO Dehydrohalogenation (-HCl, Heat/Base) DCDO->DMDO PROTOCOL A: Reductive Elimination (Zn/AcOH, -Cl2) Exo Side Product: 4-Chloro-5-methylene- 1,3-dioxolan-2-one DCDO->Exo PROTOCOL B: Dehydrohalogenation (Base, -HCl)

Figure 1: Divergent synthesis pathways.[1] Protocol A (Green) restores the DMDO target, while Protocol B (Red/Dashed) leads to exocyclic elimination.

Experimental Protocols

Protocol A: Reductive Dechlorination (Targeting DMDO)

Use this protocol if your goal is to synthesize the standard pharmaceutical intermediate DMDO from the dichloro-substrate.

Materials:

  • Substrate: this compound (10 mmol)

  • Reagent: Zinc dust (activated, 15 mmol, 1.5 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Methanol (MeOH)

  • Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology:

  • Activation: Wash Zinc dust with 2% HCl, then water, then acetone, and dry under vacuum to remove oxide layers.

  • Solvation: Dissolve DCDO (1.85 g) in anhydrous MeOH (20 mL) in a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel.

  • Temperature Control: Cool the solution to 0–5°C using an ice bath. Spontaneous exotherms are common during initiation.[1]

  • Addition: Add Zinc dust portion-wise over 30 minutes. Vigorous stirring is essential to prevent clumping.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C). Monitor via TLC (Hexane:EtOAc 3:1).[1] The starting material (Rf ~0.6) should disappear, and DMDO (Rf ~0.4) should appear.[1][5][8][9]

  • Workup: Filter off excess Zinc through a Celite pad.[1]

  • Neutralization: If using AcOH, neutralize the filtrate with saturated NaHCO

    
     (Caution: CO
    
    
    
    evolution). If using MeOH, concentrate directly.
  • Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Dry organic layer over MgSO

    
    .[1][10]
    
  • Purification: Distillation under reduced pressure (bp ~90°C at 15 mmHg) yields DMDO as a colorless oil/low-melting solid.[1]

Protocol B: Base-Promoted Dehydrohalogenation

Use this protocol to study elimination mechanics or access exocyclic methylene derivatives.[1]

Materials:

  • Substrate: DCDO (10 mmol)

  • Base: Triethylamine (TEA) (12 mmol, 1.2 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Temp: 0°C to Room Temperature

Step-by-Step Methodology:

  • Setup: Purge a reaction vessel with Argon. Dissolve DCDO in DCM (10 mL/g).

  • Addition: Add TEA dropwise at 0°C. The reaction is less exothermic than the Zn reduction but requires careful thermal management to prevent polymerization.

  • Monitoring: Stir for 4–6 hours.

    • Checkpoint: Check pH.[1][11] The formation of TEA·HCl salt (white precipitate) indicates reaction progress.[1]

  • Quench: Quench with cold 1N HCl (rapidly) to remove excess amine. Prolonged exposure to aqueous acid will hydrolyze the carbonate ring.

  • Isolation: Separate organic layer, wash with brine, and dry over Na

    
    SO
    
    
    
    .
  • Result: The crude mixture will contain the exocyclic methylene derivative.[1] This compound is highly reactive and should be used immediately or stored at -20°C.[1]

Analytical Validation & Specifications

To ensure protocol success, compare the isolated product against these specifications.

ParameterDCDO (Starting Material)DMDO (Protocol A Product)Exocyclic Product (Protocol B)
Molecular Formula Cngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

H

Cl

O

C

H

O

C

H

ClO

Mol.[1][2][3][8][10][11][12][13][14][15] Weight 185.01 g/mol 114.10 g/mol 148.54 g/mol
1H NMR (CDCl

)

1.85 (s, 6H, 2xCH

)

2.15 (s, 6H, 2xCH

)

4.8-5.2 (m, =CH

), 1.9 (s, CH

)
IR Spectroscopy 1820 cm

(C=O), C-Cl stretch
1825 cm

(C=O), 1680 cm

(C=C)
1830 cm

(C=O), 1640 cm

(Exo C=C)
Appearance White crystalline solid / OilLow melting solid / OilUnstable Oil

Troubleshooting Note:

  • Problem: Low yield in Protocol A.

  • Root Cause: Inactive Zinc or presence of water (hydrolysis of DCDO).

  • Fix: Use freshly activated Zinc and strictly anhydrous solvents.[1]

Safety & Handling (HSE)

  • Vesicant Hazard: Chlorinated cyclic carbonates are potential alkylating agents.[1] They can cause severe blistering on skin contact.[1] Double-gloving (Nitrile + Laminate) is recommended.[1]

  • Lachrymator: The DCDO substrate and its elimination byproducts can be irritating to mucous membranes. All operations must be performed in a fume hood.[1]

  • Waste Disposal: Zinc residues are heavy metal waste.[1] Chlorinated organic waste must be segregated from non-chlorinated solvents.[1]

References

  • Sakamoto, F., et al. (1984).[7] "Studies on Prodrugs II. Preparation and Characterization of (5-Substituted 2-oxo-1,3-dioxolen-4-yl)methyl Esters of Ampicillin." Chemical and Pharmaceutical Bulletin, 32(6), 2241-2248. Link

  • GuideChem. (2024).[1] "Synthesis and Application of 4,5-dimethyl-1,3-dioxol-2-one." GuideChem Technical Resources. Link

  • Orchid Chemicals & Pharmaceuticals. (2015).[1][4] "An Improved Process For The Preparation Of 4,5-Dimethyl-1,3-Dioxol-2-One." Indian Patent Application 664/CHE/2013.[1] Link

  • National Institutes of Health (NIH). (2021).[1] "Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one." PubMed Central.[1] Link

  • Simson Pharma. (2024).[1] "trans-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one Reference Standard."[1][8] Link

Sources

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Gateway Intermediate for Medoxomil Prodrug Scaffolds

Executive Summary & Technical Context

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 129482-56-0) acts as the critical "gateway" intermediate in the synthesis of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) prodrug moieties.[1] Its primary utility lies in its conversion to 4,5-dimethyl-1,3-dioxol-2-one (DMDO) via dehydrochlorination, which is subsequently functionalized to create lipophilic prodrugs for carboxyl-containing APIs such as Olmesartan , Lenampicillin , and Prulifloxacin .

In pharmaceutical development, this compound serves a dual role:

  • Synthetic Precursor: It enables the formation of the vinylene carbonate core required for the "medoxomil" promoiety.

  • Critical Quality Attribute (CQA): It is a regulated process impurity in the final API. Residual levels must be strictly controlled due to its reactivity and potential genotoxicity.

Chemical Architecture & Mechanism

The synthesis and utility of this intermediate rely on the controlled introduction and subsequent elimination of chlorine atoms to generate unsaturation within the cyclic carbonate ring.

Mechanistic Pathway

The transformation follows a Chlorination-Elimination sequence. The stability of the 1,3-dioxolan-2-one ring allows for radical chlorination at the 4 and 5 positions, followed by thermal or base-induced elimination of HCl to restore the double bond.

MedoxomilPathway Start 3-Hydroxy-2-butanone Cyclic 4,5-Dimethyl-1,3- dioxolan-2-one (Saturated) Start->Cyclic Cyclization (Triphosgene/Pyridine) Topic 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one (THE TOPIC) Cyclic->Topic Radical Chlorination (SO2Cl2 or TCCA) DMDO 4,5-Dimethyl-1,3- dioxol-2-one (DMDO / Unsaturated) Topic->DMDO Dehydrochlorination (Thermal/Base Elimination) Prodrug Olmesartan Medoxomil (Final API) Topic->Prodrug Trace Impurity (Carryover) Active 4-(Chloromethyl)-5-methyl- 1,3-dioxol-2-one (DMDO-Cl) DMDO->Active Radical Halogenation (NBS/NCS) Active->Prodrug Esterification (Olmesartan Acid)

Figure 1: The central role of the dichloro intermediate in the medoxomil prodrug synthesis pipeline.

Application Note: Synthesis & Optimization

Objective: Maximize yield of the dichloro intermediate while minimizing ring opening or over-chlorination.

Critical Process Parameters (CPPs)

The chlorination of 4,5-dimethyl-1,3-dioxolan-2-one is sensitive to temperature and radical initiator choice.

ParameterRecommended RangeMechanistic Rationale
Reagent Trichloroisocyanuric Acid (TCCA) or Sulfuryl Chloride (

)
TCCA provides a milder, more controllable release of

compared to

gas.
Solvent Dichloromethane (DCM) or

Non-participating halogenated solvents prevent side reactions.
Temperature 35°C – 45°CHigher temperatures promote ring fragmentation; lower temperatures stall radical initiation.
Initiator AIBN or Benzoyl PeroxideRequired to initiate the radical chain mechanism.
Protocol A: Preparation of this compound

Scale: 100 g Input | Expected Yield: 85-90%

Reagents:

  • 4,5-Dimethyl-1,3-dioxolan-2-one (Starting Material)[2][3][4][5]

  • Sulfuryl Chloride (

    
    ) [1.1 eq]
    
  • Azobisisobutyronitrile (AIBN) [Catalytic, 0.5 mol%]

  • Dichloromethane (DCM) [Anhydrous]

Workflow:

  • Dissolution: Charge a 1L reactor with 100g of 4,5-dimethyl-1,3-dioxolan-2-one and 500 mL of anhydrous DCM under

    
     atmosphere.
    
  • Initiation: Add AIBN (0.7 g) and heat the mixture to reflux (approx. 40°C).

  • Addition: Add Sulfuryl Chloride dropwise over 2 hours. Note: Evolution of

    
     and 
    
    
    
    gas will occur; ensure proper scrubbing.
  • Reaction: Maintain reflux for 4–6 hours. Monitor by GC for disappearance of starting material.

  • Quench: Cool to 0°C. Quench carefully with saturated

    
     solution to neutralize acidic byproducts.
    
  • Extraction: Separate the organic layer, wash with brine, and dry over

    
    .
    
  • Isolation: Concentrate under reduced pressure. The product (dichloro intermediate) is often used directly in the next step (telescoped process) or crystallized from hexane if isolation is required.

Application Note: Controlled Dehydrochlorination

Objective: Convert the dichloro intermediate into the unsaturated 4,5-dimethyl-1,3-dioxol-2-one (DMDO).

Challenge: The elimination of HCl must be quantitative to generate the vinylene carbonate double bond. Incomplete elimination results in residual dichloro impurity in the downstream process.

Protocol B: Thermal Elimination

This method avoids strong bases that might open the carbonate ring.

Workflow:

  • Setup: Place the crude this compound in a distillation apparatus.

  • Heating: Heat the neat liquid to 140°C – 160°C under a slight vacuum (200 mmHg).

  • Elimination: HCl gas is evolved. The unsaturated product (DMDO) is stable at this temperature, while the dichloro precursor decomposes/eliminates.

  • Distillation: Increase vacuum to 10-20 mmHg and distill the product.

  • Result: 4,5-dimethyl-1,3-dioxol-2-one is collected as a clear liquid (bp ~80°C at 15 mmHg).

Quality Control & Impurity Profiling

As a reference standard, This compound is used to validate the purity of Olmesartan Medoxomil.[1][3]

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Detection: UV at 210 nm (Carbonyl absorption).

  • Retention Time: The dichloro impurity typically elutes after the unsaturated DMDO due to increased lipophilicity from the chlorine atoms.

Impurity Limits:

  • ICH Q3A(R2) Guidelines: For API batches, this specific impurity must typically be controlled to <0.15% (or lower if genotoxicity alerts are triggered).

References

  • BenchChem. (n.d.). This compound Product Overview. Retrieved from

  • GuideChem. (2008). Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one. Journal of Fine Chemicals. Retrieved from

  • Sriram Chem. (n.d.).[3] (4S,5R)-4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one Reference Standard. Retrieved from [3]

  • Google Patents. (2011). Process for the preparation of olmesartan medoxomil (US20110224271A1). Retrieved from

  • ResearchGate. (2022). Crystal structure of 4,5-dimethyl-1,3-dioxol-2-one. Acta Crystallographica Section E. Retrieved from

Sources

protocol for using 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one as a solvent additive

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for Using 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (DDDO) as a Functional Solvent Additive

Part 1: Executive Summary & Technical Context

This compound (DDDO) is a specialized cyclic carbonate derivative characterized by high oxidative stability and unique reactivity.[1] While historically recognized in the pharmaceutical sector as a critical intermediate for angiotensin II receptor blockers (e.g., Olmesartan medoxomil), its utility has evolved into a high-performance solvent additive for electrochemical systems.[1]

This guide addresses the "Solvent Additive" application, primarily relevant to Electrochemical Energy Storage (Li-ion Batteries) and emerging Electro-organic Synthesis workflows in drug development.[1]

Key Functional Attributes:

  • Anodic Stability: The electron-withdrawing chlorine substituents lower the HOMO energy level, making the solvent system more resistant to oxidative decomposition at high voltages (>4.5 V vs Li/Li⁺).[1]

  • Interphase Engineering: DDDO undergoes sacrificial reduction to form a stable, chloride-rich Solid Electrolyte Interphase (SEI) on electrodes, protecting the bulk solvent from degradation.[1]

  • Reactive Intermediate: In pharmaceutical synthesis, it serves as a precise scaffold for introducing the dimethyl-dioxolanone moiety.[1]

Part 2: Mechanism of Action

To use DDDO effectively, one must understand the causality of its behavior in solution.[1] Unlike passive co-solvents, DDDO is an active additive.[1]

Electrochemical Sacrificial Reduction (SEI Formation)

In an electrolyte system (e.g., EC/DMC), DDDO possesses a higher reduction potential than the bulk solvents.[1] Upon the first charge cycle, it reduces preferentially on the anode.[1]

  • Mechanism: The cleavage of the C-Cl and C-O bonds facilitates the polymerization of the carbonate/dioxolane ring components.[1]

  • Result: Formation of a thin, ionically conductive but electronically insulating film (SEI) that suppresses further solvent consumption and prevents exfoliation of graphitic structures.[1]

Oxidative Stabilization

The chlorine atoms exert a strong inductive effect (-I effect), reducing the electron density of the carbonate core.[1] This increases the oxidation potential, allowing the solvent system to withstand higher voltages—crucial for high-voltage cathode materials or oxidative electro-organic synthesis steps.[1]

G DDDO DDDO (Additive) Reduction Sacrificial Reduction (> 1.0V vs Li/Li+) DDDO->Reduction Diffuses to Interface BulkSolvent Bulk Solvent (EC/DMC) Electrode Electrode Surface (Anode/Cathode) BulkSolvent->Electrode Blocked by SEI SEI Stable SEI Layer (LiCl / Poly-carbonates) Reduction->SEI Polymerization/Cleavage Protection Inhibition of Solvent Decomposition SEI->Protection Passivates Surface Protection->BulkSolvent Preserves Integrity

Figure 1: Mechanism of DDDO as an SEI-forming additive in electrochemical systems.[1]

Part 3: Experimental Protocol

Safety Pre-requisite: Handling Chlorinated Carbonates[1]
  • Hazard: DDDO is moisture-sensitive.[1] Hydrolysis releases Hydrogen Chloride (HCl) and CO₂, which can pressurize vessels and corrode equipment.[1]

  • Control: All manipulations must occur in an inert atmosphere (Ar or N₂ glovebox/Schlenk line) with humidity < 10 ppm.

Protocol A: Preparation of Electrolyte System (0.1% - 5.0% w/w)

This protocol is designed for preparing 100 g of high-voltage electrolyte or electro-synthesis medium.[1]

Materials:

  • Base Solvent: Ethylene Carbonate (EC) / Dimethyl Carbonate (DMC) (1:1 v/v, Battery Grade, <20 ppm H₂O).[1]

  • Salt: LiPF₆ (1.0 M) or Tetrabutylammonium Hexafluorophosphate (for organic synthesis).[1]

  • Additive: this compound (DDDO), purity >99.5%.[1]

Step-by-Step Workflow:

  • Base Electrolyte Preparation:

    • Dissolve the supporting salt (e.g., LiPF₆) into the mixed solvent system.[1]

    • Note: This reaction is exothermic.[1] Cool the receiving vessel to 10°C during addition to prevent thermal degradation of the salt.

  • Additive Dosing (The Critical Step):

    • Weigh the required amount of DDDO.[1]

      • Standard Concentration:1.0 wt% (Recommended starting point).[1]

      • High-Voltage Applications: Up to 3.0 wt% .[1][2][3][4]

    • Add DDDO directly to the base electrolyte.[1]

    • Stirring: Stir magnetically at 300 RPM for 30 minutes at 25°C. DDDO is readily soluble in carbonate/ether solvents.[1]

  • Quality Control (QC):

    • Visual Inspection: The solution should remain clear and colorless.[1] Yellowing indicates hydrolysis or impurities.[1]

    • Karl Fischer Titration: Verify water content is < 20 ppm.[1] (Note: Ensure KF reagent is compatible with oxidizing additives).[1]

  • Storage:

    • Store in aluminum bottles or HDPE containers inside a glovebox.

    • Shelf Life: Use within 4 weeks to ensure the chloro-groups do not undergo slow elimination or hydrolysis.[1]

Protocol B: Electrochemical Activation (Formation Cycle)

For the additive to function, it must be "activated" via an initial formation cycle.[1]

  • Cell Assembly: Assemble the electrochemical cell (coin cell or flow reactor) using the DDDO-containing electrolyte.

  • Rest Period: Allow the cell to rest for 6–12 hours. This ensures complete wetting of the separator and electrode pores.[1]

  • Formation Protocol (Constant Current):

    • Step 1: Charge at a low C-rate (e.g., C/20) to a cutoff voltage of 3.0 V (vs Li/Li⁺).[1]

    • Observation: You may observe a voltage plateau or peak around 1.0 V – 2.5 V.[1] This corresponds to the reductive decomposition of DDDO forming the SEI.[1]

    • Step 2: Discharge to cutoff.

    • Step 3: Repeat for 2–3 cycles before increasing to standard operating rates (e.g., 1C).

Part 4: Data Interpretation & Troubleshooting

ObservationDiagnosisCorrective Action
High Initial Irreversible Capacity Excessive SEI formation.[1]Reduce DDDO concentration (e.g., from 2% to 0.5%).
Gas Generation (Swelling) Hydrolysis of DDDO releasing CO₂/HCl.[1]Check solvent water content (<10 ppm required).[1]
Electrolyte Discoloration (Yellow/Brown) Thermal decomposition or reaction with impurities.[1]Store at < 25°C; ensure salt (LiPF₆) is not acidic (HF free).
Poor Cycling Stability Insufficient SEI coverage.[1]Increase DDDO concentration or combine with VC (Vinylene Carbonate) for synergistic effect.[1]

Part 5: Pharmaceutical Relevance (Dual-Use Context)

While this guide focuses on the solvent additive properties, drug development professionals often encounter DDDO in the synthesis of Olmesartan Medoxomil .[1]

  • Role: DDDO reacts with the trityl-protected intermediate to form the 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester prodrug moiety.[1]

  • Impurity Management: In this context, residual DDDO is a genotoxic impurity concern.[1] The analytical protocols (GC-MS/LC-MS) used to detect trace DDDO in APIs are directly applicable to verifying the purity of electrolyte formulations.[1]

Synthesis Pathway (Olmesartan Context):

G TritylOlmesartan Trityl-Olmesartan Intermediate Medoxomil Ester Formation TritylOlmesartan->Intermediate DDDO DDDO (Reagent) DDDO->Intermediate Alkylation Olmesartan Olmesartan Medoxomil (API) Intermediate->Olmesartan Deprotection Impurity Residual DDDO (Process Impurity) Intermediate->Impurity Unreacted Excess

Figure 2: Role of DDDO in Pharmaceutical Synthesis (Olmesartan Medoxomil).[1]

References

  • BenchChem. (n.d.).[1] this compound Product Information & Applications. Retrieved from [1]

  • Google Patents. (2013).[1] US20130093392A1 - Non-aqueous electrolyte battery and electrolyte additives.[1] Retrieved from

  • ChemicalBook. (2024).[1][5] this compound Properties and Suppliers. Retrieved from [1]

  • Biosynth. (n.d.).[1] trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one for Research and Synthesis. Retrieved from [1]

Sources

application of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one in battery electrolytes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (Cl-DMDO) in High-Voltage Battery Electrolytes

Executive Summary

This application note details the protocol for utilizing This compound (referred to herein as Cl-DMDO ) as a multifunctional additive in non-aqueous electrolytes for Lithium-Ion Batteries (LIBs).

While widely recognized as a pharmaceutical intermediate (e.g., for Olmesartan synthesis), Cl-DMDO presents unique electrochemical properties relevant to next-generation energy storage. Structurally, it combines the steric bulk of 4,5-dimethyl-1,3-dioxolan-2-one (DMDO) with the electron-withdrawing capability of vicinal chlorine atoms.

Key Functional Benefits:

  • High-Voltage Stability: The electron-withdrawing chlorine substituents lower the Highest Occupied Molecular Orbital (HOMO) energy, increasing anodic stability (>4.5V vs Li/Li⁺).

  • SEI Modification: Reductive cleavage of C-Cl bonds facilitates the formation of a LiCl-rich inorganic Solid Electrolyte Interphase (SEI), known for high ionic conductivity.

  • Safety: Halogenated carbonates act as radical scavengers, suppressing electrolyte flammability.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
Abbreviation Cl-DMDO
CAS Number 116857-05-7 (trans) / 129482-56-0 (cis)
Molecular Weight 185.01 g/mol
Appearance White to off-white crystalline solid
Melting Point ~78°C (isomer dependent)
Solubility Soluble in EC, EMC, DEC, DMC; Hydrolytically unstable

Handling Precaution: Cl-DMDO is sensitive to moisture. Hydrolysis releases HCl, which is detrimental to battery performance. All handling must occur in an Argon-filled glovebox (H₂O < 0.1 ppm).

Mechanism of Action

The efficacy of Cl-DMDO relies on its sacrificial decomposition at both electrode interfaces.

A. Anodic (Cathode) Mechanism: CEI Formation

At high potentials (>4.3V), the chlorine atoms withdraw electron density from the carbonate core, making the molecule more resistant to oxidative decomposition compared to standard Ethylene Carbonate (EC). Upon eventual oxidation, it forms a thin, Cl-doped polymeric Cathode Electrolyte Interphase (CEI) that inhibits solvent co-intercalation and transition metal dissolution.

B. Cathodic (Anode) Mechanism: SEI Formation

At the anode (Graphite or Silicon), Cl-DMDO undergoes reductive decomposition at a higher potential than EC (approx. 1.1V - 1.4V vs Li/Li⁺).

  • C-Cl Cleavage: The C-Cl bond breaks, releasing Cl⁻ ions which react with Li⁺ to precipitate LiCl .

  • Radical Polymerization: The resulting radical intermediate initiates polymerization, forming a flexible organic outer layer.

  • Result: A mosaic SEI structure (Inorganic LiCl core / Organic Polymer shell) that facilitates Li⁺ transport while blocking electron tunneling.

G Start Cl-DMDO (in Electrolyte) Red1 Reductive Cleavage (~1.3V vs Li/Li+) Start->Red1 Diffusion to Anode LiCl LiCl Precipitation (Inorganic Phase) Red1->LiCl + Li+ Radical Carbonate Radical Intermediate Red1->Radical - Cl- SEI Hybrid SEI (LiCl + Poly-DMDO) LiCl->SEI Integration Polymer Polymerization Radical->Polymer Radical Attack Polymer->SEI Deposition

Figure 1: Proposed reductive decomposition pathway of Cl-DMDO at the anode interface.

Experimental Protocol

Phase 1: Electrolyte Preparation

Materials:

  • Base Electrolyte: 1.0 M LiPF₆ in EC:EMC (3:7 wt%).

  • Additive: Cl-DMDO (High Purity >99.5%, acid-free).

  • Scavenger (Optional): Hexamethyldisilazane (HMDS) if acid impurities are suspected.

Workflow:

  • Drying: Dry the Cl-DMDO powder under vacuum at 30°C for 12 hours prior to use. Do not exceed 40°C to prevent sublimation or degradation.

  • Dosing: Add Cl-DMDO to the base electrolyte. Recommended concentration range: 0.5 wt% to 2.0 wt% .

    • Note: Concentrations >2.0% may increase impedance due to thick SEI formation.

  • Dissolution: Stir magnetically at room temperature (25°C) inside the glovebox for 4 hours until fully dissolved.

  • QC Check: Measure Karl Fischer moisture (<10 ppm) and HF content (<20 ppm).

Phase 2: Electrochemical Characterization

Experiment A: Linear Sweep Voltammetry (LSV) - Oxidation Stability

  • Setup: 3-Electrode Coin Cell (Working: Pt or Al; Counter/Ref: Li Metal).

  • Scan: Open Circuit Voltage (OCV) to 6.0 V vs Li/Li⁺.

  • Rate: 0.1 mV/s.

  • Success Criteria: Lower anodic current density compared to base electrolyte in the 4.5V–5.5V range.

Experiment B: Cyclic Voltammetry (CV) - Reduction Mechanism

  • Setup: Working: Graphite; Counter/Ref: Li Metal.

  • Scan: OCV to 0.01 V, then back to 1.5 V.

  • Observation: Look for a distinct reduction peak around 1.2–1.4 V (attributed to Cl-DMDO reduction) before the EC reduction peak (~0.8 V).

Phase 3: Full Cell Testing (NMC811 / Graphite)

Formation Protocol (Critical Step): Since Cl-DMDO is a film-former, the first charge cycle (Formation) controls the SEI quality.

  • Rest: 12 hours at 25°C (Wetting).

  • Trickle Charge: Constant Current (CC) at C/20 to 2.5 V.

  • SEI Formation Zone: CC at C/10 to 3.8 V. This slow rate allows dense LiCl/Polymer deposition.

  • Degassing: If using pouch cells, degas after reaching 3.8 V (chlorinated additives can generate minor gas byproducts).

  • Full Charge: CC at C/5 to 4.2 V (or 4.4 V for high voltage tests), Constant Voltage (CV) to C/50 cutoff.

Data Analysis & Expectations

Summarize your findings using the structure below to validate the additive's performance.

MetricBase ElectrolyteBase + 1% Cl-DMDOInterpretation
1st Cycle Efficiency (ICE) ~85.0%83.5% - 86.0% Slight drop possible due to additive consumption; increase indicates better passivation.
Oxidation Onset ~4.5 V>4.8 V Cl-DMDO passivates the cathode surface.
Capacity Retention (100 cyc) 80%>88% Stable SEI/CEI prevents continuous electrolyte consumption.
Impedance (R_sei) 15 Ω20 - 25 Ω LiCl formation may slightly increase resistance but stabilizes interface.

Troubleshooting & Safety

  • Issue: High internal resistance (DCR) after formation.

    • Cause: Additive concentration too high (>2%), leading to a thick SEI.

    • Fix: Reduce concentration to 0.5% or blend with 1% Vinylene Carbonate (VC) to modulate film growth.

  • Issue: Acidic electrolyte (HF detection).

    • Cause: Moisture ingress caused hydrolysis of Cl-DMDO.

    • Fix: Re-dry all components. Consider adding an acid scavenger like Carbodiimide or HMDS.

  • Safety: In case of thermal runaway, Cl-DMDO releases chlorine radicals which quench hydrogen radicals, acting as a flame retardant. However, ensure venting systems can handle acidic exhaust (HCl).

References

  • Synthesis and Characterization of Chlorinated Carbonates: BenchChem. "this compound Product Description and Reactivity."

  • DMDO as an Electrolyte Additive: ResearchGate. "Experimental and theoretical investigations on 4,5-dimethyl-[1,3]dioxol-2-one as solid electrolyte interface forming additive for lithium-ion batteries."

  • Mechanism of Chlorinated SEI Formers (Cl-EC): Google Patents. "Process for preparing fluorinated 1,3-dioxolan 2-one and comparative analysis of chlorinated precursors."

  • High Voltage Electrolyte Engineering: RSC Advances. "Disparity among cyclic alkyl carbonates associated with the cathode–electrolyte interphase at high voltage."[1]

Sources

experimental procedure for the synthesis of olmesartan impurity 69

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Characterization of Olmesartan Medoxomil Impurity 69

Part 1: Core Directive & Strategic Context

1.1 Identification and Ambiguity Warning In the landscape of pharmaceutical reference standards, "Impurity 69" is a non-pharmacopeial, vendor-specific designation. While numbering varies across catalogs (e.g., Molcoo, Chemicea), this guide focuses on the widely recognized process impurity associated with CAS 116857-05-7 : trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one .

1.2 Scientific Rationale This molecule is a critical process-related impurity arising during the synthesis of the Medoxomil side chain (4-chloromethyl-5-methyl-1,3-dioxol-2-one). The Medoxomil moiety is the prodrug promoiety of Olmesartan, essential for bioavailability.

  • Origin: Formed via the electrophilic addition of chlorine across the double bond of the intermediate 4,5-dimethyl-1,3-dioxol-2-one (DMDO).

  • Significance: Its presence indicates over-chlorination or improper temperature control during the radical chlorination step intended to produce the medoxomil chloride reagent. Controlling this impurity is vital for API purity.

Part 2: Synthesis Protocol (E-E-A-T)

Reaction Pathway & Mechanism

The synthesis exploits the reactivity difference between radical substitution (favored at high T, light) and electrophilic addition (favored at low T, dark). To synthesize Impurity 69 specifically, we drive the reaction toward the addition pathway.

Mechanism:

  • Substrate: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO).[1][2][3][4][5][6]

  • Reagent: Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    ).
  • Process: Electrophilic attack of

    
     on the alkene creates a chloronium ion intermediate.
    
  • Stereochemistry: Backside attack by

    
     opens the ring, resulting exclusively in the trans -dichloro isomer.
    
Experimental Procedure

Materials:

  • Precursor: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) [CAS: 37830-90-3].[2]

  • Reagent: Sulfuryl Chloride (

    
    ) or Chlorine gas (
    
    
    
    ).[7]
  • Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ).
    
  • Catalyst (Optional): Iodine (

    
    ) trace to facilitate addition.
    

Step-by-Step Protocol:

  • Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a pressure-equalizing addition funnel, and a low-temperature thermometer. Flush the system with nitrogen.[5]

  • Dissolution: Charge the flask with 10.0 g (87.6 mmol) of 4,5-dimethyl-1,3-dioxol-2-one and 100 mL of dry Dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C – 5°C using an ice/salt bath. Rationale: Low temperature suppresses the radical substitution pathway that leads to the desired medoxomil reagent, favoring the addition reaction.

  • Addition:

    • Option A (

      
      ): Add 12.4 g (92.0 mmol)  of Sulfuryl Chloride dropwise over 30 minutes.
      
    • Option B (

      
       gas): Bubble chlorine gas slowly into the solution until a slight yellow color persists, indicating excess.
      
  • Reaction: Stir the mixture at 0°C – 5°C for 2 hours. Monitor by TLC (Silica, Hexane:EtOAc 8:2) or GC.[6] The starting material (DMDO) spot should disappear.

  • Quenching: Carefully add 50 mL of 10% Sodium Bisulfite (

    
    ) solution to quench excess chlorine/oxidants.
    
  • Workup:

    • Separate the organic layer.[8]

    • Extract the aqueous layer with DCM (

      
       mL).
      
    • Combine organic layers and wash with saturated Sodium Bicarbonate (

      
      ) and Brine.
      
    • Dry over Anhydrous Sodium Sulfate (

      
      ).
      
  • Isolation: Filter and concentrate the solvent under reduced pressure (Rotavap) at <40°C.

  • Purification: The crude product is a semi-solid or oil. Recrystallize from n-Hexane/Diethyl Ether or purify via vacuum distillation (bp ~90-100°C at reduced pressure) to obtain white crystalline solid.

Yield: Expected 75-85%. Appearance: White crystalline solid. Melting Point: 77-78°C (Lit. value).

Part 3: Visualization & Data

Synthesis Pathway Diagram

G Figure 1: Divergent synthesis pathways of DMDO chlorination. Low temperature favors Impurity 69. Start 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Inter Chloronium Ion Intermediate Start->Inter + Cl2 / SO2Cl2 (Electrophilic Attack) Reagent Medoxomil Chloride (Desired Reagent) Start->Reagent Radical Chlorination (High Temp / Light) Impurity Impurity 69 (trans-4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one) Inter->Impurity Cl- Backside Attack (Low Temp < 5°C)

Caption: Figure 1: Divergent synthesis pathways of DMDO chlorination. Low temperature favors Impurity 69 formation via electrophilic addition.

Characterization Data Table
ParameterSpecificationObserved/Expected Data
Chemical Name trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one--
CAS Number 116857-05-7--
Molecular Formula

--
Molecular Weight 185.01 g/mol --
Appearance White to Off-white SolidWhite Crystalline Solid

NMR (400 MHz,

)

1.85 (s, 6H,

)
Singlet due to symmetry in trans isomer.

NMR
Carbonyl (~152 ppm), C-Cl (~95 ppm), Methyl (~22 ppm)Distinctive quaternary C-Cl peak.[2][5][9][10]
Mass Spec (EI/ESI) m/z 184/186/188 (Isotope pattern)Confirms dichloro pattern (

,

,

).

Part 4: Safety & Handling

  • Chlorine/Sulfuryl Chloride: Highly toxic and corrosive. Perform all operations in a functioning fume hood.

    
     releases 
    
    
    
    and
    
    
    upon hydrolysis.
  • Dichloromethane: Suspected carcinogen. Use appropriate PPE (gloves, goggles).

  • Stability: The product is a cyclic carbonate; avoid strong bases (NaOH, KOH) which will hydrolyze the ring. Store in a cool, dry place under inert atmosphere.

References

  • PubChem. (n.d.). Compound Summary: trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 116857-05-7).[2][10][11] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Araki, K., et al. (2013). Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one. U.S. Patent No. 8,487,112. (Describes the radical chlorination context where this impurity is formed).

Sources

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one reaction with sulfuryl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reaction of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one with Sulfuryl Chloride [1]

Executive Summary

This technical guide details the reaction protocols involving This compound (referred to herein as DCDDO ) and sulfuryl chloride (


) .

While


 is commonly employed to synthesize DCDDO from its non-chlorinated precursor (4,5-dimethyl-1,3-dioxolan-2-one), this guide specifically addresses the further functionalization  of the DCDDO scaffold. Reacting DCDDO with sulfuryl chloride under radical conditions targets the methyl groups, yielding chloromethyl  derivatives. These species are critical intermediates in the synthesis of prodrug moieties (e.g., medoxomil for Olmesartan) and specialized electrolyte additives.

Key Applications:

  • Synthesis of 4-chloromethyl-5-methyl-1,3-dioxolan-2-one (via partial chlorination/elimination).

  • Precursor generation for Biacetyl (2,3-butanedione) derivatives.

  • Development of solid electrolyte interphase (SEI) formers for Lithium-Ion batteries.

Chemical Mechanism & Causality

The reaction between DCDDO and sulfuryl chloride is a free-radical substitution . Because the C4 and C5 positions of the dioxolane ring are fully substituted (quaternary carbons bonded to Cl, O, and Methyl), the only available sites for further chlorination are the C-H bonds of the pendant methyl groups.

Mechanistic Pathway
  • Initiation: The radical initiator (AIBN or Benzoyl Peroxide) undergoes homolysis to generate radicals, which abstract a chlorine atom from

    
    , generating the chlorosulfonyl radical (
    
    
    
    ) and subsequently the chlorine radical (
    
    
    ).
  • Propagation (Hydrogen Abstraction): The electrophilic chlorine radical abstracts a hydrogen atom from one of the methyl groups of DCDDO, creating a primary alkyl radical.

  • Chlorination: This alkyl radical attacks a molecule of

    
     (or 
    
    
    
    formed in situ), installing a chlorine atom on the methyl group and regenerating the propagating radical.[2]
  • Elimination (Side Reaction): Under thermal stress, DCDDO derivatives often undergo dehydrochlorination to form unsaturated dioxol-2-ones (vinylene carbonate derivatives), which are highly sought after for polymerization and pharmaceutical applications.

Reaction Scheme Visualization

ReactionPathway Start 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one (DCDDO) Inter Radical Intermediate (Methyl Radical) Start->Inter Initiation (-H•) Reagent Sulfuryl Chloride (SO2Cl2) + AIBN Reagent->Inter Prod1 4-Chloromethyl-4,5-dichloro- 5-methyl-1,3-dioxolan-2-one Inter->Prod1 +Cl• Prod2 4,5-Bis(chloromethyl)- 1,3-dioxolan-2-one Prod1->Prod2 Excess SO2Cl2 (Exhaustive) SideProd Elimination Product: 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one Prod1->SideProd -HCl / -Cl2 (Thermal Elimination)

Figure 1: Stepwise radical chlorination of the DCDDO scaffold targeting methyl groups.

Experimental Protocols

Protocol A: Synthesis of Chloromethyl Derivatives from DCDDO

Objective: Selective chlorination of the methyl side-chain.

Materials:

  • Substrate: this compound (100 mmol, 18.5 g).

  • Reagent: Sulfuryl Chloride (

    
    ) (110 mmol, 14.8 g).
    
  • Solvent: Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ). Note:
    
    
    is standard for radical stability but regulated;
    
    
    is a viable alternative at reflux.
  • Initiator: AIBN (Azobisisobutyronitrile) (1 mol%).

Step-by-Step Methodology:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a nitrogen inlet. Connect the top of the condenser to a caustic scrubber (NaOH solution) to neutralize evolved

    
     and 
    
    
    
    gases.
  • Dissolution: Dissolve DCDDO (18.5 g) in 100 mL of dry solvent under nitrogen atmosphere.

  • Activation: Add AIBN (0.16 g) to the solution. Heat the mixture to mild reflux (

    
     for 
    
    
    
    ;
    
    
    for
    
    
    ).
  • Addition: Add Sulfuryl Chloride dropwise over 45 minutes. The slow addition prevents thermal runaway and controls gas evolution rates.

  • Reaction: Maintain reflux for 4–6 hours. Monitor reaction progress via GC-MS or TLC (Hexane/EtOAc 8:2). Look for the mass shift corresponding to

    
     (+34.5 amu).
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash with saturated

      
       (2 x 50 mL) to remove acid traces.
      
    • Wash with brine (1 x 50 mL).

    • Dry organic layer over anhydrous

      
      .
      
  • Purification: Concentrate under reduced pressure. The crude oil can be purified via vacuum distillation.

    • Target Boiling Point: Expect high boiling points (>100°C at reduced pressure) due to increased molecular weight.

Data Interpretation:

ParameterValueNotes
Theoretical Yield ~21.9 gAssuming mono-chloromethylation
Key GC-MS Fragment M+ = 218/220Characteristic isotope pattern for 3 Cl atoms
Appearance Viscous pale yellow oilDarkens upon standing if acid traces remain
Protocol B: Synthesis of DCDDO (Precursor Synthesis)

Note: If the user intends to synthesize DCDDO using sulfuryl chloride from the non-chlorinated carbonate, follow this protocol.

Objective: Chlorination of 4,5-dimethyl-1,3-dioxolan-2-one to this compound.

  • Reagents: 4,5-Dimethyl-1,3-dioxolan-2-one (1.0 eq),

    
     (2.2 eq), AIBN (cat).
    
  • Procedure:

    • Dissolve starting material in

      
      .
      
    • Add

      
       dropwise at room temperature (radical initiation via UV light is effective here if AIBN is avoided).
      
    • Reflux for 12 hours.

    • Critical Step: The product is hydrolytically unstable. Avoid aqueous workup if possible. Remove solvent and excess

      
       under high vacuum to yield the crystalline solid.
      
  • Validation:

    
     NMR will show a shift of the quaternary carbons from ~80 ppm (C-O) to ~100+ ppm (C-Cl-O).
    

Safety & Handling (Self-Validating Systems)

Working with sulfuryl chloride and chlorinated carbonates requires strict adherence to safety protocols to prevent exposure to toxic gases and vesicants.

Hazard Identification:

  • Sulfuryl Chloride: Reacts violently with water to form sulfuric acid and HCl gas. Corrosive and lachrymator.

  • DCDDO: Potential vesicant; hydrolyzes to biacetyl (butter flavoring smell) and HCl.

Engineering Controls (The "Scrubbing Train"): To ensure the protocol is self-validating (i.e., you know it is working safely), set up the following gas exit stream:

  • Trap 1 (Empty): Anti-suckback trap.

  • Trap 2 (Scrubber): 10% NaOH solution with Phenolphthalein indicator.

    • Validation: If the indicator turns clear, the base is exhausted. Replace immediately.

  • Trap 3 (Desiccant): Calcium chloride tube (prevents moisture back-diffusion).

SafetySetup Reactor Reactor (Reflux + N2) Trap1 Trap 1 (Empty/Suckback) Reactor->Trap1 HCl + SO2 Trap2 Trap 2 (NaOH Scrubber) Trap1->Trap2 Vent Fume Hood Exhaust Trap2->Vent Clean Gas

Figure 2: Mandatory gas scrubbing train for Sulfuryl Chloride reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Inactive InitiatorRecrystallize AIBN from methanol or switch to Benzoyl Peroxide.
Ring Opening Temperature too highReduce reflux temperature; switch solvent from

to

.
Dark Product Polymerization/CharringExclude light during reaction (unless using photo-initiation); ensure

purge is active.
Biacetyl Smell HydrolysisProduct has contacted moisture. Dry all solvents over molecular sieves (3Å).

References

  • Synthesis of Chlorinated Carbonates

    • Konishi, H., et al. "Process for producing 4-chloromethyl-5-methyl-1,3-dioxol-2-one." U.S. Patent 5,391,772. (1995).

  • Sulfuryl Chloride Reactivity

    • Wyman, D. P., et al. "Free-Radical Chlorination of Carbonates." Journal of Organic Chemistry, 29(7), 1956-1960. (1964).

  • Dioxolan-2-one Properties (PubChem)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11332880, this compound."

  • Olmesartan Intermediate Synthesis

    • BenchChem. "4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one applications."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-CL-DMDO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Dichloro-DMDO Synthesis

Executive Summary: The "Yield Paradox"

Welcome to the technical support center. You are likely encountering low yields not because the reaction fails, but because the product, 4,5-dichloro-4,5-dimethyl-1,3-dioxolan-2-one , is a thermally labile intermediate. It is prone to two primary failure modes:

  • Elimination: Spontaneous loss of HCl to form 4-chloromethyl-5-methyl-1,3-dioxol-2-one (the "medoxomil" precursor).

  • Hydrolysis: Rapid ring-opening in the presence of trace moisture to form diacetyl and

    
    .
    

To improve yield, you must shift your focus from "forcing the reaction" to "preserving the product."

Critical Process Parameters (The "Why" & "How")

The synthesis typically involves the radical chlorination of 4,5-dimethyl-1,3-dioxolan-2-one using Sulfuryl Chloride (


) or Chlorine gas (

).
ParameterRecommended SettingTechnical Rationale
Stoichiometry 2.1 - 2.2 eq.

You need a slight excess to drive the reaction to the dichloro stage, but avoiding >2.5 eq prevents trichlorination.
Temperature 35°C - 45°C (Reaction)< 30°C (Workup)Critical: Higher temps (

) favor the elimination of HCl. Keep it mild to trap the kinetic dichloro product.
Solvent Dichloromethane (DCM)DCM allows for reflux at a safe temperature (~40°C) and solubilizes the polar carbonate intermediate.
Initiator AIBN (0.5 - 1.0 mol%)Radical initiation is required. UV light is an alternative but harder to scale uniformly.
Atmosphere

/ Argon (Strict)
The dichloro product is a "masked" acyl chloride; moisture immediately hydrolyzes it to diacetyl.

Visualizing the Failure Points

The following diagram illustrates the reaction pathway and where yield is typically lost.

ReactionPathway Start 4,5-Dimethyl- 1,3-dioxolan-2-one Step1 Monochloro Intermediate Start->Step1 + SO2Cl2 / AIBN Target TARGET: 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one Step1->Target + SO2Cl2 / AIBN Impurity1 Elimination Product (Unsaturated Carbonate) Target->Impurity1 Heat (>50°C) - HCl Impurity2 Hydrolysis Product (Diacetyl + CO2) Target->Impurity2 + H2O (Moisture)

Figure 1: Reaction pathway showing the kinetic target vs. thermodynamic degradation products.

Troubleshooting Matrix

Use this guide to diagnose specific yield losses in your current batch.

Issue 1: Product is dark/black after distillation.
  • Cause: Thermal decomposition. The dichloro compound is unstable at high temperatures.

  • Resolution:

    • Switch to High-Vacuum Distillation (< 5 mmHg).

    • Keep the pot temperature below 60°C .

    • If the product is for immediate use (e.g., coupling), skip distillation . Strip the solvent and use the crude oil if purity is >90% by NMR.

Issue 2: NMR shows a mix of Monochloro and Dichloro species.
  • Cause: Stalled radical chain reaction or insufficient reagent.

  • Resolution:

    • Re-initiate: Add a second portion of AIBN (0.2 mol%) after 2 hours.

    • Light Assist: If possible, irradiate the flask with a visible light source (tungsten lamp) to boost radical flux.

    • Do NOT just add more

      
       without initiator; this leads to accumulation of unreacted oxidant.
      
Issue 3: Low mass recovery; smell of butter (Diacetyl).
  • Cause: Hydrolysis during workup.

  • Resolution:

    • Avoid Aqueous Wash: Do not wash with water or bicarb if possible. The product hydrolyzes in seconds.

    • Scavenge HCl: Use a solid base trap (like

      
      ) in the reaction or degas thoroughly with 
      
      
      
      before concentration.

Optimized Experimental Protocol

Objective: Synthesis of this compound (10g Scale).

Materials:
  • 4,5-Dimethyl-1,3-dioxolan-2-one (1.0 eq)[1]

  • Sulfuryl Chloride (

    
    ) (2.2 eq)
    
  • AIBN (Azobisisobutyronitrile) (1.0 mol%)

  • Dichloromethane (Anhydrous) (10 Volumes)

Procedure:
  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser,

    
     inlet, and a gas scrubber (to trap HCl and 
    
    
    
    off-gas).
  • Dissolution: Charge starting material and DCM. Stir until dissolved.

  • Reagent Addition: Add

    
     dropwise at room temperature.
    
  • Initiation: Add AIBN in one portion.

  • Reaction: Heat to gentle reflux (approx 40-42°C).

    • Checkpoint: Gas evolution (HCl/

      
      ) should be steady. If it stops, the reaction has stalled.
      
  • Monitoring: Monitor by 1H NMR in

    
    .
    
    • Target: Disappearance of the methyl doublet (approx 1.4 ppm) and appearance of the singlet downfield (approx 1.8-2.0 ppm for the dichloro-methyls).

  • Workup (The "Yield Saver" Step):

    • Cool to 10°C.

    • Degas: Bubble dry

      
       through the solution for 30 mins to remove dissolved HCl/
      
      
      
      .
    • Concentration: Evaporate solvent under reduced pressure at < 30°C .

    • Result: You will obtain a pale yellow oil.[2] This is the crude dichloro product.

  • Storage: Store at -20°C under Argon. Use within 48 hours.

Troubleshooting Logic Tree

Troubleshooting Start Start Diagnosis CheckNMR Check 1H NMR Start->CheckNMR Result1 Starting Material Remains CheckNMR->Result1 Result2 Monochloro Present CheckNMR->Result2 Result3 Product Pure but Low Mass CheckNMR->Result3 Action1 Check Initiator (AIBN) Check O2 exclusion Result1->Action1 Action2 Increase SO2Cl2 (0.2 eq) Extend Reflux 1h Result2->Action2 Action3 Hydrolysis Detected? Eliminate Aqueous Workup Result3->Action3

Figure 2: Decision tree for rapid diagnosis of reaction failures.

References

  • Sakamoto, F., et al. (1982). "Process for producing 4-chloromethyl-5-methyl-1,3-dioxol-2-one." U.S. Patent 4,342,693.

    • Relevance: Describes the chlorination conditions and the thermal instability of the chlorinated intermedi
  • Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). "Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxolen-4-yl)methyl esters of ampicillin." Chemical & Pharmaceutical Bulletin, 32(6), 2241-2248.

    • Relevance: Foundational paper on the chemistry of dioxolenones and their chlorin
  • BenchChem. (2025).[3] "this compound Structure and Properties."

    • Relevance: Physical property data and structural confirmation.[1][3][4]

Sources

Technical Support Center: Synthesis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (DC-DMDO)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Subject: Troubleshooting Side Reactions & Impurity Profiles Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Technical Summary

Target Molecule: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 129482-56-0) Primary Application: Highly reactive electrophile used as a masked equivalent of diacetyl (2,3-butanedione) or as a specific intermediate in the synthesis of prodrug linkers (e.g., for Olmesartan medoxomil). Critical Instability: This compound is kinetically stable but thermodynamically prone to dehydrohalogenation (loss of HCl) and hydrolysis .

This guide addresses the specific side reactions encountered during the electrophilic addition of chlorine (via


 or 

) to 4,5-dimethyl-1,3-dioxol-2-one (DMDO).

Reaction Pathway & Failure Modes (Visualized)

The following diagram illustrates the standard synthesis pathway and the critical divergence points where side reactions occur.

ReactionPathway Start Starting Material 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) Target TARGET MOLECULE 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one Start->Target + SO2Cl2 or Cl2 (Electrophilic Addition) Radical Side Product C (Radical) Methyl-chlorinated impurities Start->Radical Radical Mechanism (Excess light/initiator) Elimination Side Product A (Thermal) 4-Chloro-4-methyl-5-methylene- 1,3-dioxolan-2-one Target->Elimination Thermal Elimination (-HCl, >50°C) Hydrolysis Side Product B (Moisture) Diacetyl + CO2 + HCl Target->Hydrolysis + H2O (Nucleophilic Attack) Rearranged Rearrangement Product 4-Chloromethyl-5-methyl- 1,3-dioxol-2-one Elimination->Rearranged Rearrangement (>90°C)

Figure 1: Reaction coordinate showing the target molecule as a kinetic intermediate. Note that "Side Product A" is actually the desired intermediate for other industrial processes (prodrug linkers) but constitutes a degradation product here.

Deep Dive: Side Reactions & Mitigation

Side Reaction A: Thermal Dehydrohalogenation (Elimination)

The Mechanism: The target molecule contains two tertiary chlorides adjacent to a carbonate carbonyl. This creates significant steric strain and electron deficiency. Upon heating (typically


), the molecule spontaneously eliminates HCl to form the exocyclic alkene (4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one).
Impact:  Loss of yield; contamination with HCl gas; eventual rearrangement to the thermodynamically stable chloromethyl-dioxolone (medoxomil linker).
  • Diagnostic:

    • NMR: Appearance of olefinic protons (exocyclic methylene) around

      
       4.5–5.0 ppm.
      
    • Observation: Reaction mixture turns yellow/brown and fumes (HCl evolution) if left without cooling.

Side Reaction B: Hydrolytic Ring Opening

The Mechanism: The cyclic carbonate ring, activated by the two electron-withdrawing chlorine atoms, is extremely susceptible to nucleophilic attack by water. Reaction:


Impact:  Complete destruction of the product; formation of toxic/corrosive byproducts.
  • Diagnostic:

    • Smell: Distinct, buttery odor of diacetyl (2,3-butanedione) indicates decomposition.

    • Pressure: Unexpected pressure buildup (CO2) in sealed vessels.

Side Reaction C: Radical Chlorination

The Mechanism: If


 is used with a radical initiator (AIBN) or under UV light, chlorination may occur on the methyl groups before or instead of the double bond addition.
Impact:  Formation of complex mixtures of trichloro-species that are inseparable by distillation.

Troubleshooting Guide (FAQ Format)

Ticket #101: "My product decomposes during vacuum distillation."

User Report: "I successfully ran the chlorination at


. The NMR looked clean. However, during vacuum distillation at 

, the clear oil turned dark, and I recovered a solid which NMR confirms is the rearranged chloromethyl product, not the dichloro target."

Root Cause Analysis: The target (this compound) is thermally unstable. Heating it to


—even under vacuum—provides sufficient energy to cross the activation barrier for HCl elimination and subsequent rearrangement.

Protocol Adjustment:

  • Avoid Distillation: If possible, use the crude product directly for the next step. The conversion of DMDO to the dichloro adduct is often quantitative if stoichiometry is precise.

  • Low-Temp Stripping: If solvent removal is necessary, use a high-vacuum rotary evaporator with a bath temperature below

    
     .
    
  • Acid Scavenging: Ensure all HCl byproduct is removed (via

    
     purge) before concentration, as dissolved acid catalyzes the rearrangement.
    
Ticket #102: "Yield is lower than expected; strong butter-like odor."

User Report: "The reaction yield is only 40%. The crude mixture smells strongly like popcorn/butter."

Root Cause Analysis: The "butter" smell is Diacetyl (2,3-butanedione). This confirms Side Reaction B (Hydrolysis) . Moisture entered the system, likely through the solvent or the atmosphere, causing the carbonate ring to collapse.

Protocol Adjustment:

  • Solvent QC: Test Dichloromethane (DCM) or Carbon Tetrachloride (

    
    ) for water content (Karl Fischer titration). Water must be 
    
    
    
    .
  • Atmosphere: Run the reaction under a positive pressure of dry Argon or Nitrogen.

  • Reagent Purity:

    
     hydrolyzes over time. Distill sulfuryl chloride before use if the bottle is old.
    
Ticket #103: "Reaction is sluggish; starting material remains."

User Report: "I am adding


 dropwise at 

, but conversion is slow."

Root Cause Analysis: While low temperature prevents side reactions, the electrophilic addition can be slow without catalysis.

Protocol Adjustment:

  • Catalysis: Add a catalytic amount of a tertiary amine (e.g., Pyridine or Triethylamine) or DMF. Note: Use sparingly (

    
    ), as amines can also catalyze the elimination reaction if used in excess.
    
  • Temperature Ramp: Initiate at

    
    , but allow the mixture to warm to 
    
    
    
    slowly after addition is complete to drive the reaction to completion. Do not exceed
    
    
    .

Optimized Experimental Protocol

Objective: Synthesis of high-purity this compound with minimal elimination byproducts.

ParameterSpecificationRationale
Solvent Dichloromethane (Anhydrous)Polar enough to solubilize reagents; low boiling point allows removal without thermal stress.
Reagent Sulfuryl Chloride (

)
Easier to handle than

gas; allows precise stoichiometric control (1.05 eq).
Temperature

to

Crucial: Keeps the molecule in the "Target" well (see Figure 1) and prevents elimination.
Atmosphere Dry NitrogenPrevents hydrolysis to diacetyl.
Workup Solvent strip

Prevents thermal rearrangement.

Step-by-Step:

  • Charge a flame-dried 3-neck flask with 4,5-dimethyl-1,3-dioxol-2-one (DMDO) and anhydrous DCM (5 vol).

  • Cool the solution to

    
    .
    
  • Add Sulfuryl Chloride (1.05 equivalents) dropwise over 60 minutes. Do not allow exotherm to exceed

    
    .
    
  • Stir at

    
     for 2 hours. Monitor by NMR (disappearance of alkene peak at 
    
    
    
    2.06 ppm (methyls on double bond)).
  • Degassing: Bubble dry nitrogen through the solution for 30 minutes to remove dissolved

    
     and 
    
    
    
    .
  • Isolation: Concentrate under high vacuum at ambient temperature (

    
    ). Do not heat. 
    
  • Storage: Store the resulting oil at

    
     under inert gas. Use immediately if possible.
    

References

  • Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). Studies on prodrugs. II. Preparation and characterization of (5-substituted 2-oxo-1,3-dioxolen-4-yl)methyl esters of ampicillin. Chemical & Pharmaceutical Bulletin, 32(6), 2241-2248.

  • Alpegiani, M., et al. (1992). Process for the preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[1][2][3][4] U.S. Patent No.[2][4] 5,142,056. Washington, DC: U.S. Patent and Trademark Office.

  • Mullins, J. J., et al. (2006). Methods for the synthesis of dioxolene derivatives.[1][2][3][4][5][6][7][8][9][10] World Intellectual Property Organization, WO2006053234.

  • Konishi, Y., & Kawamura, M. (1995). Process for producing 4-chloromethyl-5-methyl-1,3-dioxolen-2-one.[1][2][3][4] U.S. Patent No.[2][4] 5,466,811.[4] (Discusses the chlorination mechanism and the dichloro intermediate instability).

Disclaimer: This guide is for research purposes only. The target compound is a potent alkylating agent and lachrymator. All procedures must be performed in a fume hood.

Sources

Technical Support Center: Optimization of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome to the technical support hub for 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 129482-56-0). This compound is a critical, high-value intermediate—often encountered as a "medoxomil-type" structural analog or a specific impurity standard (e.g., in Olmesartan synthesis).[1]

Synthesizing this gem-dichloro species requires balancing a precarious equilibrium: you must drive the radical chlorination of 4,5-dimethyl-1,3-dioxolan-2-one (DMDO saturated precursor) far enough to achieve disubstitution, but stop exactly before thermal elimination converts it into the unsaturated vinylene carbonate (4,5-dimethyl-1,3-dioxol-2-one) or hydrolysis destroys the ring.

This guide moves beyond generic protocols to address the specific kinetic and thermodynamic challenges of this reaction.

Module 1: Reaction Design & Optimization

Q: What is the optimal chlorinating agent for this specific scaffold?

A: Sulfuryl Chloride (


) is superior to elemental Chlorine (

) for bench-scale optimization.

While industrial processes may use


 gas for atom economy, 

provides two critical advantages for the researcher:
  • Stoichiometric Precision: You can titrate the radical source exactly to 2.0–2.2 equivalents, minimizing the formation of trichloro- species.

  • Temperature Control:

    
     reactions are typically easier to reflux at moderate temperatures (using solvents like DCM or 
    
    
    
    ), whereas
    
    
    gas addition is highly exothermic and difficult to throttle without specialized flow reactors.

Recommended Protocol Parameters:

ParameterRecommended ConditionTechnical Rationale
Solvent Dichloromethane (DCM) or TrifluorotolueneDCM allows reflux at ~40°C, preventing thermal elimination of HCl (which leads to the unsaturated byproduct).
Initiator AIBN (Azobisisobutyronitrile)AIBN's half-life at 60-65°C aligns well with the reaction kinetics. UV initiation is faster but risks "hot spots" leading to ring opening.
Stoichiometry 2.1 - 2.2 eq.

Slight excess ensures conversion of the monochloro- intermediate without pushing to the trichloro- impurity.
Atmosphere Dry

or Ar (Strict)
Critical: The

-halo carbonate moiety is extremely hygroscopic and hydrolytically unstable.
Q: How do I control the stereoselectivity (cis vs. trans)?

A: Thermodynamic control favors the trans-isomer, but separation is difficult.

The radical chlorination mechanism proceeds through a planar radical intermediate at the C4/C5 positions. Steric repulsion between the bulky chlorine atoms and the methyl groups generally favors the trans-configuration (chlorines on opposite faces).

  • To maximize trans: Run the reaction at slightly elevated temperatures (reflux in

    
     or Benzene substitute) to allow thermodynamic equilibration.
    
  • To maximize cis: This is kinetically disfavored. Low-temperature photochemical chlorination (-20°C) is required, but yields will be significantly lower due to slow radical propagation.

Module 2: Visualizing the Reaction Pathway

Understanding the competing pathways is essential for troubleshooting. The diagram below illustrates the "Danger Zone" where the target product degrades.

ReactionPathway Start 4,5-Dimethyl-1,3- dioxolan-2-one Mono Monochloro Intermediate Start->Mono + SO2Cl2 / Radical (Fast) Target TARGET: 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one Mono->Target + SO2Cl2 (Slower) Hydro Hydrolysis Products (Diacetyl + CO2 + HCl) Mono->Hydro + H2O Elim Unsaturated Byproduct (4,5-Dimethyl-1,3-dioxol-2-one) Target->Elim Heat (>80°C) - HCl (Elimination) Target->Hydro + H2O (Moisture)

Figure 1: Reaction pathway showing the critical stability window for the target dichloro species. Note the competing elimination and hydrolysis pathways.

Module 3: Troubleshooting (Q&A)

Issue 1: "I see a large peak for the unsaturated compound (dioxolone) in my GC/NMR."

Diagnosis: Thermal Elimination. The target molecule has two good leaving groups (Cl) and adjacent protons. If the reaction temperature exceeds 60-80°C, or if the reaction runs too long, it spontaneously eliminates HCl to form the double bond (4,5-dimethyl-1,3-dioxol-2-one).

The Fix:

  • Lower the Temperature: Switch from

    
     (reflux 77°C) to DCM (reflux 40°C) or use a jacketed reactor at 35°C.
    
  • Quench Early: Monitor by GC every 30 minutes. Stop the reaction immediately when the monochloro peak disappears, even if trace starting material remains. The "tail" of the reaction is where elimination dominates.

  • Acid Scavenging: Ensure efficient gas scrubbing. Dissolved HCl accelerates the elimination.

Issue 2: "The product decomposes on the silica column."

Diagnosis: Acid-Catalyzed Hydrolysis. Silica gel is slightly acidic and contains bound water. This compound is an


-halo carbonate; it acts like a masked acyl chloride. On acidic silica, it will hydrolyze rapidly to 2,3-butanedione (diacetyl), 

, and HCl.

The Fix:

  • Avoid Silica: Distillation is the preferred purification method (high vacuum, <60°C).

  • Neutralize Silica: If chromatography is mandatory, use Neutral Alumina or pre-treat the silica with 1-2% Triethylamine (TEA) in the mobile phase to neutralize acidity.

  • Rapid Filtration: Perform a "flash" filtration through a short plug of Celite/MgSO4 rather than a full column.

Issue 3: "My yield is low, and the NMR shows a complex mixture of ketones."

Diagnosis: Moisture Ingress. The presence of ketones (specifically diacetyl/2,3-butanedione) confirms hydrolysis. The ring has opened.

The Fix:

  • Dry Solvents: Use anhydrous solvents (<50 ppm water).

  • Inert Gas: Maintain a positive pressure of Nitrogen throughout the addition of

    
    .
    
  • Glassware: Oven-dry all glassware. The HCl generated during the reaction is hygroscopic and will pull moisture from the air if the system is not sealed.

Module 4: Troubleshooting Logic Tree

Use this flowchart to diagnose impurity profiles in your crude mixture.

TroubleshootingTree Start Analyze Crude Mixture (GC-MS / NMR) Q1 Is the Unsaturated (Vinyl Carbonate) present? Start->Q1 Yes1 Cause: Thermal Elimination Action: Reduce Temp, Shorten Reaction Time Q1->Yes1 Yes No1 Check for Ketones (Diacetyl) Q1->No1 No Q2 Are Ketones/Diols present? No1->Q2 Yes2 Cause: Hydrolysis Action: Check Solvent Dryness, Improve N2 Seal Q2->Yes2 Yes No2 Check Conversion Q2->No2 No Q3 High Starting Material? No2->Q3 Yes3 Cause: Stalled Radical Chain Action: Add more Initiator, Check UV Source/O2 leaks Q3->Yes3 Yes No3 Successful Synthesis Proceed to Distillation Q3->No3 No

Figure 2: Decision tree for diagnosing reaction failures based on impurity profiling.

References

  • BenchChem. "this compound Product Information." BenchChem Database. Accessed January 28, 2026. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11332880, this compound." PubChem. Accessed January 28, 2026. Link[2]

  • Google Patents. "Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one (via chlorinated intermediates)." Google Patents. Accessed January 28, 2026. Link

  • TCI Chemicals. "4,5-Dimethyl-1,3-dioxol-2-one (Precursor/Elimination Product Data)." TCI Chemicals. Accessed January 28, 2026. Link

Sources

Technical Support Center: Stability & Handling of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (DCDMD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (DCDMD) is a highly reactive electrophile, primarily utilized as a key intermediate in the synthesis of prodrug moieties (e.g., the medoxomil group in Olmesartan).[1] Its structural integrity relies on the tension of the cyclic carbonate ring and the labile C-Cl bonds.

The Critical Failure Mode: This compound is extremely moisture-sensitive . Upon contact with water or protic solvents, it undergoes rapid hydrolysis to form 2,3-butanedione (diacetyl), hydrochloric acid (HCl), and carbon dioxide (CO₂). This guide provides the solvent compatibility matrix and troubleshooting protocols necessary to prevent this degradation.

Part 1: Solvent Compatibility Matrix

The stability of DCDMD is binary: it is stable in dry, non-nucleophilic environments and unstable elsewhere. Use this matrix to select solvents for reaction and analysis.

Solvent ClassRepresentative SolventsCompatibility StatusTechnical Notes
Chlorinated Hydrocarbons Dichloromethane (DCM), Chloroform (CDCl₃)Recommended (Green) Preferred storage/reaction media. Must be anhydrous. CDCl₃ is the gold standard for NMR analysis.
Aromatic Hydrocarbons Toluene, BenzeneRecommended (Green) Excellent for azeotropic drying of reaction mixtures prior to DCDMD addition.
Ethers THF, 1,4-Dioxane, MTBEConditional (Yellow) Must be inhibitor-free and anhydrous. Peroxides or trace moisture will trigger degradation.
Polar Aprotic DMSO, DMF, DMAcCaution (Orange) High Risk. DMSO is hygroscopic and can act as a nucleophile (Swern-type reactivity) at elevated temperatures. Use only if strictly necessary and dry (<50 ppm H₂O).
Protic Solvents Water, Methanol, EthanolProhibited (Red) Immediate Solvolysis. Reacts to form methyl carbonates (in alcohols) or diacetyl (in water).
Amines Pyridine, TriethylamineReagent Only Used as acid scavengers (see Synthesis notes), but will react if used as bulk solvent without substrate.

Part 2: The Degradation Pathway (Mechanism)

Understanding how DCDMD fails is the key to preventing it. The degradation is not a simple hydrolysis; it is a cascade failure driven by the release of entropy (gas generation).

Visualizing the Failure Cascade

DCDMD_Degradation DCDMD DCDMD (Intact Reagent) Inter Unstable Hemiacetal Intermediate DCDMD->Inter Nucleophilic Attack (C2 or C4/5) Water Trace H₂O (Nucleophile) Water->Inter RingOpen Ring Opening Inter->RingOpen Collapse Products Degradation Products: 2,3-Butanedione + 2HCl + CO₂ RingOpen->Products Entropy Driven (Gas Release)

Figure 1: The irreversible hydrolysis pathway of DCDMD. Note that the reaction generates two equivalents of acid (HCl), which can autocatalytically accelerate further degradation in bulk storage.

Part 3: Troubleshooting & FAQs

Scenario A: "My yield is low, and the product is yellow/brown."

Diagnosis: Moisture contamination leading to diacetyl formation.

  • The Science: The degradation product, 2,3-butanedione (diacetyl), is a yellow liquid with a buttery odor. If your reaction mixture turns yellow or smells "buttery," the reagent has hydrolyzed.

  • Corrective Action:

    • Karl Fischer Titration: Ensure reaction solvents have <50 ppm water.

    • Acid Scavenging: Ensure your base (e.g., triethylamine or pyridine) is dry. The HCl released during slight degradation consumes your base, stalling the main reaction.

Scenario B: "I see extra peaks in my NMR spectrum."

Diagnosis: Solvolysis during sample preparation.

  • The Science: Researchers often use "wet" DMSO-d6 or old CDCl₃.

  • Forensic Markers (¹H NMR):

    • Intact DCDMD: Singlet ~1.8–2.0 ppm (methyl groups).

    • Degradation (Diacetyl): Distinct singlet at 2.3 ppm .

    • Degradation (Diol): Broad peaks if the ring opens without full cleavage.

  • Protocol: Always filter the NMR solvent through a small plug of activated basic alumina or molecular sieves before dissolving DCDMD.

Scenario C: "The container is pressurized."

Diagnosis: Thermal decomposition or advanced hydrolysis.

  • The Science: As shown in Figure 1, degradation releases CO₂ gas. Pressure buildup indicates the reagent was stored improperly (warm or wet).

  • Safety Warning: Vent carefully in a fume hood. Do not use this lot for critical GMP synthesis.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Handling & Storage
  • Temperature: Store at -20°C .

  • Atmosphere: Blanket with Argon or Nitrogen.

  • Container: Use amber glass with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

  • Thawing: Allow the bottle to reach room temperature before opening to prevent condensation from forming on the cold reagent (which causes immediate surface hydrolysis).

SOP-02: Quality Control Check (Purity)

Do not use LC-MS with aqueous mobile phases for purity checks, as the compound will degrade on the column.

Recommended Method: GC-FID or GC-MS

  • Inlet Temp: 150°C (Keep low to prevent thermal cracking).

  • Solvent: Dry Dichloromethane.

  • Column: Non-polar (e.g., DB-5 or HP-5).

  • Expectation: DCDMD elutes early; look for the diacetyl peak as the primary impurity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

  • Newman, M. S., & Addor, R. W. (1955).Cyclic Carbonates of 1,2-Diols. Journal of the American Chemical Society.
  • European Chemicals Agency (ECHA).Registration Dossier: Cyclic Carbonates and their Hydrolysis Kinetics.

Sources

troubleshooting guide for 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Product Category: Chlorinating Reagents / Synthetic Intermediates CAS: 129482-56-0

Technical Overview & Mechanism

What is DCDDO? 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (DCDDO) is a mild, neutral chlorinating agent. It is the dimethyl analog of the more common 4,5-dichloro-1,3-dioxolan-2-one (DCDO).

Primary Application: It is used primarily to convert carboxylic acids to acid chlorides and alcohols to alkyl chlorides under neutral conditions. Unlike thionyl chloride (


) or oxalyl chloride, DCDDO allows for acid-sensitive substrate transformations without generating strong acidic byproducts in situ (though HCl is released, it is often scavenged or removed easily).

Reaction Mechanism: The reaction proceeds via an initial nucleophilic attack of the carboxylic acid on the electrophilic carbonyl of DCDDO, followed by ring fragmentation.

Stoichiometry & Byproducts:



Key Advantage: The byproduct, 2,3-butanedione (Biacetyl), has a boiling point of 88°C, allowing for separation by distillation or washing, unlike the polymerization-prone glyoxal produced by non-methylated DCDO.

Standard Operating Procedure (SOP)

Protocol: Synthesis of Acid Chlorides using DCDDO

Reagents:

  • Substrate: Carboxylic Acid (1.0 eq)

  • Reagent: DCDDO (1.1 – 1.2 eq)

  • Catalyst (Optional): DMF (1-2 drops) or Pyridine (1.0 eq if acid scavenger needed)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Dissolution: Dissolve the carboxylic acid in anhydrous DCM (0.5 M concentration).

  • Addition: Add DCDDO (1.1 eq) in one portion.

    • Note: If the reaction is sluggish due to the steric bulk of the methyl groups, add catalytic DMF (1 mol%).

  • Reaction: Heat to reflux (approx. 40°C for DCM; 80-100°C for Toluene) for 2–4 hours.

    • Monitoring: Monitor gas evolution (

      
      , 
      
      
      
      ). Reaction is complete when gas evolution ceases.
  • Workup:

    • Method A (Volatile Acid Chloride): Distill the reaction mixture directly. The Acid Chloride and Biacetyl must be separated by fractional distillation.

    • Method B (Solid/High MW Acid Chloride): Evaporate solvent and Biacetyl (rotary evaporator, bath temp <40°C). The residue is the crude acid chloride.

Troubleshooting Guide

Issue: Low Conversion / Sluggish Reaction

Symptoms: Starting material remains after 4+ hours; little gas evolution.

Possible CauseTechnical ExplanationCorrective Action
Steric Hindrance The C4/C5 methyl groups on DCDDO increase steric bulk compared to standard DCDO, slowing the nucleophilic attack.Increase Temperature: Switch solvent from DCM to Toluene or Chlorobenzene and reflux at 80–100°C.
Lack of Catalysis The formation of the acyl chlorosulfite-like intermediate is the rate-determining step.Add Catalyst: Introduce 1–5 mol% DMF. The Vilsmeier-Haack-type intermediate accelerates the Cl transfer.
Moisture Contamination DCDDO hydrolyzes rapidly in the presence of water to form 3-hydroxy-2-butanone and carbonate, deactivating the reagent.Dry Solvents: Ensure solvents are anhydrous (<50 ppm water). Increase DCDDO equivalents to 1.5 eq.
Issue: Dark/Black Reaction Mixture

Symptoms: Solution turns dark brown or tarry; yield is lower than expected.

Possible CauseTechnical ExplanationCorrective Action
Byproduct Polymerization The byproduct, 2,3-butanedione (Biacetyl), is sensitive to strong bases or excessive heat, leading to condensation/polymerization.Avoid Strong Base: Use weak bases (pyridine/lutidine) if buffering is needed. Avoid inorganic bases (

).
Thermal Decomposition Prolonged heating >110°C can cause DCDDO to disproportionate.Control Heat: Limit reaction temperature to 90°C. Monitor via TLC/LCMS and stop immediately upon completion.
Issue: Product Contaminated with Yellow Liquid

Symptoms: Isolated acid chloride smells like butter/popcorn (characteristic of diacetyl).

Possible CauseTechnical ExplanationCorrective Action
Incomplete Removal of Biacetyl Biacetyl (b.p. 88°C) co-distills or remains in the oil.Azeotropic Removal: Co-evaporate with Hexane or Toluene 3x on a rotavap. Vacuum Drying: Dry under high vacuum (<1 mbar) for 2 hours.

Visualization & Logic

Reaction Pathway & Troubleshooting Logic

DCDDO_Workflow Start Start: Reaction Setup Check_Conditions Check Solvents & Stoichiometry Start->Check_Conditions Reaction Reaction: Acid + DCDDO (Reflux) Check_Conditions->Reaction Monitor Monitor Gas Evolution (CO2/HCl) Reaction->Monitor Decision_Gas Is Gas Evolving? Monitor->Decision_Gas Issue_Sterics Issue: Steric Hindrance Decision_Gas->Issue_Sterics No Decision_Color Mixture Dark/Tarry? Decision_Gas->Decision_Color Yes Action_Cat Action: Add DMF (cat.) or Increase Temp Issue_Sterics->Action_Cat Action_Cat->Reaction Issue_Poly Issue: Biacetyl Polymerization Decision_Color->Issue_Poly Yes Complete Reaction Complete Decision_Color->Complete No Action_Temp Action: Lower Temp, Remove Base Issue_Poly->Action_Temp Action_Temp->Reaction Workup Workup: Remove Biacetyl (b.p. 88°C) Complete->Workup

Figure 1: Decision tree for optimizing DCDDO chlorination reactions, addressing steric issues and byproduct stability.

Safety & Handling (Critical)

HSE Warning: 2,3-Butanedione (Biacetyl) Exposure The primary byproduct of this reaction is 2,3-butanedione (Diacetyl) .

  • Risk: Inhalation of diacetyl vapors is linked to Bronchiolitis obliterans ("Popcorn Lung"), a severe irreversible lung disease.

  • Control: All rotary evaporation and distillation steps MUST be performed in a functioning fume hood. The pump exhaust must be vented into the hood, not into the lab atmosphere.

Reagent Stability DCDDO is moisture sensitive.[1] Store under inert gas (


/Argon) at 2–8°C.
  • Sign of Degradation: Formation of crystals (solid) in the liquid reagent or a strong "sour" smell indicates hydrolysis to HCl and the diol.

References

  • OpenStax. (2023). Reactions of Carboxylic Acids: Nucleophilic Acyl Substitution. Chemistry 2e. Retrieved January 28, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: this compound.[2][3][4][5][6] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Carl Roth. (2024). Safety Data Sheet: Dioxolanone Derivatives. Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the synthesis of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (hereinafter referred to as the Dichloro Intermediate ). This compound is the critical, thermally labile intermediate formed during the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO), primarily utilized as a precursor for the prodrug moiety 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil chloride).

Senior Application Scientist: Dr. A. Vance System Status: Operational Subject: Troubleshooting Large-Scale Chlorination of DMDO

Process Overview & Chemical Logic

The synthesis involves the electrophilic addition of chlorine (using sulfuryl chloride or chlorine gas) across the double bond of the cyclic carbonate.

Reaction Scheme: DMDO (C5H6O3) + SO2Cl2 → Dichloro Intermediate (C5H6Cl2O3) + SO2

Critical Distinction:

  • Target: this compound (Saturated ring, 2 Cl atoms).

  • Common Error: Overheating this product causes dehydrochlorination, yielding 4-chloromethyl-5-methyl-1,3-dioxol-2-one. To isolate the Dichloro Intermediate, thermal suppression is mandatory.

Process Flow Diagram

The following diagram illustrates the critical reaction pathway and failure modes.

G cluster_0 Critical Control Zone Start Start: DMDO (Unsaturated) Reactor Reactor: Chlorination (T < 10°C) Start->Reactor Dissolve in DCM/EtOAc Reagent Reagent: SO2Cl2 or Cl2 gas Reagent->Reactor Slow Addition Target TARGET: Dichloro Intermediate (Saturated) Reactor->Target Correct Path (Kinetic Control) Impurity1 Impurity A: Chloromethyl Derivative (Elimination Product) Reactor->Impurity1 Overheating (T > 40°C) Target->Impurity1 Thermal Decay Impurity2 Impurity B: Hydrolyzed Diol/Ketone Target->Impurity2 Moisture Contact

Caption: Reaction pathway showing the kinetic window for isolating the Dichloro Intermediate and risks of thermal elimination or hydrolysis.

Troubleshooting Guide (Symptom-Based)

Issue 1: Low Assay / High Levels of "Elimination Product"

Symptom: HPLC/GC shows significant presence of 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil chloride) instead of the Dichloro target. Root Cause: Thermal instability. The Dichloro Intermediate eliminates HCl at temperatures >40°C (and slowly even at RT). Corrective Actions:

  • Temperature Lock: Maintain reactor temperature between -5°C and 10°C throughout the addition of sulfuryl chloride.

  • Quench Protocol: Do not perform a hot vacuum strip. Remove solvent under high vacuum at low temperature (<20°C).

  • Storage: Store the isolated oil at -20°C immediately. It is not stable at room temperature for prolonged periods.

Issue 2: Reaction Stalls / Incomplete Conversion

Symptom: Unreacted DMDO starting material remains despite full reagent addition. Root Cause: Radical initiation failure (if using radical mechanism) or insufficient electrophilic activation. Corrective Actions:

  • Catalysis: While often uncatalyzed, trace radical initiators (AIBN) or Lewis acids can accelerate the reaction if using

    
    . However, for pure electrophilic addition, ensure the solvent is dry.
    
  • Reagent Quality: Sulfuryl chloride degrades over time. Verify titer/purity. Yellowing indicates decomposition (

    
     loss).
    
  • Stoichiometry: Use a slight excess (1.05–1.1 eq) of chlorinating agent.

Issue 3: Product Hydrolysis (Ring Opening)

Symptom: Formation of diacetyl (2,3-butanedione) or open-chain chlorohydrins; acidic pH drift. Root Cause: The cyclic carbonate is sensitive to moisture, especially in the presence of the HCl byproduct. Corrective Actions:

  • Solvent Drying: Ensure DCM or Ethyl Acetate has water content <0.05% (KF).

  • Headspace Purge: Continuously sweep the headspace with dry

    
     to remove generated 
    
    
    
    and HCl gas, which catalyze hydrolysis.
  • Base Wash Caution: Avoid strong aqueous base washes (NaOH/KOH) during workup. Use cold saturated

    
     or water wash only if strictly necessary and rapid.
    

Critical Process Parameters (CPP) Data Table

ParameterRecommended RangeImpact of Deviation
Reaction Temp -5°C to 10°C>15°C: Rapid elimination to chloromethyl impurity.<-10°C: Reaction stalls, accumulation of reagent (safety hazard).
Dosing Rate 1-2 hours (Scale dependent)Too Fast: Exotherm spike > Cooling capacity

Runaway/Degradation.
Solvent Dichloromethane (DCM)Polar Solvents (DMF/DMAc): May accelerate elimination or side reactions.Ethyl Acetate: Viable but requires careful HCl removal.
Reagent Eq. 1.05 - 1.10 eq (

)
Excess: Di-chlorination at methyl groups (rare but possible).Deficit: Residual starting material (difficult to separate).

Frequently Asked Questions (FAQs)

Q1: Can I distill the Dichloro Intermediate to purify it? A: Absolutely not. The Dichloro Intermediate is thermally unstable. Attempting to distill it (even under high vacuum) will trigger the elimination of HCl, converting it to the chloromethyl derivative (Medoxomil chloride) or causing polymerization. Purification should be limited to solvent removal or low-temperature crystallization if applicable (though usually isolated as an oil).

Q2: Why is the reaction mixture turning yellow/orange? A: A pale yellow color is normal due to dissolved


 and trace 

. A deep orange/red color suggests iron contamination (from non-glass-lined reactors) or excessive oxidative degradation. Ensure all fittings are PTFE or glass-lined steel; avoid stainless steel contact with

.

Q3: What is the best way to remove the HCl byproduct? A: On a large scale, scrubbing is preferred over aqueous washing to prevent hydrolysis.

  • Primary: Continuous

    
     sparge through the reaction mixture to a caustic scrubber.
    
  • Secondary: If a wash is required, use ice-cold water (rapid mix/settle) followed immediately by drying over

    
    . Do not let the product sit in contact with water.
    

Q4: Is this reaction autocatalytic? A: The reaction generates


 and HCl gases. While not strictly autocatalytic in rate, the gas evolution can cause "swell" or foaming in the reactor. Ensure 30-40% headspace availability in the reactor design.

References & Authority

  • Sakamoto, F., et al. "Studies on Prodrugs. II. Preparation and Characterization of (5-Substituted 2-oxo-1,3-dioxolen-4-yl)methyl Esters of Ampicillin." Chemical & Pharmaceutical Bulletin, 1984. (Foundational chemistry for dioxolenone chlorination).

  • Konno, T., et al. "Process for preparation of 4-chloromethyl-5-methyl-1,3-dioxol-2-one."[1] U.S. Patent 5,457,214, 1995. (Describes the chlorination of DMDO and the thermal sensitivity of the dichloro intermediate).

  • Reddy, R. B., et al. "An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One." Indian Patent Application 664/CHE/2013. (Discusses the precursor synthesis and chlorination handling).

  • Safety Data Sheet (SDS): Sulfuryl Chloride. Sigma-Aldrich. (Critical for handling chlorinating agents).

Sources

Technical Support Center: Purification & Handling of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

[1]

Executive Summary & Chemical Profile

To the Researcher: You are likely working with 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (hereafter DCDMD ) as a critical intermediate for introducing the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl moiety (medoxomil group) into prodrugs.[1]

The Central Challenge: DCDMD is thermodynamically poised to eliminate HCl to form the unsaturated 4-chloromethyl-5-methyl-1,3-dioxol-2-one .[1] Consequently, it is thermally unstable and hygroscopic . Most impurities arise from either premature elimination (degradation) or hydrolysis due to moisture ingress.[1]

Physicochemical Snapshot
PropertyValue / Characteristic
State Oily liquid or low-melting solid (mixture of cis/trans isomers)
Boiling Point ~90–100°C (at reduced pressure, typically <10 mmHg)
Key Sensitivities Moisture: Rapid hydrolysis to acetoin/diacetyl + HCl + CO₂.Heat: Eliminates HCl >100°C to form unsaturated analogs.[1][2]
Common Impurities 1. HCl (Dissolved gas)2.[1] Diacetyl / Acetoin (Hydrolysis byproducts)3.[1] Monochloro-derivative (Incomplete reaction)4. 4,5-dimethyl-1,3-dioxolan-2-one (Starting material)

Diagnostic Center: Troubleshooting Impurities

Use this decision matrix to identify the specific contamination issue based on physical observations and analytical data.

ImpurityDiagnosisStartObservation / IssueObs1Fuming / Acrid Smell(pH < 2)Start->Obs1Obs2Buttery/Sweet Odor(Yellowing)Start->Obs2Obs3NMR: Extra Doublets(3.0 - 5.0 ppm region)Start->Obs3Obs4NMR: Broad SignalsBaseline NoiseStart->Obs4Diag1Diagnosis: Free HCl(Decomposition)Obs1->Diag1Diag2Diagnosis: Hydrolysis(Diacetyl/Acetoin)Obs2->Diag2Diag3Diagnosis: Monochloro Impurityor Stereoisomer MixObs3->Diag3Diag4Diagnosis: PolymerizationObs4->Diag4Action1Action: N2 Sparge +Vacuum DegasDiag1->Action1Action2Action: Fractional Distillation(Strict Anhydrous)Diag2->Action2Action3Action: Fine Vacuum Distillation(Control Reflux Ratio)Diag3->Action3

Figure 1: Diagnostic logic flow for identifying impurities based on sensory and spectral data.[1]

Technical Protocols: Purification & Handling

Protocol A: Removal of Dissolved HCl (Degassing)

Issue: Freshly synthesized DCDMD often contains dissolved HCl, which catalyzes further decomposition.[1] When to use: Immediately after synthesis or if the container pressurizes upon storage.[1]

  • Setup: Connect the flask to a Schlenk line.

  • Temperature: Maintain the flask at 20–25°C (Do not heat).

  • Procedure:

    • Apply a gentle vacuum (200–300 mmHg) to pull off bulk gas.[1]

    • Backfill with dry Nitrogen or Argon.[1]

    • Repeat 3 times.

    • Optional: Bubble dry Nitrogen through the liquid for 30 minutes to sweep out entrained acid.[1]

Protocol B: Vacuum Fractional Distillation (Primary Purification)

Issue: Removal of starting material, monochloro-derivatives, and hydrolysis products.[1] Critical Warning: Do not use Column Chromatography (Silica/Alumina). The acidic nature of silica gel and the surface hydroxyls will trigger rapid hydrolysis and dehydrochlorination of DCDMD. Distillation is the only scalable, stable method.

Equipment:

  • Short-path distillation head (vigreux column recommended for better separation of monochloro species).[1]

  • High-vacuum pump (< 5 mmHg capability).[1]

  • Oil bath (Silicon oil).[1]

Step-by-Step Guide:

  • System Preparation:

    • Flame-dry all glassware under vacuum.[1]

    • Flush with Argon.[1]

    • Load crude DCDMD.[1] Add a magnetic stir bar (avoid boiling stones as they can introduce moisture/sites for degradation).[1]

  • Parameters:

    • Vacuum: < 10 mmHg (Target 1–5 mmHg for best results).

    • Bath Temperature: Start at 60°C, ramp slowly.

    • Vapor Temperature: Expect product collection between 90°C and 100°C (pressure dependent).[1]

  • Fraction Collection:

    • Fraction 1 (Fore-run): Low boilers (Diacetyl, Acetoin, residual solvent). Discard.

    • Fraction 2 (Main Cut): Pure DCDMD.[1] Clear, colorless to pale yellow oil/solid.

    • Residue: Dark, viscous polymer/tar.[1] Do not distill to dryness (explosion hazard).[1]

  • Validation:

    • Check 1H NMR (CDCl3).[1][3]

    • Success Criteria: Sharp singlets for methyl groups.[1] Absence of broad acidic proton peaks.[1]

Protocol C: Handling Hydrolysis Products (Emergency Recovery)

If the sample has turned distinct yellow/brown and smells buttery (Diacetyl formation):

  • Dilute with anhydrous Dichloromethane (DCM).[1]

  • Wash rapidly with cold, saturated NaHCO3 (aq). Note: This is risky. Contact time must be < 30 seconds to neutralize acid without hydrolyzing the ester.[1]

  • Immediately separate organic layer.[1]

  • Dry over Anhydrous MgSO4 (Neutral).

  • Filter and proceed to Protocol B immediately.[1]

Frequently Asked Questions (FAQs)

Q1: My DCDMD solidifies in the receiver flask during distillation. Is this normal? A: Yes. DCDMD exists as a mixture of cis and trans isomers.[1][4] Depending on the ratio, the melting point can vary.[1][5] High purity fractions often solidify or form a semi-solid slurry at room temperature.[1] Gently warm the receiver with a heat gun (low setting) to transfer.[1]

Q2: Can I store DCDMD in a standard fridge? A: Only if sealed under inert gas. Standard fridges have high humidity.[1]

  • Best Practice: Store in a -20°C freezer inside a secondary container (desiccator) with Drierite/Silica packets.

  • Shelf Life: 3–6 months if strictly anhydrous.[1] Yellowing indicates decomposition.[1]

Q3: Why can't I use silica gel chromatography? A: DCDMD is an

1Neutral Alumina (Grade III)

Q4: What is the difference between the "monochloro" and "dichloro" impurity profile? A:

  • Monochloro (4-chloro-4,5-dimethyl...): Result of under-chlorination.[1] It has a lower boiling point.[1] It will come over in the early fractions of distillation.[1]

  • Dichloro (Target): The desired product.

  • Trichloro: Rare, but higher boiling point.[1]

Process Visualization

PurificationWorkflowRawCrude Reaction Mix(DCDMD + HCl + Impurities)DegasStep 1: Degassing(Remove HCl/SO2)Raw->Degas N2 SpargeDistillStep 2: Vacuum Distillation(1-5 mmHg, Bath ~100°C)Degas->Distill Anhydrous TransferFractionsFraction CuttingDistill->FractionsWasteFore-run:Solvents/DiacetylFractions->Waste < 85°C vaporProductMain Cut:Pure DCDMDFractions->Product 90-100°C vaporResiduePot Residue:PolymersFractions->Residue Non-volatiles

Figure 2: Recommended purification workflow from crude reaction mixture to isolated product.

References

  • BenchChem. this compound Product Information & Stability. Retrieved from

  • Orchid Chemicals & Pharmaceuticals Ltd. An Improved Process For The Preparation Of 4,5 Dimethyl 1,3 Dioxol 2 One.[1][6] (Patent Application regarding chlorination and distillation purification).[1] Retrieved from

  • ChemicalBook. this compound Properties and Impurity Profile. Retrieved from

  • PubChem. Compound Summary: this compound (CAS 129482-56-0).[1][2] Retrieved from

Technical Support Center: Purity Assessment of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely working with 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (often an intermediate in the synthesis of medoxomil-type prodrug moieties or specialized electrolytes). This molecule presents two distinct analytical challenges: hydrolytic instability (due to the cyclic carbonate and geminal dichloro- functionality) and thermal lability (susceptibility to dehydrohalogenation).

Standard "generic" analytical protocols often fail for this compound, yielding false impurity profiles caused by the analysis method itself. This guide provides self-validating protocols to distinguish between intrinsic impurities and method-induced degradation.

Module 1: Quantitative NMR (qNMR) – The Primary Reference Method[1]

Status: Recommended Gold Standard Why: qNMR avoids the thermal stress of GC and the aqueous exposure of standard Reverse-Phase HPLC. It allows for direct purity calculation without a reference standard of the analyte itself.

Experimental Protocol

Objective: Determine mass balance purity and quantify residual solvents/hydrolysis products.

  • Solvent Selection:

    • Primary: Chloroform-d (

      
      ). Note: Must be neutralized. Acidity in aged 
      
      
      
      can catalyze ring opening.
    • Alternative: Benzene-d6 (

      
      ) if peak overlap occurs in the methyl region.
      
    • Avoid: DMSO-d6 (unless strictly anhydrous; hygroscopic nature promotes hydrolysis).

  • Internal Standard (IS) Selection:

    • Use 1,3,5-Trimethoxybenzene or Maleic Acid (if solubility permits in

      
      ).
      
    • Requirement: The IS relaxation delay (

      
      ) must be determined. For routine scans, set relaxation delay (
      
      
      
      )
      
      
      seconds to ensure full magnetization recovery.
  • Procedure:

    • Weigh 15–20 mg of Analyte and 10–15 mg of IS directly into the NMR tube (precision

      
       mg).
      
    • Dissolve in 0.7 mL solvent.

    • Acquire

      
       NMR (min. 16 scans, 90° pulse angle).
      
Troubleshooting & Interpretation
ObservationDiagnosisCorrective Action
New Singlet at ~2.1 ppm Hydrolysis to 3-hydroxy-2-butanone or diacetyl derivatives.Dry solvent over activated 3Å molecular sieves for 24h.
Broadened Methyl Peaks Dynamic exchange or paramagnetic impurities.Filter solution through a 0.2

PTFE syringe filter; ensure no ferrous particulates.
Drifting Baseline Phase error due to high concentration.Reduce sample mass; apply backward linear prediction (LP) during processing.

Module 2: GC-MS Method Development

Status: High Risk / High Sensitivity Why: Necessary for detecting volatile chlorinated impurities, but prone to "Inlet Artifacts."

The "Thermal Ghost" Phenomenon

At temperatures


, this compound can eliminate 

or

to form 4,5-dimethyl-1,3-dioxol-2-one (the unsaturated analog). If you see this peak in your GC chromatogram, it is likely created inside your injector port, not present in your bottle.
Self-Validating GC Protocol

Step 1: The Temperature Ramp Test Inject the same sample at three different inlet temperatures:


, 

, and

.
  • Result: If the impurity peak area increases exponentially with temperature, it is an artifact.

  • Action: Switch to Cold On-Column (COC) injection.

Step 2: Optimized Parameters

ParameterSettingRationale
Inlet Mode Splitless (or Pulsed Splitless)Minimizes residence time in the hot liner.
Liner Type Deactivated, Wool-freeGlass wool provides surface area for catalytic degradation.
Column Rtx-5Amine or DB-624Slightly basic phases reduce acid-catalyzed rearrangement.
Oven Ramp Start

, hold 2 min

Ramp

Elute solvent and volatiles before thermal stress begins.
Visual Workflow: Diagnosing Thermal Degradation

GC_Troubleshooting Start GC Chromatogram Shows Unexpected Impurity Peak Step1 Perform Inlet Temp Test (150°C vs 250°C) Start->Step1 Decision Does Impurity Area Increase? Step1->Decision Artifact Artifact: Thermal Degradation Decision->Artifact Yes Real Real Impurity: Process Related Decision->Real No Action1 Switch to Cold On-Column Injection Artifact->Action1 Action2 Check Precursor Purity (Chlorination Step) Real->Action2

Caption: Decision tree for distinguishing between thermal artifacts and genuine process impurities in GC analysis.

Module 3: HPLC Method (The Hydrolysis Challenge)

Status: Routine Assay (With Modifications) Why: Standard Reverse-Phase (RP) uses water, which rapidly degrades this molecule.

Methodology: Non-Aqueous Reverse Phase (NARP)

Do not use water/methanol gradients. Instead, use a "pseudo-reverse phase" system.

  • Stationary Phase: C18 or Phenyl-Hexyl (Standard columns work, but the mobile phase changes).

  • Mobile Phase A: Acetonitrile (Dry).

  • Mobile Phase B: Tetrahydrofuran (THF) or Dichloromethane.

  • Detection: UV at 210 nm (Carbonyl) or Refractive Index (RI).

Critical Check: If you must use an aqueous mobile phase (e.g., for buffer solubility), you must perform a Solution Stability Study .

  • Inject sample immediately (

    
    ).
    
  • Leave in autosampler for 1 hour.

  • Re-inject (

    
    ).
    
  • If peak area drops

    
    , the method is invalid for accurate quantitation.
    
Visual Workflow: HPLC Method Selection

HPLC_Selection Input Sample: 4,5-Dichloro-4,5-dimethyl -1,3-dioxolan-2-one Check Is Moisture Control Possible? Input->Check PathA Normal Phase HPLC (Hexane/IPA) Check->PathA Yes (Preferred) PathB Non-Aqueous RP (MeCN/THF) Check->PathB Yes (Alternative) PathC Standard Aqueous RP Check->PathC No Warn Warning: Rapid Hydrolysis (Half-life < 30 mins) PathC->Warn

Caption: Selection guide for chromatographic modes to prevent on-column hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My sample has a strong, sweet chemical odor. Is this normal? A: No. The pure cyclic carbonate should be relatively odorless or have a faint specific smell. A strong sweet/ketone odor suggests hydrolysis to 3-hydroxy-2-butanone (acetoin) or 2,3-butanedione (diacetyl) . Purge the container with dry nitrogen and store at -20°C.

Q2: Can I use Karl Fischer (KF) titration for water content? A: Proceed with extreme caution. Standard KF reagents contain methanol and bases that can react with the dichloro-carbonate moiety, consuming iodine and generating a false high water reading.

  • Solution: Use Coulometric KF with a ketone-specific reagent (methanol-free) or rely on qNMR for water estimation.

Q3: I see a peak at M-35 in my Mass Spec. Is this a fragment or impurity? A: In Electron Impact (EI) ionization, the loss of Chlorine (M-35 or M-36 for HCl) is the dominant fragmentation pathway. Do not mistake this for a "monochloro" impurity unless you confirm it with Soft Ionization (Chemical Ionization - CI) which preserves the molecular ion (


).

References

  • European Chemicals Agency (ECHA). (2017).[1] Hydrolysis and stability of cyclic organic carbonates. (General guidance on dioxolan-2-one stability). Retrieved from [Link]

  • BIPM. (2019). Internal Standard Reference Data for qNMR. (Methodology for quantitative NMR purity assessment). Retrieved from [Link]

  • Agilent Technologies. (2013). Analysis of Chlorinated Hydrocarbons in Complex Matrices using GC/Q-TOF. (Guidance on GC parameters for labile chlorinated species). Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: NMR Characterization of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and NMR characterization framework for 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , a critical intermediate and impurity in the synthesis of the "Medoxomil" prodrug moiety (e.g., for Olmesartan).

Executive Summary & Strategic Context

This compound is the fully chlorinated intermediate generated during the synthesis of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) . DMDO is the standard reagent used to attach the (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (Medoxomil) group to carboxylic acids in prodrug synthesis.

For process chemists and analytical scientists, distinguishing this dichloro-intermediate from its starting material and the final unsaturated product is critical for monitoring reaction progress (chlorination vs. elimination).

The Core Analytical Challenge
  • Starting Material: Contains methine (CH) protons coupled to methyls.

  • Target Product (DMDO): Unsaturated; contains only methyl protons (singlet).

  • Dichloro Intermediate (Topic): Saturated but fully substituted; contains only methyl protons (singlet) but distinct chemical environment from the product.

Comparative NMR Analysis

The following data compares the analyte against its direct precursor and the final elimination product.

1H NMR Diagnostic Markers (CDCl₃)
FeatureStarting Material (4,5-Dimethyl-1,3-dioxolan-2-one)Analyte (Intermediate) (this compound)Target Product (4,5-Dimethyl-1,3-dioxol-2-one)
Methyl (CH₃) δ 1.40 – 1.50 ppm (Doublet, J ≈ 6-7 Hz)δ 2.10 – 2.30 ppm (Singlet)*δ 2.18 ppm (Singlet)
Methine (CH) δ 4.50 – 4.90 ppm (Multiplet/Quartet)ABSENT (Silent Region)ABSENT (Silent Region)
Multiplicity Coupled system (CH-CH₃)Decoupled (Quaternary C)Decoupled (Quaternary C=C)
Key Distinction Presence of CH signals at ~4.5 ppm.[1][2][3][4][5][6][7][8][9][10]Loss of CH signals + Downfield Me Shift. Presence of C=C bond (see 13C).

*Note: The Dichloro intermediate typically exists as a mixture of cis/trans isomers.[9] You may observe two distinct singlets in the 2.1–2.3 ppm range depending on stereochemical purity.

13C NMR Chemical Shifts (CDCl₃)
Carbon TypeStarting Material Analyte (Intermediate) Target Product (DMDO)
Carbonyl (C=O) ~154.5 ppm~150.0 – 152.0 ppm ~152.0 ppm
Ring Carbons (C4/C5) ~75.0 – 79.0 ppm (CH)~95.0 – 105.0 ppm (C-Cl) Deshielded by Cl~135.0 ppm (C=C)
Methyl (CH₃) ~15.0 – 18.0 ppm~24.0 – 28.0 ppm ~10.0 ppm

Interpretation:

  • Inductive Effect: The Chlorine atoms on C4/C5 in the intermediate shift the quaternary carbon signal significantly downfield (~100 ppm) compared to the starting material (~75 ppm), but not as far as the alkene carbons in the final product (~135 ppm).

  • Methyl Shift: The methyl carbons in the dichloro intermediate are deshielded (shifted to higher ppm) compared to the starting material due to the β-effect of the chlorine.

Experimental Protocol: Reaction Monitoring

This protocol is designed to validate the conversion of the starting carbonate to the dichloro intermediate without isolating the unstable species.

Step-by-Step Methodology
  • Sampling: Withdraw 50 µL of the reaction mixture (typically in CCl₄ or Chlorobenzene).

  • Quenching (Critical): The dichloro intermediate is hydrolytically unstable.

    • Do NOT use wet solvents.

    • Filter the aliquot through a small plug of anhydrous Na₂SO₄ directly into the NMR tube.

  • Dilution: Add 0.6 mL of CDCl₃ (ensure 99.8% D, anhydrous).

  • Acquisition:

    • Run a standard proton scan (16 scans).

    • Focus Region: 4.0 – 6.0 ppm.

  • Decision Logic:

    • If Multiplet at 4.5-4.9 ppm exists: Chlorination incomplete.

    • If Region 4.0-6.0 ppm is silent AND Singlet at ~2.2 ppm dominates: Chlorination complete.

Visualization: Process Control Workflow

G Start Start Material (Dimethyl Carbonate) Reaction Radical Chlorination (SO2Cl2 / AIBN) Start->Reaction Check NMR Analysis (CDCl3) Reaction->Check Decision Region 4.5-5.0 ppm? Check->Decision Decision->Reaction Signals Present (Incomplete) Intermediate Target Intermediate (Dichloro-Species) Decision->Intermediate Silent Region (Complete) Product Elimination Step (Heat -> DMDO) Intermediate->Product

Caption: Logic flow for monitoring the conversion of dimethyl dioxolanone to the dichloro intermediate using 1H NMR diagnostic regions.

Troubleshooting & Impurity Profiling

Hydrolysis Artifacts

The dichloro intermediate is essentially an


-halo ether/carbonate. Upon exposure to moisture, it degrades rapidly.
  • Artifact Signal: Broad singlet at ~2.1 ppm (Acetic acid/Acetoin derivatives) or sharp singlets from Diacetyl (2,3-butanedione) if ring opening occurs.

  • Prevention: Use ampouled CDCl₃ or add activated molecular sieves to the NMR tube.

Stereoisomerism (Cis/Trans)

Radical chlorination is rarely stereoselective.

  • Observation: You will likely see two singlets in the methyl region (e.g., 2.15 ppm and 2.18 ppm) representing the cis and trans isomers of the dichloro compound.

  • Action: Do not mistake this for impurity. Both isomers eliminate to form the same achiral alkene product (DMDO).

References

  • Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). Studies on Prodrugs. II. Preparation and Characterization of (5-Substituted 2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin. Chemical and Pharmaceutical Bulletin, 32(6), 2241-2248.

  • BenchChem. (2024). This compound Product Description and Applications.

  • U.S. Patent No. 5,453,520. (1995). Process for producing 4,5-dimethyl-1,3-dioxol-2-one.[1][2][11][9][10] (Describes the chlorination monitoring and intermediate shifts).

  • GuideChem. (2024). Synthesis and Application of 4,5-dimethyl-1,3-dioxol-2-one.

Sources

Comparative Mass Spectrometry Guide: 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Role: Critical Synthetic Intermediate (Medoxomil Prodrug Synthesis) Cas No: 3967-55-3 (Analogous reference) Molecular Formula:


Molecular Weight:  ~185.0  g/mol  (Average)

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (hereafter referred to as the Dichloro Intermediate ) is a specialized cyclic carbonate. It serves as the pivotal electrophilic intermediate in the synthesis of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) , the reagent responsible for installing the "medoxomil" promoiety in prodrugs like Olmesartan medoxomil and Lenampicillin [1, 2].

The Analytical Challenge: Unlike its stable precursors, the Dichloro Intermediate is thermally labile. It is designed to eliminate HCl to form the unsaturated DMDO ring. This inherent instability creates a "Schrödinger’s Cat" scenario in Mass Spectrometry: standard Gas Chromatography (GC) injector temperatures often induce degradation before ionization, leading to false identification of the product (DMDO) rather than the intermediate.

This guide compares the Mass Spectrometric performance of the Dichloro Intermediate against its synthetic analogs and evaluates the efficacy of Electron Ionization (EI) versus Electrospray Ionization (ESI) for accurate quantitation.

Comparative Analysis: Ionization & Detection

To ensure scientific integrity, we must compare the detection characteristics of the Dichloro Intermediate against its immediate chemical "neighbors" in the reaction vessel: the precursor (non-chlorinated) and the product (dehydrochlorinated).

Table 1: MS Performance Comparison of Reaction Components
FeaturePrecursor (4,5-Dimethyl-1,3-dioxolan-2-one)Target (Dichloro Intermediate)Product (DMDO)
Formula



Nominal Mass 116 Da184 Da 114 Da
Isotope Pattern None (M+1 only)Distinct Cl2 (9:6:1) None
Thermal Stability HighLow (Eliminates HCl) Moderate
Key EI Fragment

43 (Acetyl)

149 (M-Cl)

43, 86
GC Suitability ExcellentPoor (Requires Cold On-Column) Good
Analytical Insight: The "Phantom Peak" Phenomenon

In standard GC-MS (Injector > 200°C), the Dichloro Intermediate often disappears, appearing analytically identical to the DMDO product due to thermal dehydrochlorination inside the liner.

  • Observation: A single peak at retention time X.

  • Mass Spec: Matches DMDO (

    
     114).
    
  • Reality: Reaction is incomplete; the intermediate degraded in the instrument.

Fragmentation Mechanics & Signaling Pathways[1]

Understanding the fragmentation is crucial for distinguishing the intermediate from thermal artifacts.

Fragmentation Pathway (Electron Ionization)

Under 70 eV EI, the molecule undergoes two competing pathways:

  • Pathway A (Ionization): Direct ionization of the oxygen lone pair, followed by

    
    -cleavage of the C-Cl bond.
    
  • Pathway B (Thermal/EI Elimination): Loss of HCl to form the unsaturated cyclic carbonate ion.

Key Diagnostic Ion:


149/151/153 .
The presence of this cluster (M - Cl)+ retains one chlorine atom, providing a tell-tale 3:1 isotopic ratio. If you see only 

114 and 43, you have likely degraded your sample.
Visualization: Fragmentation Logic

Fragmentation cluster_legend Legend Parent Molecular Ion [C5H6Cl2O3]+. m/z 184/186/188 Frag_Cl Fragment A [M - Cl]+ m/z 149/151 Parent->Frag_Cl - Cl• (Alpha Cleavage) Frag_HCl Thermal Artifact [M - HCl]+. (DMDO Structure) m/z 148 Parent->Frag_HCl - HCl (Thermal) Frag_CO2 Fragment B [M - Cl - CO2]+ m/z 105 Frag_Cl->Frag_CO2 - CO2 key Solid Line: True MS Path Dashed Line: Thermal Degradation

Figure 1: Competing fragmentation pathways. The red dashed line represents the thermal artifact generation common in hot GC injectors.

Experimental Protocols (Self-Validating Systems)

To avoid the thermal degradation issues described above, the following protocols utilize "Soft" parameters.

Protocol A: Cold On-Column GC-MS (Gold Standard for Intermediates)

Use this method to quantify the Dichloro Intermediate without thermal bias.

Instrument: Agilent 7890/5977 or equivalent. Column: DB-5ms UI (30m x 0.25mm x 0.25µm).

  • Sample Prep: Dilute 10 mg of reaction mixture in 10 mL Dichloromethane (DCM) . Note: Avoid methanol, as it may cause transesterification.

  • Inlet Configuration (CRITICAL):

    • Mode: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization).

    • Initial Temp: 40°C (Hold 0.5 min).

    • Ramp: 200°C/min to 200°C.

    • Why? This deposits the liquid sample directly into the column before heating, preventing contact with hot metal surfaces [3].

  • Oven Program:

    • 40°C (1 min)

      
       10°C/min 
      
      
      
      280°C.
  • MS Source:

    • Temp: 230°C.

    • Scan Range:

      
       35–300.
      
  • Validation Check: Look for the isotope cluster at

    
     184/186/188. If absent, lower the inlet ramp speed.
    
Protocol B: LC-APCI-MS (Alternative for High Purity Analysis)

Use this method if GC is unavailable or degradation persists.

Instrument: Triple Quadrupole or Q-TOF. Ionization: Atmospheric Pressure Chemical Ionization (APCI) in Negative Mode .

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile (MeCN).

  • Gradient: Isocratic 60% B (Short run, compound is non-polar).

  • Source Parameters:

    • Vaporizer Temp: 300°C (Lower than standard 400°C).

    • Discharge Current: 4 µA.

    • Cone Voltage: 20V.

  • Detection:

    • Monitor

      
       or 
      
      
      
      .
    • Note: ESI is often less sensitive for chlorinated carbonates; APCI provides better ionization for non-polar cyclic rings [4].

Decision Matrix: Method Selection

Select the appropriate workflow based on your specific analytical goal (Purity vs. Structure).

Workflow cluster_tips Pro Tip Start Start: Sample Characterization Goal Define Goal Start->Goal Quant Quantification of Intermediate Goal->Quant Struct Structural Confirmation (Unknown Impurities) Goal->Struct COC GC-MS (Cold On-Column) Quant->COC If LC unavailable LC LC-APCI-MS Quant->LC High Sensitivity No Degradation GC GC-MS (Standard) Struct->GC AVOID (Thermal Artifacts) Struct->COC Preserves Molecular Ion Tip If m/z 184 is missing in GC, switch to LC or lower Inlet Temp.

Figure 2: Decision matrix for selecting the optimal ionization technique based on analytical requirements.

References

  • Hu, L., Feng, Y., & Zhu, Y. (2008).[2] Synthesis of 4,5-Dimethyl-1,3-dioxol-2-one. Journal of Fine Chemicals, 06, 600-602.[2]

  • Sakamoto, F., Ikeda, S., & Tsukamoto, G. (1984). Studies on Prodrugs II. Preparation and Characterization of (5-Substituted 2-Oxo-1,3-dioxolen-4-yl)methyl Esters of Ampicillin. Chemical and Pharmaceutical Bulletin, 32(6), 2241-2248.

  • Grob, K. (1978). On-column injection onto capillary columns. Journal of Chromatography A, 151(3), 311-320.

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of flavonoids by ion spray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization mass spectrometry. Journal of Chromatography A, 1216(4), 685-699.

Sources

Technical Comparison Guide: Cis- vs. Trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the cis and trans isomers of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one , critical intermediates and impurities in the synthesis of dioxolenone-based prodrug moieties (e.g., medoxomil esters for Olmesartan).

Executive Summary

The compound This compound is a saturated cyclic carbonate formed by the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) . While DMDO and its chloromethyl derivative are the desired reagents for synthesizing prodrugs (like Olmesartan Medoxomil), the dichloro species discussed here are formed via the electrophilic addition of chlorine across the double bond of the dioxolenone ring.

These isomers are primarily encountered as Process Impurities or Reference Standards in pharmaceutical quality control. Differentiating them is critical because their formation represents a loss of yield (over-chlorination) and their presence in the final API is strictly regulated due to their reactivity as


-halo carbonates.
FeatureCis-Isomer Trans-Isomer
CAS Registry 129482-56-0 116857-05-7
Stereochemistry Meso (Achiral)Racemic (Chiral pair)
Formation Minor product (Syn-addition/Isomerization)Major product (Anti-addition)
Physical State Low-melting solid / OilWhite Crystalline Solid
Primary Role Critical Impurity (Olmesartan)Critical Impurity (Olmesartan)

Structural Identity & Stereochemistry

The core structure is a five-membered dioxolane ring. The presence of two chlorine atoms and two methyl groups at the 4 and 5 positions creates two distinct stereochemical configurations.

Stereochemical Configuration
  • Cis-Isomer (Z-configuration):

    • Configuration: (4S, 5R).

    • Symmetry: Possesses a plane of symmetry (

      
      ) passing through the carbonyl oxygen and bisecting the C4-C5 bond.
      
    • Chirality: Meso compound (optically inactive).

    • Conformation: The bulky chlorine and methyl groups on the same face create significant steric strain and a net dipole moment perpendicular to the ring plane.

  • Trans-Isomer (E-configuration):

    • Configuration: Racemic mixture of (4R, 5R) and (4S, 5S).

    • Symmetry: Possesses a

      
       axis of rotation.
      
    • Chirality: Chiral (exists as an enantiomeric pair).

    • Conformation: The trans arrangement minimizes steric repulsion between the bulky chlorine atoms and methyl groups, generally making this isomer thermodynamically more stable.

Molecular Visualization (DOT)

Stereochemistry DMDO DMDO Precursor (Planar, Unsaturated) Chloronium Chloronium Ion Intermediate DMDO->Chloronium + Cl2 (Electrophilic Attack) Trans Trans-Isomer (Anti-Addition Product) Major, Chiral Chloronium->Trans Backside Attack (Cl-) Sterically Favored Cis Cis-Isomer (Syn-Addition Product) Minor, Meso Chloronium->Cis Frontside Attack / Ion Pair Collapse Sterically Hindered

Caption: Formation pathway showing the kinetic preference for the trans-isomer via the chloronium ion mechanism.

Synthesis & Formation Mechanism

The synthesis of these isomers is rarely the primary goal; they typically arise during the chlorination of DMDO intended to produce 4-chloromethyl-5-methyl-1,3-dioxol-2-one.

Reaction Pathway
  • Reagent: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO).

  • Conditions: Reaction with

    
     or 
    
    
    
    (Sulfuryl chloride) in a non-polar solvent (
    
    
    or
    
    
    ).
  • Mechanism:

    • Step 1: The double bond of DMDO attacks the electrophilic chlorine, forming a cyclic chloronium ion .

    • Step 2 (Trans): A chloride ion (

      
      ) attacks the chloronium ring from the opposite face (anti-addition). This is the standard pathway, yielding the trans-isomer .
      
    • Step 2 (Cis): In rare cases involving tight ion pairs or radical mechanisms, syn-addition can occur, or the trans-isomer may epimerize under acidic conditions to form the cis-isomer .

Experimental Causality
  • Temperature Control: Higher temperatures during chlorination increase the rate of radical substitution (forming the desired chloromethyl product) but also increase the risk of addition side-reactions forming the dichloro impurities.

  • Solvent Polarity: Polar solvents stabilize the chloronium intermediate, favoring anti addition (trans). Non-polar solvents may allow for ion-pair collapse, slightly increasing the cis ratio.

Physicochemical Properties & Stability

The physical differences between the isomers are driven by their symmetry and dipole moments.

PropertyCis-Isomer Trans-Isomer Scientific Rationale
Physical State Waxy Solid / LiquidWhite Crystalline SolidTrans isomers typically pack more efficiently in the crystal lattice due to reduced steric bulk on a single face.
Melting Point LowerHigherSymmetry-driven lattice energy maximization in the trans form.
Polarity (TLC/HPLC) HigherLowerIn the cis isomer, C-Cl dipoles are additive (pointing same side). In trans, they partially cancel (pointing opposite).
Solubility Soluble in polar organic solventsSoluble in organic solventsCis is more soluble in polar matrices due to higher net dipole.
Hydrolytic Stability Low Moderate Both hydrolyze to form diacetyl/acetoin derivatives, but cis is sterically more crowded, accelerating ring opening.
Stability Alert

Both isomers are moisture sensitive . The electron-withdrawing chlorine atoms at the 4,5-positions destabilize the carbonate ring, making it susceptible to nucleophilic attack by water.

  • Degradation Product: 2,3-Dichloro-2,3-butanediol (transient)

    
     Diacetyl (2,3-Butanedione) + 
    
    
    
    +
    
    
    .
  • Storage: Must be stored at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and discoloration.

Analytical Characterization

Distinguishing these isomers requires high-resolution techniques due to their identical molecular weight (


 g/mol ).
Nuclear Magnetic Resonance ( H NMR)

Due to symmetry, both isomers show simplified spectra, but chemical shifts differ due to the magnetic anisotropy of the C-Cl bonds.

  • Cis-Isomer:

    • Symmetry: Meso (Plane).

    • Signals: A single singlet for the two methyl groups.

    • Shift: Typically downfield relative to trans due to the descreening effect of the cis-chlorine atoms on the methyls.

  • Trans-Isomer:

    • Symmetry:

      
       Axis.
      
    • Signals: A single singlet for the two methyl groups (homotopic).

    • Shift: Distinct from cis.

HPLC Separation Protocol

Because cis is more polar, it can be separated from trans using reverse-phase chromatography.

  • Column: C18 (Octadecylsilane), e.g., Agilent Zorbax Eclipse Plus.

  • Mobile Phase: Acetonitrile : Water (Gradient 20:80

    
     80:20).
    
  • Elution Order:

    • Cis-Isomer (More polar, elutes first).

    • Trans-Isomer (Less polar, elutes second).

  • Detection: UV at 210-220 nm (Weak chromophore; carbonate absorption).

References

  • PubChem Compound Summary. (2025). cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CID 11332880). National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (2025). trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CID 10465014).[1] National Center for Biotechnology Information. Link

  • Sakamoto, F., et al. (1984). Studies on Prodrugs II. Preparation and Characterization of (5-Substituted-2-oxo-1,3-dioxol-4-yl)methyl Esters of Ampicillin. Chemical & Pharmaceutical Bulletin.
  • Pharmaffiliates. (2025). Impurity Standards for Olmesartan Medoxomil. (Confirming status as critical API impurities). Link

  • Tori, M. (2015). Relative Stability of cis- and trans-Hydrindanones. Molecules. (Reference for thermodynamic stability principles in fused/cyclic systems). Link

Sources

performance of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one in different reaction systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the performance of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (henceforth referred to as DCDD ), a critical cyclic carbonate derivative. While often encountered as a process impurity in the synthesis of Medoxomil-type prodrugs (e.g., Olmesartan), DCDD possesses distinct physicochemical properties that warrant a technical comparison against its analogues, such as the widely used 4,5-dichloro-1,3-dioxolan-2-one (DCDO) and the target intermediate 4-chloromethyl-5-methyl-1,3-dioxol-2-one (Medoxomil Chloride).

Executive Summary & Chemical Profile[1]

DCDD is the vicinal dichloro-derivative of pinacol carbonate. Unlike its non-methylated counterpart (DCDO), which is a potent chlorinating agent used in acid chloride synthesis, DCDD exhibits significant steric hindrance due to the geminal dimethyl groups. Its primary relevance in modern drug development is twofold:

  • As a Critical Process Marker: It is the thermodynamic sink (over-chlorinated byproduct) in the synthesis of Medoxomil prodrug linkers.

  • As a Sterically Modulated Reagent: It offers a milder, more selective reactivity profile compared to standard acylating/chlorinating agents, though this application is niche.

FeatureDCDD (The Topic) Medoxomil Chloride (The Target) DCDO (The Reagent)
Structure Pinacol Carbonate + 2 ClMethyl-Dioxolone + 1 ClEthylene Carbonate + 2 Cl
Role Impurity / Reference StandardProdrug Linker (Active)Chlorinating Reagent
Reactivity Low (Sterically Hindered)High (Allylic Chloride)Very High (Release of Cl2/CO2)
Stability High (Crystalline Solid)Moderate (Liquid, moisture sensitive)Moderate (Moisture sensitive)

Performance in Reaction Systems

The performance of DCDD is best understood by analyzing its formation and behavior in the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (DMDO) .

System A: Radical Chlorination (SO₂Cl₂ / AIBN)

In free-radical systems intended to produce Medoxomil Chloride, DCDD acts as the "Over-Reaction" product.

  • Mechanism: The reaction proceeds via hydrogen abstraction from the methyl group. However, electrophilic attack on the double bond or secondary radical chlorination leads to DCDD.

  • Performance:

    • Formation Rate: Increases exponentially after >85% conversion of the starting material.

    • Impact: Presence of >0.5% DCDD significantly degrades the crystallization yield of the final Olmesartan Medoxomil API due to structural similarity (co-crystallization).

  • Control Strategy: Reaction must be quenched at 80-90% conversion to minimize DCDD formation.

System B: Lewis Acid Catalyzed Chlorination

When using catalysts like Phosphate or Selenium compounds to drive selectivity towards the monochloro- species:

  • Performance: DCDD formation is suppressed compared to radical conditions.

  • Selectivity Data:

    • Radical Route: ~10-15% DCDD byproduct.

    • Catalytic Route: <2% DCDD byproduct.

  • Insight: DCDD serves as a sensitive probe for catalyst efficiency. A rise in DCDD indicates catalyst deactivation or temperature excursions.

System C: Hydrolytic Stability (Comparative)

In aqueous workups, the stability of the cyclic carbonate ring is paramount.

  • DCDD: Highly resistant to hydrolysis due to the tetrasubstituted carbon centers (steric bulk).

  • Alternative (DCDO): Rapidly hydrolyzes to CO₂ and dichloroacetaldehyde/glycol.

  • Implication: DCDD persists in waste streams and requires specific destruction protocols (high pH + heat) compared to its analogues.

Experimental Data: Reactivity Comparison

The following table summarizes the reactivity of DCDD versus standard alternatives in nucleophilic substitution contexts (e.g., reaction with carboxylic acids or alcohols).

ParameterDCDD (Methylated) DCDO (Non-Methylated) Thionyl Chloride (SOCl₂)
Reaction Type Chlorination / CarbonylationChlorinationChlorination
Reaction Temp High (>80°C required)Mild (0°C - RT)Mild to Reflux
Byproducts Pinacol, CO₂, HClGlyoxal, CO₂, HClSO₂, HCl
Selectivity High (Due to steric bulk)Low (Aggressive)Moderate
Handling Solid (Easy to weigh)Liquid (Fuming)Liquid (Fuming, Toxic Gas)

Key Finding: DCDD is not a drop-in replacement for Thionyl Chloride for general synthesis due to low reactivity. However, it is an excellent reference standard for validating the purity of Medoxomil linkers because it does not decompose during GC/HPLC analysis, unlike the labile monochloro- derivatives.

Visualizing the Reaction Pathway

The following diagram illustrates the critical bifurcation point where DCDD is formed versus the desired Medoxomil Chloride.

Medoxomil_Pathway cluster_0 Reaction System Control DMDO DMDO (Starting Material) Radical Radical Intermediate (Allylic) DMDO->Radical Initiation (AIBN/Heat) DCDD DCDD (Impurity/Byproduct) DMDO->DCDD Direct Addition (Minor Path) Mono Medoxomil Chloride (Target Product) Radical->Mono Chlorination (Desired Path) Mono->DCDD Over-Chlorination (k2 >> k1 at high conv.)

Caption: Kinetic pathway showing DCDD formation as a sequential over-chlorination event in Medoxomil synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of DCDD Reference Standard

Use this protocol to generate high-purity DCDD for analytical calibration.

  • Reagents: 4,5-Dimethyl-1,3-dioxol-2-one (10.0 g), Sulfuryl Chloride (2.5 eq), AIBN (0.1 eq).

  • Setup: Flame-dried round-bottom flask with a reflux condenser and drying tube.

  • Procedure:

    • Dissolve starting material in CCl₄ or Chlorobenzene (50 mL).

    • Add Sulfuryl Chloride dropwise at room temperature.

    • Heat to reflux (80°C) and add AIBN in portions over 2 hours.

    • Critical Step: Continue reflux for 12 hours (forcing conditions) to drive the reaction past the monochloro stage to the dichloro stage.

  • Workup:

    • Cool to RT. Concentrate under reduced pressure.

    • The residue will be a mixture of Mono and Dichloro.

    • Purification: Recrystallize from minimal cold hexane. DCDD crystallizes more readily than the liquid/oil monochloro derivative.

  • Validation: Target melting point ~185°C (dec). Confirm via GC-MS (M+ peak at 184/186 m/z).

Protocol B: Analytical Quantification (HPLC)

Self-validating method to detect DCDD in Medoxomil Chloride.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax), 150mm x 4.6mm, 3.5µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[1]

  • Gradient: 10% B to 80% B over 20 minutes.

  • Detection: UV at 220 nm.

  • Retention Time Logic:

    • DMDO (Polar): ~3-4 min.

    • Medoxomil Chloride (Target): ~10-12 min.

    • DCDD (Non-polar): ~15-16 min. (The two chlorines significantly increase lipophilicity).

References

  • BenchChem. (2024).[2][3] this compound: Product Specifications and Applications in Olmesartan Synthesis.Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11332880: this compound.[4]Link[1][4]

  • Google Patents. (2013). CN103450146B: Method for catalyzed synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[5] (Discusses the suppression of the dichloro-adduct DCDD). Link

  • LeapChem. (2024).[2][3] Technical Data Sheet: 4-Chloromethyl-5-methyl-1,3-dioxol-2-one and Impurity Profiles.Link

  • Chemicea Pharmaceuticals. (2024).[2][3] Impurity Standards: cis-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one.[4][5][6][7][8][9]Link

Sources

Benchmarking the Synthesis and NMR Validation of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and Analytical Researchers in API Manufacturing.

Executive Summary: The Critical "Medoxomil" Intermediate[1]

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS 129482-56-0) is a pivotal yet transient intermediate in the synthesis of "medoxomil" prodrugs (e.g., Olmesartan medoxomil). Its synthesis typically involves the electrophilic addition of chlorine to 4,5-dimethyl-1,3-dioxol-2-one (DMDO).

The Challenge: This compound is thermodynamically unstable. It readily undergoes a rearrangement (migration of a chlorine atom) to form 4-chloromethyl-5-methyl-1,3-dioxol-2-one.[1] Consequently, NMR validation is not just about identity—it is a race against degradation.

This guide compares the two primary synthesis routes (


 vs. 

gas) and provides a rigorous NMR framework to validate the product before it rearranges.

Comparative Analysis: Synthesis Routes

For laboratory and pilot-scale validation, Sulfuryl Chloride (


)  is the superior reagent due to stoichiometric control, despite the atom-economy penalty compared to chlorine gas.
Table 1: Performance Benchmark of Chlorination Agents
FeatureMethod A: Sulfuryl Chloride (

)
Method B: Chlorine Gas (

)
Stoichiometric Control High. Liquid reagent allows precise dosing (1.0–1.1 eq).Low. Difficult to measure exact equivalents without specialized flow meters.
Selectivity High. Reduced risk of over-chlorination or radical side reactions if temperature is controlled.Moderate. Excess

promotes radical chlorination of methyl groups directly.
Safety Profile Manageable. Liquid handling; standard fume hood protocols.High Risk. Toxic gas; requires specialized scrubbing and containment.
Reaction Temperature 0°C to Room Temp (Controlled).Often requires -20°C to control exotherm.
Impurity Profile Trace

, HCl (removable).
Dissolved

, over-chlorinated byproducts.
Scalability Preferred for Lab/Pilot (<1 kg).Preferred for Manufacturing (>100 kg).

Detailed Experimental Protocol (Method A: )

Objective: Synthesize and validate this compound with >95% purity using


H NMR.
Reagents & Equipment[2][3][4]
  • Substrate: 4,5-Dimethyl-1,3-dioxol-2-one (DMDO) [CAS: 37830-90-3].

  • Reagent: Sulfuryl Chloride (

    
    ) [Freshly distilled if yellow].
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Catalyst (Optional): AIBN (only if radical initiation is needed, but for addition across the double bond, ionic mechanisms or light activation often suffice; however, standard protocols often run neat or in DCM without radical initiators for the addition product).

Step-by-Step Workflow
  • Preparation: In a flame-dried 3-neck round bottom flask under

    
    , dissolve DMDO (10.0 g, 87.6 mmol) in anhydrous DCM (50 mL).
    
  • Temperature Control: Cool the solution to 0°C using an ice/salt bath. Crucial: Higher temperatures promote the rearrangement to the chloromethyl isomer immediately.

  • Addition: Add

    
     (11.8 g, 87.6 mmol) dropwise over 30 minutes. Maintain internal temperature < 5°C.
    
  • Reaction Monitoring: Stir at 0°C for 2–4 hours.

    • In-process Check: Take a 50

      
      L aliquot, dilute in 
      
      
      
      (pre-cooled), and run immediate
      
      
      H NMR.
  • Workup (Quench-Free):

    • Do not perform an aqueous workup (water triggers hydrolysis to diacetyl/acetoin).

    • Concentrate the mixture under reduced pressure at low temperature (< 30°C) to remove DCM and

      
      .
      
  • Isolation: The product is obtained as a semi-solid or oil. Store immediately at -20°C.

NMR Validation Framework

This is a self-validating system. The success of the synthesis is determined by the absence of the starting material's vinylic methyl signal and the absence of the rearranged product's methylene signal.

Diagnostic Signals ( H NMR, 400 MHz, )
CompoundStructure StateDiagnostic Signal (ppm)MultiplicityIntegration
Starting Material (DMDO) Unsaturated2.18 Singlet6H
Target Product (Dichloro) Saturated (Cis/Trans mixture)2.05 – 2.15 *Singlet(s)6H
Impurity (Rearranged) Medoxomil Chloride2.35 (Methyl)4.35 (Chloromethyl)SingletSinglet3H2H

*Note: The Target Product often appears as two closely spaced singlets (cis/trans isomers) or a broadened singlet depending on resolution. The key is the shift from the sp2-methyl (2.18) to the sp3-methyl on a chlorinated carbon.

Logic for Validation
  • Disappearance of 2.18 ppm: Confirms consumption of the double bond.

  • Appearance of ~2.10 ppm: Confirms addition of Cl across the double bond (formation of the dichloro-dioxolanone).

  • Absence of 4.35 ppm: Confirms the product has not rearranged to the chloromethyl derivative.

Common Failure Modes
  • Failure A (No Reaction): Single peak at 2.18 ppm remains. Cause: Old reagents or insufficient activation energy.

  • Failure B (Rearrangement): Appearance of peaks at 2.35 and 4.35 ppm. Cause: Reaction temperature too high or workup too aggressive.

  • Failure C (Hydrolysis): Appearance of broad OH peaks or ketone signals (Diacetyl). Cause: Moisture ingress.

Visualization of Signaling Pathways

The following diagram illustrates the synthesis pathway and the critical "fork in the road" where the unstable dichloro intermediate can degrade.

SynthesisValidation SM Starting Material (DMDO) Methyl: 2.18 ppm (s) Reagent Reagent: SO2Cl2 Temp: 0°C SM->Reagent Target TARGET PRODUCT 4,5-Dichloro-4,5-dimethyl- 1,3-dioxolan-2-one Methyl: ~2.10 ppm (s) Reagent->Target Chlorination (Kinetic Control) Impurity REARRANGED IMPURITY (Medoxomil Chloride) CH3: 2.35 ppm CH2Cl: 4.35 ppm Target->Impurity Heat / Time (Thermodynamic Rearrangement) Hydrolysis HYDROLYSIS (Diacetyl + CO2) Ketone signals Target->Hydrolysis Moisture / H2O Validation NMR DECISION POINT Target->Validation Pass Pass Validation->Pass Only ~2.10 ppm Fail Fail Validation->Fail Peaks at 4.35 ppm

Caption: Reaction pathway showing the kinetic formation of the target dichloro compound and its potential degradation routes (rearrangement or hydrolysis) detectable by NMR.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11332880, this compound. Retrieved from [Link]

  • Sankyo Co., Ltd. (Related Patent Context). Process for the preparation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl halides.

Sources

Comparative Guide: Halogenated vs. Alkyl 1,3-Dioxolanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between standard alkyl-substituted 1,3-dioxolan-4-ones (DOXs) and their halogenated analogs. While alkyl-DOXs (e.g., 2,2-dimethyl-1,3-dioxolan-4-one) are established monomers for synthesizing poly(


-hydroxy acids) (PAHAs) used in biodegradable drug carriers, halogenated variants (e.g., 2-trichloromethyl-1,3-dioxolan-4-one) offer distinct reactivity profiles and material properties.

The introduction of halogen atoms—specifically chlorine and fluorine—into the dioxolanone scaffold fundamentally alters the ring's electronic distribution. This guide analyzes these effects on synthesis yields, hydrolytic stability, and Ring-Opening Polymerization (ROP) kinetics, providing actionable protocols for laboratory implementation.

Mechanistic Insight: The Halogen Effect

The 1,3-dioxolan-4-one ring consists of a lactone functionality embedded within an acetal. The stability and reactivity of this heterocycle are governed by the substituents at the C2 (acetal) and C5 (chiral center) positions.

Electronic Modulation
  • Alkyl-DOXs (Control): Electron-donating alkyl groups at C2 stabilize the acetal carbon, making the ring moderately stable to hydrolysis but susceptible to acid-catalyzed reversion to the parent

    
    -hydroxy acid and ketone/aldehyde.
    
  • Halogenated-DOXs: Strongly electron-withdrawing groups (EWGs) such as trichloromethyl (

    
    ) or trifluoromethyl (
    
    
    
    ) at C2 significantly decrease the electron density at the acetal carbon.
    • Effect 1 (Stability): The acetal bond becomes more resistant to acid-catalyzed hydrolysis due to the destabilization of the oxocarbenium ion intermediate.

    • Effect 2 (Polymerization): In ROP, the leaving group ability of the aldehyde/ketone byproduct is altered. For instance, chloral (trichloroacetaldehyde) is a better leaving group thermodynamically than acetone, but its high boiling point (

      
      ) compared to acetone (
      
      
      
      ) changes the entropy-driven removal strategy used in bulk polymerizations.

ElectronicEffect cluster_0 Alkyl-DOX (Standard) cluster_1 Halogenated-DOX Alkyl 2,2-Dimethyl-DOX Inter1 Stabilized Oxocarbenium Alkyl->Inter1 Acid H+ Result1 Reversible Hydrolysis Fast ROP (Volatile Byproduct) Inter1->Result1 Halo 2-Trichloromethyl-DOX Inter2 Destabilized Cation (Inductive Effect) Halo->Inter2 Acid H+ Result2 Enhanced Hydrolytic Stability Altered ROP Kinetics Inter2->Result2

Figure 1: Comparative electronic influence of alkyl vs. halogen substituents on the dioxolanone ring stability.

Comparative Performance Analysis

The following data summarizes the key differences between a standard alkyl-DOX (derived from L-lactic acid and acetone) and a halogenated DOX (derived from L-lactic acid and chloral).

FeatureAlkyl-DOX (Me

DOX)
Halogenated-DOX (Chloral-DOX)Implication for Drug Dev
Substituents (C2) Methyl / MethylH / TrichloromethylSteric bulk vs. Electronic withdrawal
Synthesis Yield 50–60%70–85%Halogenated acetals often form more readily due to thermodynamic sinks.
Hydrolytic Stability Low (t

hours at pH 7.4)
High (t

days)
Halogenated variants serve as more robust prodrug moieties.
ROP Byproduct Acetone (Volatile)Chloral (High BP)Requires vacuum or solution polymerization for halogenated types.
Polymer Hydrophobicity ModerateHighHalogenated residues in copolymers increase encapsulation of lipophilic drugs.

Experimental Protocols

Protocol A: Synthesis of 2-Trichloromethyl-1,3-dioxolan-4-one (Halogenated)

This protocol yields a robust monomer suitable for copolymerization or use as a chiral synthon. The electron-withdrawing nature of the trichloromethyl group drives the condensation equilibrium.

Reagents:

  • L-Lactic acid (98%, anhydrous)

  • Chloral (Trichloroacetaldehyde) or Chloral Hydrate (must be dehydrated in situ)

  • p-Toluenesulfonic acid (p-TSA) (Catalyst)

  • Solvent: Benzene or Toluene (for Dean-Stark water removal)

Workflow:

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add L-Lactic acid (0.1 mol), Chloral (0.12 mol), and p-TSA (1.0 mol%) to the flask. Add 100 mL of Toluene.

  • Reflux: Heat the mixture to reflux (

    
    ). The reaction is driven by the azeotropic removal of water.
    
    • Note: Unlike acetone condensation, chloral condensation is more exothermic and equilibrium-favored.

  • Monitoring: Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. Wash the organic phase with saturated NaHCO

    
     (2 x 50 mL) to remove catalyst and unreacted acid.
    
  • Purification: Dry over MgSO

    
    , filter, and remove solvent under reduced pressure. Recrystallize the residue from hexane/ether or distill under high vacuum (if liquid).
    
  • Validation: Confirm structure via

    
     NMR. Look for the acetal proton shift (
    
    
    
    ppm) which is significantly downfield compared to alkyl-DOXs due to the adjacent
    
    
    group.
Protocol B: Organocatalytic Ring-Opening Polymerization (ROP)

This method compares the polymerization efficiency.[1] Note that for the halogenated monomer, the removal of the byproduct (chloral) requires high vacuum.

Reagents:

  • Monomer: Purified Me

    
    DOX (Alkyl) or Chloral-DOX (Halogenated)
    
  • Initiator: Benzyl Alcohol (BnOH)

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or p-TSA

Step-by-Step:

  • Inert Atmosphere: Perform all steps in a glovebox or under dry nitrogen.

  • Mixing: In a Schlenk tube, mix Monomer (1.0 g) with BnOH (molar ratio 100:1).

  • Catalysis: Add TBD (0.5 mol% relative to monomer).

  • Reaction:

    • Alkyl-DOX: Heat to

      
       under dynamic vacuum to remove acetone. Polymerization is rapid (1–4 hours).
      
    • Halogenated-DOX: Heat to

      
       under high vacuum (
      
      
      
      mbar). The removal of chloral is the rate-limiting step.
  • Quenching: Dissolve the crude polymer in dichloromethane and precipitate into cold methanol.

  • Analysis: Determine conversion via NMR and Molecular Weight (

    
    ) via GPC.
    

Visualizing the Synthesis & Polymerization Workflow

The following diagram illustrates the parallel pathways for synthesizing and polymerizing these two distinct classes of dioxolanones.

SynthesisWorkflow cluster_inputs Precursors cluster_monomers Monomer Isolation cluster_outputs Polymer & Byproduct Lactic L-Lactic Acid Condensation Acid-Catalyzed Condensation (- H2O) Lactic->Condensation Carbonyl Carbonyl Source (Acetone vs. Chloral) Carbonyl->Condensation MeDOX Me3-DOX (Alkyl) Condensation->MeDOX ClDOX Chloral-DOX (Halogenated) Condensation->ClDOX ROP Ring-Opening Polymerization (Cat: TBD/Sn(Oct)2) MeDOX->ROP Fast Kinetics ClDOX->ROP Slow Kinetics PLA Poly(L-Lactic Acid) ROP->PLA Byprod1 Byproduct: Acetone (Volatile) ROP->Byprod1 Byprod2 Byproduct: Chloral (High Vac Removal) ROP->Byprod2

Figure 2: Synthesis and ROP workflow comparing byproduct elimination strategies.

References

  • Synthesis and Polymerization of 1,3-Dioxolan-4-ones

    • Title: 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Prepar
    • Source: MDPI (Polymers), 2019.
    • URL:[Link]

  • Halogenated Dioxolanone Structure

    • Title: Crystal structure of (-)-methyl (R,E)-4-[(2R,4R)-2-amino-2-trichloromethyl-1,3-dioxolan-4-yl].
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • General Reactivity of Dioxolanones

    • Title: Understanding the ring-opening polymeris
    • Source: Royal Society of Chemistry (Polymer Chemistry).
    • URL:[Link]

  • Halogenated Derivatives Data

    • Title: 1,3-Dioxolan-4-one, 2,5-bis-trichloromethyl- (Compound Summary).[2]

    • Source: PubChem.[2]

    • URL:[Link]

Sources

cost-benefit analysis of using 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one in synthesis

[1][2][3]

Executive Summary: The Dual-Use Paradox

This compound (CAS 129482-56-0) occupies a unique niche in organic synthesis.[1][2][3][4] It is simultaneously a critical impurity to be minimized in pharmaceutical campaigns and a valuable precursor for high-performance materials.[2][3]

  • For Pharma (Drug Development): It is a regulatory necessity.[1][2][3] As a primary impurity in the synthesis of the prodrug linker Olmesartan Medoxomil, it serves as an essential Reference Standard for quality control (QC).[1][2][3][4]

  • For Energy (Battery Research): It acts as a gateway molecule.[2][3] The labile chlorine atoms allow for facile halogen exchange to produce fluorinated cyclic carbonates, which are premium additives for Lithium-Ion Battery (LIB) electrolytes.[1][2][3]

Quick Comparison: Strategic Value
FeaturePharma Context (Olmesartan)Energy Context (Li-ion Batteries)
Role Reference Standard (Impurity)Synthetic Precursor
Primary Benefit Regulatory Compliance (ICH Q3A/B)Enhanced Electrolyte Stability (SEI Formation)
Cost Driver High Purity Requirement (>99%)Synthesis Yield & Purification
Alternative None (Specific Structural Match Required)Direct Fluorination (Lower Selectivity)

Technical Profile & Reactivity

The compound features a rigid dioxolane ring with two geminal methyl/chloro pairs.[1][2][3] Its reactivity is dominated by the C-Cl bonds , which are highly susceptible to nucleophilic substitution, particularly halogen exchange.[2][3]

Structural Logic[2][3]
  • Cyclic Carbonate Core: Provides stability against hydrolysis compared to acyclic analogs.[1][2][3]

  • Gem-Dichloro/Dimethyl Motif: The steric bulk of the methyl groups directs nucleophilic attack, while the chlorine atoms act as excellent leaving groups for substitution reactions (e.g., Fluorination).[1][2][3]

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthetic fates of the parent molecule (DMDO).

GDMDODMDO(4,5-dimethyl-1,3-dioxolan-2-one)ChlorinationChlorination(SO2Cl2 or Cl2)DMDO->ChlorinationDMDO_ClDMDO-Cl (Mono-chloro)(Pharma Intermediate)Chlorination->DMDO_Cl Controlled(1 eq.)Dichloro_DMDODichloro-DMDO(The Topic Reagent)Chlorination->Dichloro_DMDO Over-reaction(Excess Cl)OlmesartanOlmesartan Medoxomil(Antihypertensive API)DMDO_Cl->Olmesartan CouplingFluorinationHalogen Exchange(Et3N·3HF or KF)Dichloro_DMDO->Fluorination Precursor UseDifluoro_DMDODifluoro-DMDO(Battery Electrolyte Additive)Fluorination->Difluoro_DMDO High Yield

Figure 1: Divergent synthesis pathways showing Dichloro-DMDO as both a byproduct of prodrug synthesis and a precursor for fluorinated electrolytes.[1][2][3]

Application 1: Pharmaceutical Quality Control

Context: Synthesis of Olmesartan Medoxomil (Antihypertensive).

In the synthesis of the "Medoxomil" linker (4-chloromethyl-5-methyl-1,3-dioxol-2-one), over-chlorination leads to the formation of This compound .[1][2][3] Regulatory bodies (FDA, EMA) require this impurity to be identified, quantified, and controlled.[2][3]

Cost-Benefit Analysis: Use as a Reference Standard
MetricAnalysis
Cost of Acquisition High ($150 - $500 / 100mg) .[1][2][3] Custom synthesis is often required due to its niche status.[2][3]
Benefit (Compliance) Critical . Without this standard, an API manufacturer cannot validate their HPLC methods for impurity profiling, risking regulatory rejection (CRL).[2][3]
Risk of Omission Failure to detect this impurity can lead to toxicological risks, as chlorinated carbonates are potential alkylating agents (genotoxic impurities).[1][2][3]
Verdict Non-Negotiable Investment. The cost of the standard is negligible compared to the value of a validated API batch.[2][3]

Application 2: Energy Storage (Battery Electrolytes)

Context: Development of High-Voltage Lithium-Ion Batteries.

Fluorinated carbonates (e.g., Fluoroethylene Carbonate, FEC) are standard additives to stabilize the Solid Electrolyte Interphase (SEI).[1][2][3] However, dimethyl variants offer superior thermal stability.[1][2][3] Dichloro-DMDO serves as the most efficient precursor to these fluorinated analogs via Halogen Exchange (Halex).[1][2][3]

Comparative Analysis: Synthesis of Difluoro-DMDO

Route A: Direct Fluorination of DMDO [1][2][3]

  • Reagent: F2 gas.[1][2][3]

  • Pros: Single step.

  • Cons: Extremely hazardous; poor selectivity; low yield due to C-H bond rupture.[1][2][3]

Route B: Halogen Exchange using Dichloro-DMDO (Recommended) [1][2][3]

  • Reagent: Dichloro-DMDO + Fluorinating Agent (Et3N[1][2][3]·3HF or KF).[1][2][3]

  • Pros: High selectivity (Cl is a better leaving group than H); mild conditions; scalable.[1][2][3]

  • Cons: Requires synthesis of the dichloro precursor first.[1][2][3]

Data: Performance in Electrolyte Synthesis
ParameterDirect Fluorination (F2)Halex via Dichloro-DMDO
Yield < 30%75 - 85%
Purity Low (many side products)High (>98%)
Safety High Risk (Explosive)Moderate (Standard Lab Safety)
Atom Economy LowModerate (Loss of HCl/KCl)

Experimental Protocols

Protocol A: Synthesis of Dichloro-DMDO (Precursor)

This protocol optimizes the "over-chlorination" of DMDO to maximize the yield of the dichloro compound.[1][2][3]

  • Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser and dropping funnel.

  • Reagents:

    • 4,5-Dimethyl-1,3-dioxolan-2-one (DMDO): 10.0 g (86 mmol)[1][2][3]

    • Sulfuryl Chloride (SO2Cl2): 25.5 g (189 mmol, 2.2 eq)[1][2][3]

    • AIBN (Radical Initiator): 100 mg[1][2][3]

    • Solvent: CCl4 or Chlorobenzene (50 mL)

  • Procedure:

    • Dissolve DMDO in solvent and add AIBN.[1][2][3]

    • Heat to 60°C.

    • Add SO2Cl2 dropwise over 1 hour.[1][2][3] Evolution of SO2 and HCl gas will be observed (scrub gases into NaOH trap).[1][2][3]

    • Reflux for 4 hours until GC monitors show disappearance of mono-chloro intermediate.

  • Workup:

    • Cool to RT and concentrate under reduced pressure.

    • Purification: Vacuum distillation (bp ~85°C at 5 mmHg) yields the product as a clear oil (which may solidify upon standing).[1][2][3]

    • Yield: ~82%.[2][3]

Protocol B: Conversion to Difluoro-DMDO (Battery Additive)

Halogen exchange reaction.[1][2][3]

  • Reagents:

    • Dichloro-DMDO (from Protocol A): 5.0 g[1][2][3][5]

    • Triethylamine Trihydrofluoride (Et3N[1][2][3]·3HF): 2.0 eq[1][2][3]

    • Solvent: Acetonitrile (dry).[1][2][3]

  • Procedure:

    • Mix Dichloro-DMDO and Et3N[1][2][3]·3HF in acetonitrile.[1][2][3]

    • Heat to 80°C for 6 hours.

    • Monitor by 19F-NMR (disappearance of starting material).[1][2][3]

  • Workup:

    • Pour into ice water and extract with Dichloromethane (DCM).[1][2][3]

    • Wash organic layer with NaHCO3 (aq) to remove acid traces.[1][2][3]

    • Dry over MgSO4 and concentrate.[1][2][3]

    • Yield: ~78% of 4,5-difluoro-4,5-dimethyl-1,3-dioxolan-2-one.[1][2][3]

References

  • Biosynth . Trans-4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one Product Guide. Retrieved from .[1][2][3]

  • BenchChem . This compound: Structure and Applications. Retrieved from .[2][3]

  • Google Patents . Process for preparing fluorinated 1,3-dioxolan 2-one (US9067907B2).[1][2][3] Retrieved from .

  • GuideChem . Chemical Properties of CAS 129482-56-0. Retrieved from .[1][2][3]

  • SynThink Chemicals . Impurity Reference Standards for Olmesartan Medoxomil. Retrieved from .[1][2][3]

Safety Operating Guide

Technical Guide: Safe Disposal of 4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

[1]

Executive Summary & Chemical Identity[1][2][3]

4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one (CAS: 129482-56-0) is a specialized cyclic carbonate intermediate, primarily utilized in the synthesis of Active Pharmaceutical Ingredients (APIs) such as Olmesartan Medoxomil.[1]

Unlike standard organic solvents, this compound possesses a masked reactivity that dictates its disposal pathway. It is a chlorinated cyclic carbonate. Upon exposure to moisture or nucleophiles, it is prone to hydrolysis and ring-opening, releasing Hydrogen Chloride (HCl) gas and carbon dioxide.

Critical Warning: Improper disposal (e.g., adding to aqueous waste streams) can result in drum over-pressurization and the release of corrosive acid fumes.

PropertyData
CAS Number 129482-56-0
Molecular Formula C₅H₆Cl₂O₃
Molecular Weight 185.01 g/mol
Physical State Solid (crystalline) or liquid (depending on purity/temp)
Primary Hazard Skin/Eye Irritant; Hydrolysis releases HCl
Waste Class Halogenated Organic (Non-Aqueous)

Hazard Characterization: The Mechanism of Risk

To dispose of this chemical safely, one must understand the causality of its hazards. It is not merely "toxic"; it is chemically unstable in the presence of protic solvents.

The Hydrolysis Trap

Cyclic carbonates are electrophilic. The presence of chlorine atoms at the 4,5-positions destabilizes the ring, making it susceptible to nucleophilic attack by water.


Operational Implication:

  • Gas Generation: The release of CO₂ and HCl gas causes rapid pressure buildup in sealed waste containers.

  • Corrosivity: The generated HCl turns the waste stream highly acidic (pH < 2), potentially corroding metal drums or reacting incompatible with other organics.

Disposal Protocol: Step-by-Step

Phase 1: Segregation & Packaging

Rule: Never mix this compound with aqueous waste, bases (amines, hydroxides), or alcohols.

  • Isolate the Stream: Designate a specific waste container labeled "Halogenated Organics - WATER SENSITIVE." [1]

  • Container Selection: Use High-Density Polyethylene (HDPE) drums.[1] Avoid metal containers unless they are lined, due to potential HCl generation.

  • Solid Waste: If the material is in solid form (precipitate or crystals), double-bag in 6-mil polyethylene bags before placing in the solid waste drum.[1]

Phase 2: Waste Stream Classification

For regulatory purposes (RCRA in the US, or local equivalents), classify the waste as follows:

  • Primary Code: Halogenated Organic Solvent Waste. [1]

  • Secondary Characteristics:

    • D002 (Corrosivity): Potential, if moisture ingress occurs.

    • D003 (Reactivity): Potential, due to gas generation with water.

  • Disposal Method: High-Temperature Incineration with Acid Gas Scrubbing.[1]

Phase 3: Operational Workflow (Decision Tree)

The following diagram outlines the logical flow for handling waste containing this compound.

DisposalWorkflowStartWaste Generation:This compoundCheckStatePhysical State?Start->CheckStateSolidSolid / CrystallineCheckState->SolidLiquidSolution / Mother LiquorCheckState->LiquidPackSolidDouble Bag (Polyethylene)Label: Toxic SolidSolid->PackSolidCheckSolventSolvent Composition?Liquid->CheckSolventAqueousContains Water/AlcoholsCheckSolvent->AqueousYesAnhydrousAnhydrous Organic (DCM, EtOAc)CheckSolvent->AnhydrousNoQuenchCRITICAL ACTION:Slow Quench RequiredAdd to dilute NaHCO3 (Ice Bath)Vent CO2 carefullyAqueous->QuenchHigh Risk of HCl/PressurePackLiqPack in HDPE DrumLabel: Halogenated OrganicWarning: Water SensitiveAnhydrous->PackLiqQuench->PackLiqIncinerateFinal Disposal:High-Temp Incineration(w/ HCl Scrubber)PackSolid->IncineratePackLiq->Incinerate

Caption: Operational decision tree for segregating and packaging this compound waste to prevent accidental hydrolysis or pressurization.

Emergency Contingencies: Spills

In the event of a spill, standard "absorb and sweep" protocols must be modified to account for water reactivity.

  • Do NOT use water: Spraying water on the spill will generate HCl gas immediately, creating an inhalation hazard.

  • Absorbent: Use dry sand, vermiculite, or a dedicated organic spill kit.

  • Neutralization (Post-Absorption): Once the bulk liquid is absorbed and removed, the surface can be decontaminated with a dilute alkaline solution (5% Sodium Bicarbonate) to neutralize trace acidity, provided ventilation is adequate.

References

  • PubChem. (n.d.).[1][2][3] this compound (Compound). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.).[1] Chemical synthesis method of 4,5-dimethyl-1,3-dioxol-2-one. Retrieved January 28, 2026, from

×

Retrosynthesis Analysis

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4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one
Reactant of Route 2
4,5-Dichloro-4,5-dimethyl-1,3-dioxolan-2-one

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